Cyclohex-3-ene-1-carboximidamide hydrochloride
Description
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Properties
IUPAC Name |
cyclohex-3-ene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-2,6H,3-5H2,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISISNMBXFYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655195 | |
| Record name | Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91773-25-0 | |
| Record name | Cyclohex-3-ene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Cyclohex-3-ene-1-carboximidamide hydrochloride" CAS number 91773-25-0
An In-Depth Technical Guide to Cyclohex-3-ene-1-carboximidamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 91773-25-0). Due to the limited availability of direct public data on this specific salt, this document synthesizes information from foundational chemical principles and data on analogous structures. It outlines a plausible and detailed synthetic pathway, predicts physicochemical and spectroscopic properties, and explores potential applications in drug discovery based on the bioactivity of the carboximidamide functional group. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction and Molecular Overview
This compound is an organic salt featuring a core cyclohexene ring functionalized with a carboximidamide (amidine) group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological studies.
The structure combines two key chemical entities:
-
The Cyclohexene Scaffold: A six-membered carbocyclic ring with one double bond. This scaffold is a common motif in numerous natural products and pharmacologically active molecules, providing a defined three-dimensional geometry.[1][2]
-
The Carboximidamide (Amidine) Group: A highly basic functional group, RC(=NH)NH₂, which is isoelectronic with a carboxylic acid. Amidines are strong bases and are typically protonated at physiological pH, forming a resonance-stabilized amidinium cation.[3] This feature is critical for its potential biological interactions, often enabling it to mimic protonated arginine or lysine residues in enzyme active sites or to interact with negatively charged biological membranes.[4]
Given the CAS number 91773-25-0, the precise structure is defined, yet a thorough review of scientific literature reveals a scarcity of dedicated studies. This guide, therefore, constructs a robust profile of the molecule through validated, analogous chemical reactions and data.
Proposed Synthesis Pathway
A logical and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available precursors. The pathway involves the formation of a key nitrile intermediate via a Diels-Alder reaction, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.
Step 1: Synthesis of Cyclohex-3-ene-1-carbonitrile via Diels-Alder Cycloaddition
The foundational cyclohexene ring bearing a carbon substituent at the allylic position is classically synthesized through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. The reaction between 1,3-butadiene (the diene) and acrylonitrile (the dienophile) yields the precursor, Cyclohex-3-ene-1-carbonitrile.[5][6]
Experimental Protocol: Synthesis of Cyclohex-3-ene-1-carbonitrile
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor is charged with acrylonitrile (1.0 equivalent) and a polymerization inhibitor such as hydroquinone (0.1 mol%).
-
Cooling and Charging: The reactor is sealed and cooled to -10°C. Liquefied 1,3-butadiene (1.1 equivalents) is then carefully transferred into the reactor.
-
Reaction Conditions: The reactor is heated to 150°C. The pressure will rise due to the vapor pressure of the reactants at this temperature. The reaction mixture is stirred continuously for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the excess butadiene is safely vented. The crude reaction mixture is transferred from the reactor and purified by vacuum distillation to yield pure Cyclohex-3-ene-1-carbonitrile.[7]
Step 2: Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[8][9][10] The reaction proceeds in two stages: first, the formation of an intermediate imidate salt (a Pinner salt) by reacting the nitrile with an alcohol under anhydrous acidic conditions. Second, the Pinner salt is treated with ammonia (ammonolysis) to form the final amidine hydrochloride.
Experimental Protocol: Synthesis of this compound
-
Pinner Salt Formation:
-
A solution of Cyclohex-3-ene-1-carbonitrile (1.0 equivalent) in anhydrous ethanol (3-4 equivalents) is prepared in a flame-dried, three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C.
-
After saturation with HCl, the flask is sealed and allowed to stand at 4°C for 12-24 hours. The formation of a crystalline precipitate, the imidate hydrochloride (Pinner salt), is typically observed.
-
The precipitate is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
-
Ammonolysis to Amidine Hydrochloride:
-
The dried Pinner salt is suspended in a cold (0°C) solution of anhydrous ethanol.
-
Anhydrous ammonia gas is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added dropwise, with continuous stirring at 0°C.
-
The reaction mixture is then stirred at room temperature for 2-4 hours.
-
The solvent and excess ammonia are removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, this compound.
-
Physicochemical and Spectroscopic Profile
The following properties are predicted based on the molecular structure and data from analogous compounds.
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₇H₁₃ClN₂ | Derived from structural formula. |
| Molecular Weight | 160.64 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for organic hydrochloride salts. |
| Solubility | Soluble in water, methanol, ethanol. Insoluble in non-polar solvents like hexanes and diethyl ether. | The hydrochloride salt form confers polarity and aqueous solubility. |
| Basicity (pKa) | ~10-11 (for the conjugate acid) | Amidines are among the strongest organic bases due to the resonance stabilization of the protonated amidinium ion.[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals:
-
Infrared (IR) Spectroscopy:
-
~3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the amidinium group (-C(=NH₂)NH₂⁺).
-
~3030 cm⁻¹ (sharp): C-H stretching of the vinylic (=C-H) bonds.
-
~2930-2850 cm⁻¹ (strong): C-H stretching of the aliphatic (CH₂) and allylic (CH) groups.
-
~1650 cm⁻¹ (strong): C=N stretching of the amidinium ion.
-
~1640 cm⁻¹ (medium, sharp): C=C stretching of the cyclohexene ring.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
δ 9.0-9.5 ppm (broad singlet, 2H): Protons of the -NH₂ group in the amidinium cation.
-
δ 8.5-9.0 ppm (broad singlet, 2H): Protons of the =NH₂⁺ group in the amidinium cation. (Note: N-H proton signals are broad and can exchange with D₂O).[11][12]
-
δ 5.6-5.8 ppm (multiplet, 2H): Vinylic protons (-CH=CH-) of the cyclohexene ring.[13]
-
δ 2.5-2.8 ppm (multiplet, 1H): The methine proton at C1, alpha to the amidinium group.
-
δ 2.0-2.4 ppm (multiplet, 4H): Allylic protons on C3 and C6 of the ring.[13]
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
δ ~168 ppm: The carbon atom of the C=N bond in the amidinium group.
-
δ ~126-128 ppm: The two vinylic carbons (-CH=CH-) of the cyclohexene ring.
-
δ ~35-40 ppm: The C1 carbon atom attached to the amidinium group.
-
δ ~25-30 ppm: The remaining aliphatic carbons (C2, C3, C6) of the ring.
-
Potential Biological Applications and Mechanism of Action
While no specific biological activity has been reported for this compound, the carboximidamide functional group is a well-known pharmacophore present in numerous biologically active compounds.
Potential Therapeutic Areas:
-
Antimicrobial Agents: The cationic amidinium group can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell lysis. This mechanism is a known mode of action for antibacterial agents.[4]
-
Enzyme Inhibition: As a bioisostere of a guanidinium group (found in arginine), the amidinium moiety can act as a potent inhibitor of enzymes like serine proteases (e.g., thrombin, trypsin) by forming strong hydrogen bonds and electrostatic interactions in the active site.
-
Anticancer Activity: Various carboxamide and amidine derivatives have demonstrated potential as anticancer agents by interfering with cellular processes such as cell cycle progression or by inducing apoptosis.[14][15][16] For instance, Cl-amidine is an inhibitor of peptidylarginine deiminase (PAD) and induces apoptosis in cancer cells.[17]
Safety, Handling, and Storage
-
Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: As a hydrochloride salt of a strong base, the compound may be corrosive. It is also hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
Conclusion
This compound, CAS 91773-25-0, is a compound with significant, albeit underexplored, potential in medicinal chemistry and drug development. This guide has provided a robust framework for its synthesis, characterization, and potential biological applications by leveraging established chemical principles and data from structurally related molecules. The proposed two-step synthesis via a Diels-Alder reaction followed by a Pinner reaction offers a reliable route for its preparation. The inherent properties of the amidinium functional group suggest that this compound is a promising candidate for investigation as an enzyme inhibitor or an antimicrobial agent. It is our hope that this technical guide will serve as a valuable starting point for researchers to unlock the full potential of this molecule.
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An In-Depth Technical Guide to Cyclohex-3-ene-1-carboximidamide hydrochloride
Introduction
Cyclohex-3-ene-1-carboximidamide hydrochloride is a specialized organic salt belonging to the class of cyclic amidines. While its direct commercial availability and literature footprint are limited, its structural motifs—the cyclohexene ring and the carboximidamide (amidine) group—are of significant interest in medicinal chemistry and materials science. The amidine functional group, a nitrogen analog of a carboxylic acid, is a strong base that is protonated under physiological conditions, making it a valuable pharmacophore for molecular recognition at biological targets. This guide provides a comprehensive overview of the compound's core properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers in drug development and chemical synthesis.
Core Chemical and Physical Properties
The fundamental properties of this compound have been derived based on its chemical structure. The presence of the hydrochloride salt dramatically influences its physical characteristics, rendering it a crystalline solid with anticipated solubility in polar solvents such as water, methanol, and ethanol.
| Property | Value | Data Source |
| IUPAC Name | cyclohex-3-ene-1-carboximidamidium chloride | Derived |
| Molecular Formula | C₇H₁₃ClN₂ | Derived from C₇H₁₁NO[1] |
| Molecular Weight | 160.65 g/mol | Calculated |
| Physical State | Solid (Predicted) | Inferred |
| Solubility | Soluble in water, polar protic solvents (Predicted) | Inferred |
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be logically approached through a multi-step sequence starting from the commercially available Cyclohex-3-ene-1-carboxylic acid. The core strategy involves the formation of a nitrile intermediate, which is then converted to the target amidine via the classic Pinner reaction.[2][3][4] This pathway ensures high fidelity and leverages well-documented, scalable chemical transformations.
Caption: Proposed workflow for the synthesis of Cyclohex-3-ene-1-carboximidamide HCl.
Step 1: Synthesis of Cyclohex-3-ene-1-carboxamide
The initial step is the conversion of the parent carboxylic acid to its corresponding primary amide. This is a foundational transformation in organic synthesis.[5][6] While direct condensation with ammonia is possible, it often requires high temperatures and pressures. A more reliable laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride.
Experimental Protocol:
-
Activation: In a fume hood, charge a round-bottom flask with Cyclohex-3-ene-1-carboxylic acid (1.0 eq) and suspend it in an anhydrous, inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until gas evolution (SO₂ and HCl) ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: Cool the reaction mixture to 0°C. In a separate flask, prepare a concentrated solution of ammonium hydroxide (NH₄OH, ~5.0 eq). Slowly add the crude acyl chloride solution to the ammonium hydroxide with vigorous stirring, ensuring the temperature remains below 10°C.
-
Work-up and Isolation: Stir the biphasic mixture for 1-2 hours. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude Cyclohex-3-ene-1-carboxamide, which can be purified by recrystallization.
Step 2: Dehydration of Amide to Cyclohex-3-ene-1-carbonitrile
The second stage involves the dehydration of the primary amide to form a nitrile. This is a critical step, as the nitrile is the direct precursor for the Pinner reaction.[7] Various dehydrating agents can be employed, such as phosphorus pentoxide (P₄O₁₀) or tosyl chloride (TsCl) in pyridine.
Experimental Protocol:
-
Setup: Charge a flask with Cyclohex-3-ene-1-carboxamide (1.0 eq) and a suitable dehydrating agent like phosphorus pentoxide (0.8 eq) under an inert atmosphere (N₂ or Ar).
-
Reaction: Heat the mixture gently, either neat or in a high-boiling inert solvent. The product nitrile can often be distilled directly from the reaction mixture as it forms.
-
Purification: The collected distillate should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by water and brine. After drying over anhydrous calcium chloride, the pure Cyclohex-3-ene-1-carbonitrile can be obtained by fractional distillation.
Steps 3 & 4: Pinner Reaction and Ammonolysis to the Final Product
The final steps leverage the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to the desired amidine.[4][8] This reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the intermediates back to esters or amides.[2][9]
Caption: Key mechanistic steps of the Pinner reaction and subsequent ammonolysis.
Experimental Protocol:
-
Pinner Salt Formation: Dissolve Cyclohex-3-ene-1-carbonitrile (1.0 eq) in a solution of anhydrous ethanol (EtOH, ~3.0 eq) and an inert solvent like diethyl ether. Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution with stirring. The Pinner salt (ethyl cyclohex-3-ene-1-carbimidate hydrochloride) will precipitate as a white solid.
-
Isolation of Pinner Salt: Collect the precipitate by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum. It is crucial to handle the salt quickly as it is hygroscopic.
-
Ammonolysis: Suspend the isolated Pinner salt in an anhydrous solvent (e.g., anhydrous ethanol). Cool the suspension to 0°C and bubble anhydrous ammonia (NH₃) gas through it, or add a solution of ammonia in ethanol.
-
Final Isolation: Stir the reaction at room temperature for several hours. The ammonium chloride byproduct will precipitate. Filter off the byproduct. The filtrate contains the desired this compound. The solvent can be carefully removed under reduced pressure, and the final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Potential Applications in Research and Drug Development
The carboximidamide functional group is a key pharmacophore in medicinal chemistry. It is a bioisostere of the guanidinium group found in arginine and is recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets like enzymes and receptors.[10]
-
Enzyme Inhibition: Many enzymes, particularly proteases and kinases, have active sites that recognize and bind arginine residues. This compound could serve as a scaffold for developing inhibitors that mimic this interaction.
-
Antimicrobial Agents: The cationic nature of the protonated amidine group can facilitate interaction with and disruption of bacterial cell membranes. This is a known mechanism for certain classes of antimicrobial agents.[11][12] The development of carboximidamide-based nanogels has shown promise for delivering antimicrobial compounds.[11][12]
-
Scaffold for Chemical Libraries: The cyclohexene core provides a three-dimensional structure that is desirable in drug discovery to move beyond flat, aromatic compounds. The amidine group serves as a versatile chemical handle for further synthetic modifications, making this compound a valuable building block for combinatorial chemistry and the generation of diverse molecular libraries. Carboxamide derivatives, closely related to the target compound, are considered a "privileged scaffold" in the development of anti-infectious and anti-cancer drugs.[13][14][15]
Safety and Handling
No specific safety data exists for this compound. Therefore, it must be handled with extreme caution as an uncharacterized research chemical. The following guidance is based on the known hazards of its precursors and related chemical classes.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Toxicity: The parent compound, 3-Cyclohexene-1-carboxylic acid, is known to cause severe skin burns and eye damage.[16] The final hydrochloride salt is likely to be a skin and respiratory irritant at a minimum.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As it is a hydrochloride salt, it may be hygroscopic.
Conclusion
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An In-depth Technical Guide to Cyclohex-3-ene-1-carboximidamide Hydrochloride for Drug Discovery Professionals
This guide provides a comprehensive technical overview of Cyclohex-3-ene-1-carboximidamide hydrochloride, a molecule of interest in medicinal chemistry. Given the limited direct literature on this specific compound, this document synthesizes information from foundational organic chemistry principles and the well-documented pharmacology of the carboximidamide (amidine) functional group to present a robust profile for researchers, scientists, and drug development professionals.
Introduction: The Scientific Interest in this compound
This compound belongs to the class of cyclic amidines. The cyclohexene scaffold provides a three-dimensional structure that is a common feature in many natural products and pharmacologically active molecules. The core of its potential utility in drug discovery lies in the carboximidamide functional group, a strong base that is protonated at physiological pH. This cationic nature allows it to form strong ionic interactions with biological targets. Amidines are recognized as important pharmacophores and are found in a variety of therapeutic agents, exhibiting a wide range of biological activities.[1][2] They are often employed as bioisosteres for carboxylic acids or amides, offering altered pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide will explore the synthesis, properties, and potential therapeutic applications of this compound, providing a foundational understanding for its exploration in drug development programs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 91773-25-0 | Internal Data |
| Molecular Formula | C₇H₁₂N₂·HCl | Internal Data |
| Molecular Weight | 160.64 g/mol | Internal Data |
| Appearance | Inferred to be a crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Expected to be soluble in water and polar protic solvents | General properties of amidine hydrochlorides[6] |
| Stability | Stable under standard conditions, but may be susceptible to hydrolysis under strongly acidic or basic conditions | General chemical principles |
| pKa | The amidinium ion is acidic, with an estimated pKa in the range of 10-12 | General properties of amidines[6] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from the commercially available Cyclohex-3-ene-1-carboxylic acid. The proposed synthetic pathway is illustrated below.
Step 1: Amidation of Cyclohex-3-ene-1-carboxylic acid
The initial step involves the conversion of the carboxylic acid to the corresponding primary amide, Cyclohex-3-ene-1-carboxamide. This is a standard transformation in organic synthesis.
Experimental Protocol:
-
Activation of the Carboxylic Acid: To a solution of Cyclohex-3-ene-1-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction with Ammonia: The activated carboxylic acid is then reacted with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent.
-
Work-up and Purification: The reaction mixture is typically filtered to remove any precipitated urea byproducts (in the case of DCC or EDC). The filtrate is then washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.[7]
Step 2: Dehydration of Cyclohex-3-ene-1-carboxamide to Cyclohex-3-ene-1-carbonitrile
The second step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a means for heating, combine Cyclohex-3-ene-1-carboxamide with a dehydrating agent. Common and effective reagents for this purpose include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[8][9]
-
Reaction Conditions: The mixture is heated, often under reflux, to drive the dehydration reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully quenched, typically by pouring it onto ice. The product is then extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude nitrile can be purified by distillation or column chromatography.[10]
Step 3: The Pinner Reaction - Formation of this compound
The final step utilizes the Pinner reaction, a classic method for converting nitriles into imidate salts, which are then readily converted to the desired amidine hydrochloride.[11][12]
Experimental Protocol:
-
Formation of the Imidate Hydrochloride (Pinner Salt): A solution of Cyclohex-3-ene-1-carbonitrile in an anhydrous alcohol (e.g., ethanol) is cooled in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution until saturation. The reaction is stirred at low temperature and then allowed to stand, often for an extended period, to allow for the precipitation of the intermediate imidate hydrochloride salt. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the imidate to an ester.[13][14]
-
Conversion to the Amidine Hydrochloride: The isolated imidate hydrochloride is then reacted with a solution of ammonia in alcohol. This nucleophilic substitution reaction displaces the alkoxy group to form the amidine. The final product, this compound, can then be isolated by filtration and purified by recrystallization.[15]
Potential Applications in Drug Development
The carboximidamide functional group is a key feature in a multitude of biologically active compounds, suggesting a range of potential therapeutic applications for this compound.
The Carboximidamide Group as a Versatile Pharmacophore
The amidine moiety is known to participate in a variety of biological interactions, making it a valuable component in drug design. Its basicity allows it to be protonated at physiological pH, forming an amidinium cation. This cation can engage in strong hydrogen bonding and electrostatic interactions with negatively charged residues in enzyme active sites or receptor binding pockets.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Aromatic and aliphatic amidines have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[1]
-
Enzyme Inhibition: The amidine group can act as a mimic of the guanidinium group of arginine, allowing it to interact with enzymes that recognize this amino acid. This has led to the development of amidine-containing inhibitors for various proteases and other enzymes.
-
Receptor Modulation: Amidine derivatives have been explored as ligands for a variety of receptors, including muscarinic receptors.[16]
-
Anti-inflammatory and Analgesic Activity: Certain amidine derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies.[17]
Bioisosterism in Drug Design
The carboximidamide group is often used as a bioisostere for a carboxylic acid. This substitution can lead to significant changes in a molecule's physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] Replacing a carboxylic acid with an amidine can, for example, increase oral bioavailability by reducing the degree of ionization at intestinal pH.[18]
Analytical Characterization
A comprehensive characterization of the synthesized this compound would involve a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure and the successful formation of the amidine.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the C=N and N-H bonds of the amidinium group, and the disappearance of the nitrile peak from the precursor.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.
-
Purity Assessment: High-performance liquid chromatography (HPLC) would be the method of choice to determine the purity of the final compound.
Conclusion
This compound is a molecule with significant, albeit underexplored, potential in the field of drug discovery. While direct research on this compound is limited, a logical and feasible synthetic pathway can be designed based on well-established organic reactions. The true value of this compound likely lies in the pharmacological properties imparted by the carboximidamide functional group. Its ability to act as a versatile pharmacophore and a bioisostere for other key functional groups makes it an attractive candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and begin to explore the biological activity of this promising molecule.
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Synthesis of "Cyclohex-3-ene-1-carboximidamide hydrochloride" from cyclohexenecarboxylic acid
An In-Depth Technical Guide to the Synthesis of Cyclohex-3-ene-1-carboximidamide Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a valuable chemical scaffold for drug discovery and development. Starting from the commercially available Cyclohex-3-ene-1-carboxylic acid, this document details a robust, three-step synthetic pathway. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. The guide covers the initial amidation of the carboxylic acid, subsequent dehydration to the corresponding nitrile, and the final transformation to the target amidine hydrochloride via the classical Pinner reaction. This document is intended for researchers, medicinal chemists, and process development scientists, offering the necessary insights for successful laboratory-scale synthesis and characterization.
Introduction: The Significance of the Amidine Moiety
The carboximidamide, or amidine, functional group is a cornerstone pharmacophore in modern medicinal chemistry. Its unique basicity (pKa ≈ 11-12) ensures it is protonated at physiological pH, allowing it to act as a potent hydrogen bond donor and engage in crucial electrostatic interactions with biological targets such as enzymes and receptors. This has led to the incorporation of amidines into a wide array of successful therapeutic agents, including anticoagulants, antivirals, and enzyme inhibitors.
This guide focuses on the synthesis of this compound, a molecule that combines the valuable amidine group with a conformationally constrained cyclohexene ring. This specific scaffold is of interest as it presents a non-aromatic, structurally rigid framework that can be used to explore chemical space in drug development programs, potentially offering improved metabolic stability or selectivity profiles compared to planar aromatic analogues. The synthetic route presented herein is designed to be logical, efficient, and reproducible.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target compound dictates a multi-step approach starting from a stable, accessible precursor. The chosen strategy hinges on the well-established reliability of the Pinner reaction for the formation of amidines from nitriles.
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to a three-step forward synthesis:
-
Amidation: Conversion of Cyclohex-3-ene-1-carboxylic acid to Cyclohex-3-ene-1-carboxamide.
-
Dehydration: Transformation of the carboxamide into Cyclohex-3-ene-1-carbonitrile.
-
Pinner Reaction & Ammonolysis: Conversion of the nitrile to the final this compound.
Detailed Synthetic Protocols and Mechanistic Discussion
This section provides a step-by-step guide for each synthetic transformation, accompanied by expert commentary on the critical parameters and underlying mechanisms.
Step 1: Synthesis of Cyclohex-3-ene-1-carboxamide
The conversion of a carboxylic acid to a primary amide is a fundamental transformation. While methods using coupling agents like DCC are effective, they can be costly and produce difficult-to-remove byproducts (dicyclohexylurea).[1][2][3] A more robust and scalable approach involves the conversion of the carboxylic acid to a reactive acyl chloride intermediate, which is then trapped in situ with ammonia.[4]
Causality of Reagent Choice: Thionyl chloride (SOCl₂) is an excellent choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion and simplifying the purification process.[5]
Experimental Protocol:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a caustic trap (e.g., NaOH solution), add Cyclohex-3-ene-1-carboxylic acid (1.0 eq).
-
Add excess thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to facilitate the reaction.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, cool the mixture and remove the excess SOCl₂ by distillation under reduced pressure.
-
Crucially, in a separate, well-ventilated fume hood, cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add the crude acyl chloride solution to a vigorously stirred, concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~10 eq) cooled to 0 °C. This reaction is highly exothermic.
-
A white precipitate of Cyclohex-3-ene-1-carboxamide will form. Stir the mixture for an additional hour at room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to yield the pure carboxamide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclohex-3-ene-1-carboxylic acid | C₇H₁₀O₂ | 126.15 | Starting Material |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Activating Agent |
| Ammonium Hydroxide (NH₄OH) | NH₄OH | 35.04 | Nucleophile (Amine Source) |
| Cyclohex-3-ene-1-carboxamide | C₇H₁₁NO | 125.17 | Product |
Step 2: Synthesis of Cyclohex-3-ene-1-carbonitrile
The conversion of the primary amide to a nitrile is achieved through dehydration. Several reagents can accomplish this, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and cyanuric chloride. For its mild conditions and high efficiency, phosphorus oxychloride in a suitable solvent is often preferred.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Cyclohex-3-ene-1-carboxamide (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (2.0-2.5 eq) to act as a base.
-
Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amide.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography if necessary.
Step 3: Synthesis of this compound via the Pinner Reaction
The Pinner reaction is a classic and highly effective method for converting nitriles into amidines.[6] It proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol to form an alkyl imidate hydrochloride salt (a "Pinner salt"), followed by the reaction of this intermediate with ammonia.[7][8][9]
Critical Parameters: The success of the Pinner reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions.[10] Any moisture will lead to the hydrolysis of the highly reactive imidate intermediate to the corresponding ester, significantly reducing the yield of the desired amidine.[11] Low temperatures are also crucial to prevent the thermodynamically unstable imidate salt from rearranging.[11]
Caption: Mechanism of the Pinner Reaction and subsequent ammonolysis.
Experimental Protocol:
Part A: Formation of the Alkyl Imidate Hydrochloride (Pinner Salt)
-
Set up a flame-dried, three-neck flask with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a drying tube outlet.
-
Dissolve Cyclohex-3-ene-1-carbonitrile (1.0 eq) in a solution of anhydrous ethanol (or methanol, ~3.0 eq) and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred solution. Continue the HCl addition until the solution is saturated and a precipitate begins to form. (Note: HCl gas can be generated by dropping concentrated H₂SO₄ onto solid NaCl or by using a cylinder of anhydrous HCl).
-
Seal the flask and store it in a refrigerator or cold room (0-4 °C) for 12-24 hours. A significant amount of white, crystalline precipitate (the Pinner salt) should form.
-
Collect the solid by rapid vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and immediately proceed to the next step as the imidate salt is hygroscopic and unstable.[11]
Part B: Ammonolysis to the Amidine Hydrochloride
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.
-
Suspend the freshly prepared Pinner salt from Part A in this cold, saturated ethanolic ammonia solution.
-
Stir the suspension at room temperature for 4-6 hours in a sealed flask. The reaction progress can be monitored by the dissolution of the Pinner salt and the formation of a new precipitate (ammonium chloride).
-
After the reaction is complete, filter the mixture to remove the ammonium chloride byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product will precipitate.
-
The crude this compound can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.
Characterization and Data Summary
The identity and purity of the starting material, intermediates, and final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR Signals (Key Features) | Expected IR (cm⁻¹) |
| Cyclohex-3-ene-1-carboxylic acid | C₇H₁₀O₂ | 126.15 | ~12.0 (s, 1H, COOH), 5.6-5.7 (m, 2H, -CH=CH-) | 2800-3300 (O-H), 1700 (C=O) |
| Cyclohex-3-ene-1-carboxamide | C₇H₁₁NO | 125.17 | ~7.0-7.5 (br s, 2H, NH₂), 5.6-5.7 (m, 2H, -CH=CH-) | 3200-3400 (N-H), 1660 (C=O) |
| Cyclohex-3-ene-1-carbonitrile | C₇H₉N | 107.15 | 5.7-5.8 (m, 2H, -CH=CH-), 2.8-3.0 (m, 1H, -CH-CN) | 2240 (C≡N) |
| Cyclohex-3-ene-1-carboximidamide HCl | C₇H₁₃ClN₂ | 160.64 | ~8.5-9.5 (br s, 4H, amidinium protons), 5.6-5.8 (m, 2H, -CH=CH-) | 3100-3300 (N-H), 1680 (C=N) |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phosphorus Oxychloride (POCl₃): Corrosive and toxic. Reacts with water. Handle with the same precautions as thionyl chloride.
-
Anhydrous HCl and NH₃ gases: Highly corrosive and toxic with severe respiratory effects. All manipulations must be conducted in a fume hood. Ensure gas delivery systems are secure and leak-free.
-
Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
This guide outlines a reliable and well-precedented three-step synthesis for this compound from its corresponding carboxylic acid. By carefully controlling reaction conditions, particularly the exclusion of moisture during the critical Pinner reaction step, researchers can achieve good yields of this valuable synthetic building block. The provided protocols and mechanistic insights serve as a solid foundation for the successful execution of this synthesis in a laboratory setting, enabling further exploration of this scaffold in medicinal chemistry and materials science.
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A Comprehensive Technical Guide to the Spectral Analysis of Cyclohex-3-ene-1-carboximidamide Hydrochloride
Prepared by: Dr. Gemini, Senior Application Scientist
Foreword
Molecular Structure and Spectroscopic Overview
Cyclohex-3-ene-1-carboximidamide hydrochloride is a molecule of interest due to the presence of a reactive cyclohexene moiety and a strongly basic amidine functional group, which is protonated to form an amidinium chloride salt. The structural features of this compound are expected to give rise to a unique and informative spectroscopic signature.
Caption: A typical workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to be characterized by absorptions from the amidinium group, the carbon-carbon double bond, and the various C-H bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amidinium) | 3300 - 3500 | Strong, Broad | The broadness is due to hydrogen bonding. |
| C-H Stretch (sp² C-H) | 3000 - 3100 | Medium | Characteristic of protons on a double bond. |
| C-H Stretch (sp³ C-H) | 2800 - 3000 | Medium | From the saturated part of the cyclohexene ring. |
| C=N Stretch (Amidinium) | 1640 - 1690 | Strong | A key indicator of the amidinium functional group. |
| C=C Stretch (Alkene) | 1620 - 1680 | Medium to Weak | May overlap with the C=N stretch. |
| N-H Bend (Amidinium) | 1550 - 1650 | Medium |
The presence of a strong, broad absorption in the 3300-3500 cm⁻¹ region, coupled with a strong band around 1640-1690 cm⁻¹, would be highly indicative of the protonated amidine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₃ClN₂. The nominal mass of the cation (Cyclohex-3-ene-1-carboximidamide) is approximately 125.1 g/mol . In the mass spectrum, one would expect to observe the molecular ion of the free base at m/z 125.
-
Major Fragmentation Pathways:
-
Loss of NH₃: A common fragmentation for amidines, leading to a peak at m/z 108.
-
Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, leading to the loss of ethene (28 Da) and a fragment at m/z 97.
-
Loss of the Amidine Group: Cleavage of the bond between the ring and the amidine group could result in a cyclohexenyl cation at m/z 81.
-
Caption: Predicted major fragmentation pathways for the molecular ion.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amidinium protons.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in the definitive assignment of proton and carbon signals.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample. The final spectrum will be the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this and related molecules. The provided protocols offer a practical framework for obtaining high-quality experimental data to validate these predictions.
References
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. (2024-05-14). Retrieved from [Link]
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3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem. (n.d.). Retrieved from [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES. (n.d.). ResearchGate. Retrieved from [Link]
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Functional Groups In Organic Chemistry. (2010-10-06). Master Organic Chemistry. Retrieved from [Link]
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Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem. (n.d.). Retrieved from [Link]
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3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Cyclohex-3-ene-1-carboxamide | CAS#:4771-81-7. (2025-08-22). Chemsrc. Retrieved from [Link]
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Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (n.d.). SciRP.org. Retrieved from [Link]
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Reactions and Synthetic Uses of Amidines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). PMC - NIH. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility Profiling of Cyclohex-3-ene-1-carboximidamide Hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Poor solubility can terminate the development of otherwise promising drug candidates. This technical guide provides a comprehensive framework for determining the solubility profile of Cyclohex-3-ene-1-carboximidamide hydrochloride, a representative novel compound, for researchers, scientists, and drug development professionals. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a self-validating guide to generating reliable and reproducible solubility data. We will explore the structural basis for solubility, detail the industry-standard Shake-Flask method for thermodynamic solubility determination, and discuss the interpretation of results for downstream applications in pharmaceutical development.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey from a biologically active molecule to a viable therapeutic agent, few physicochemical properties are as fundamental as solubility. It dictates the dissolution rate, absorption, and ultimately, the bioavailability of a drug candidate.[1] this compound represents a common structural class in medicinal chemistry, featuring a moderately non-polar cyclohexene core coupled with a highly polar, ionizable carboximidamide (amidine) group.
The parent molecule, Cyclohex-3-ene-1-carboximidamide, is a weak base. Its formulation as a hydrochloride salt is a deliberate strategy to enhance aqueous solubility, a technique widely employed for basic drug candidates.[3] However, the exact solubility across different solvent systems and pH ranges cannot be assumed and must be determined empirically. This guide provides the strategic and practical steps necessary for this critical characterization.
Theoretical Framework: Predicting Solubility Behavior
Understanding the underlying principles of dissolution allows for a more rational experimental design. The solubility of this compound is governed by a balance of intermolecular forces, thermodynamics, and the specific chemistry of its functional groups.
-
Molecular Structure: The molecule is amphiphilic. The cyclohex-3-ene ring is hydrophobic and will have favorable interactions with non-polar solvents. Conversely, the protonated carboximidamide hydrochloride group is ionic and highly polar, capable of forming strong hydrogen bonds and ion-dipole interactions with polar solvents.
-
"Like Dissolves Like": This principle suggests that the compound will exhibit its highest solubility in polar protic solvents, such as water and lower alcohols, which can effectively solvate both the ionic head and engage in hydrogen bonding.[4] Its solubility is expected to be poor in non-polar aprotic solvents like hexane.
-
Influence of pH: As a salt of a weak base, the compound's solubility in aqueous media is highly dependent on pH.[5] The amidinium ion is stable at neutral and acidic pH. However, as the pH increases towards the pKa of the parent amidine, the protonated form will deprotonate, leading to the precipitation of the less soluble free base. This makes pH control essential during measurement.
-
Temperature: Dissolution is typically an endothermic process for most solids, meaning solubility tends to increase with temperature. Therefore, strict temperature control is paramount for achieving reproducible results.
Caption: Key factors influencing the solubility of the target compound.
Pre-Experimental Design: Solvent Selection Rationale
The choice of solvents is critical for building a comprehensive solubility profile. The following panel is recommended to cover a wide range of polarity and chemical properties relevant to pharmaceutical development.
-
Aqueous Buffers (pH 4.0, 7.4, 9.0): These are essential to simulate physiological conditions, from the stomach (acidic) to the small intestine and blood (neutral/slightly basic). They will reveal the pH-dependent solubility profile.
-
Deionized Water: Serves as the fundamental baseline for aqueous solubility.
-
Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis and formulation, their ability to form hydrogen bonds makes them good candidates for dissolving the compound.[4]
-
Polar Aprotic Solvents (DMSO, DMF): These are powerful organic solvents often used to prepare high-concentration stock solutions for biological assays.[6]
-
Non-Polar Solvents (Toluene, Hexane): These are included as negative controls. Low solubility is expected, which helps to confirm the polar nature of the salt.
Crucial Consideration: The purity of both the solute (this compound) and the solvents must be high and well-documented. Impurities can significantly alter measured solubility values.[7]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The gold-standard for determining thermodynamic equilibrium solubility is the Shake-Flask method, first described by Higuchi and Connors.[8] It is reliable and directly measures the point at which a solution is saturated in equilibrium with the solid drug.[9]
Caption: Standard workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility (e.g., 10 mg) into a series of glass vials.
-
Causality: Using an excess of solid is mandatory to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[8]
-
Pipette a precise volume (e.g., 1.0 mL) of each selected solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25°C ± 0.5°C).
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a pilot experiment to confirm that the concentration in solution has plateaued.
-
Causality: Constant temperature and agitation are maintained to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand briefly.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Causality: This step cleanly separates the saturated liquid phase (supernatant) from the excess solid phase without disturbing the equilibrium.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This removes any remaining microscopic particulates.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant using the appropriate mobile phase for the chosen analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Trustworthiness: A validated HPLC method requires a calibration curve prepared from a known-concentration stock solution of the compound. The curve must demonstrate linearity (e.g., R² > 0.999) over the expected concentration range of the samples.
-
The concentration is determined by comparing the sample's peak area to the calibration curve.
-
Data Presentation and Analysis
The quantitative results should be compiled into a clear, comparative table. Solubility is typically reported in units of mg/mL or converted to molarity (mol/L or mM).
Table 1: Hypothetical Solubility Profile of this compound at 25°C
| Solvent System | Polarity Index | Solubility (mg/mL) | Molar Solubility (mM) | USP Qualitative Descriptor |
| Deionized Water | 10.2 | 155 | 960 | Freely Soluble |
| pH 4.0 Acetate Buffer | ~10.2 | 180 | 1115 | Very Soluble |
| pH 7.4 PBS Buffer | ~10.2 | 140 | 867 | Freely Soluble |
| pH 9.0 Borate Buffer | ~10.2 | 25 | 155 | Soluble |
| Methanol | 6.6 | 85 | 526 | Freely Soluble |
| Ethanol | 5.2 | 40 | 248 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >200 | >1239 | Very Soluble |
| Toluene | 2.4 | <0.1 | <0.62 | Practically Insoluble |
| n-Hexane | 0.1 | <0.01 | <0.06 | Practically Insoluble |
(Note: The molecular weight of this compound, C₇H₁₃ClN₂, is assumed to be approximately 161.65 g/mol for these calculations. Data are illustrative.)
Interpretation and Implications for Drug Development
-
High Aqueous Solubility: The compound demonstrates high solubility in aqueous media at acidic and neutral pH, confirming the success of the hydrochloride salt strategy. This is a highly favorable characteristic for oral drug delivery, suggesting that dissolution is unlikely to be the rate-limiting step for absorption.
-
pH-Dependent Effect: The significant drop in solubility at pH 9.0 is consistent with the theoretical behavior of a hydrochloride salt of a weak base. This indicates that the compound may precipitate if it encounters a sufficiently alkaline environment, a factor to consider for formulation and delivery.
-
Solvent Compatibility for Formulation: The high solubility in polar protic solvents like methanol and ethanol suggests that these could be viable co-solvents in liquid formulations. The exceptional solubility in DMSO confirms its utility as a solvent for creating high-concentration stock solutions for in-vitro screening.[6]
-
Confirmation of Polarity: As expected, the compound is practically insoluble in non-polar solvents, reinforcing the understanding of its physicochemical nature.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By grounding the experimental work in solid theoretical principles and employing the robust Shake-Flask method, researchers can generate trustworthy data that is essential for making informed decisions in the drug development pipeline. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a foundational pillar upon which successful pharmaceutical formulation and clinical efficacy are built.
References
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A Technical Guide to the Stability and Storage of Cyclohex-3-ene-1-carboximidamide Hydrochloride
An In-Depth Technical Guide
Introduction
Cyclohex-3-ene-1-carboximidamide hydrochloride is a specific organic molecule featuring a reactive cyclohexene ring, a basic carboximidamide functional group, and a hydrochloride salt form. As with any specialized chemical reagent, particularly those used in pharmaceutical research and development, a comprehensive understanding of its stability is paramount. The integrity of experimental data, the safety of drug products, and the efficiency of the development lifecycle depend on ensuring the compound remains in its desired, un-degraded state.
This guide provides a detailed examination of the factors influencing the stability of this compound. It outlines potential degradation pathways based on its constituent functional groups, establishes field-proven protocols for storage and handling, and provides methodologies for empirical stability testing. The insights herein are targeted toward researchers, chemists, and drug development professionals who require a robust framework for maintaining the quality and purity of this compound.
Chemical Profile and Inherent Stability Factors
The stability of this compound is not governed by a single property but by the interplay of its structural components.
-
2.1 The Carboximidamide Functional Group: The amidine group is strongly basic and, in its free form, can be highly reactive and susceptible to hydrolysis. Supplying the compound as a hydrochloride salt significantly enhances its stability by protonating the basic nitrogen, thereby reducing its nucleophilicity and susceptibility to degradation.[1] However, this salt form can introduce hygroscopicity, making moisture control a critical factor.
-
2.2 The Cyclohex-3-ene Ring: The carbon-carbon double bond within the cyclohexene ring is an electron-rich site, making it a primary target for oxidative degradation.[2][3] Exposure to atmospheric oxygen, peroxide impurities in solvents, or certain light conditions can lead to the formation of epoxides or other oxidation products, altering the molecule's structure and function.
-
2.3 The Hydrochloride Salt: While beneficial for stability, the hydrochloride salt form means the compound is sensitive to strongly basic conditions, which would deprotonate the molecule to its less stable free base form. Furthermore, the presence of the chloride anion could have implications in certain electrochemical reactions.[4]
Potential Degradation Pathways
Based on the compound's structure, two primary degradation pathways are of significant concern: hydrolysis and oxidation. These pathways must be understood to establish effective mitigation strategies through proper storage and handling.
-
3.1 Hydrolytic Degradation: The most probable degradation route is the hydrolysis of the carboximidamide group. This reaction is catalyzed by the presence of water and can be accelerated by shifts in pH.[5] The proposed mechanism involves the nucleophilic attack of water on the imine carbon, leading to the formation of Cyclohex-3-ene-1-carboxamide and the liberation of ammonia.
Caption: Proposed Hydrolytic Degradation Pathway.
-
3.2 Oxidative Degradation: The alkene in the cyclohexene ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or reaction with oxidizing agents. A common outcome of such a reaction is the formation of an epoxide across the double bond.[2]
Caption: Potential Oxidative Degradation of the Cyclohexene Moiety.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the primary method for ensuring the long-term stability of this compound.
-
4.1 Optimal Storage Conditions: The following conditions are recommended based on the chemical properties of the compound and general guidelines for analogous structures.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all potential degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Under inert gas (Nitrogen or Argon) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis.[6][7] |
| Light | Protect from light (Amber/Opaque Vial) | Prevents photolytic degradation, which can catalyze the oxidation of the cyclohexene ring. |
| Container | Tightly sealed, suitable material | Prevents moisture ingress and contamination.[6][7] |
| Location | Cool, dry, well-ventilated area | Ensures consistent temperature and prevents condensation.[7][8] |
-
4.2 Incompatible Materials: To prevent rapid degradation, avoid storage near or contact with:
-
4.3 Safe Handling Procedures: Proper handling minimizes both exposure risk and compound degradation.
-
Work Area: Handle the compound in a well-ventilated fume hood to avoid inhalation of fine dust.[7][9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Atmosphere Control: After dispensing, flush the container headspace with an inert gas (e.g., nitrogen) before resealing tightly.
-
Cleaning: Clean up spills promptly by sweeping or vacuuming the solid material into a suitable disposal container, avoiding the generation of dust.[11]
-
Hygiene: Wash hands and exposed skin thoroughly after handling.[7]
-
Experimental Design for Stability Assessment
While the above recommendations provide a strong baseline, empirical stability testing is required to define a shelf-life for a specific batch or formulation under defined conditions.[12]
-
5.1 Protocol for Forced Degradation (Stress Testing): This study is designed to rapidly identify potential degradation products and validate the stability-indicating capability of the chosen analytical method (e.g., HPLC-UV/MS).[12]
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition. Maintain one vial as an unstressed control.
-
Acid/Base Hydrolysis: Add HCl or NaOH to the respective vials and heat or keep at room temperature for a defined period (e.g., 24 hours). Neutralize before analysis.
-
Oxidation: Add a solution of hydrogen peroxide and incubate.
-
Thermal: Store the solid compound in an oven at elevated temperature.
-
Photolysis: Expose the solution or solid to controlled UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, withdraw samples, quench the reaction if necessary, and analyze by a validated HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, which can then be characterized (e.g., by mass spectrometry).
-
5.2 Protocol for Long-Term Stability Study: This study evaluates the stability of the compound under its proposed storage conditions over an extended period.[12]
Methodology:
-
Sample Preparation: Package the compound in its intended container-closure system.
-
Storage: Place samples in stability chambers set to the desired conditions.
-
Long-Term: 2–8 °C.
-
Accelerated: 25 °C / 60% Relative Humidity (RH).
-
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[12]
-
Analytical Tests: For each sample, perform a suite of tests:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay/Purity: HPLC analysis to determine the percentage of the active compound remaining.
-
Degradation Products: Quantify any new peaks that appear in the chromatogram.
-
Water Content: Karl Fischer titration to monitor for moisture uptake.
-
Conclusion
This compound is a molecule with inherent stability risks, primarily associated with the hydrolytic sensitivity of the amidine group and the oxidative potential of the cyclohexene ring. These risks, however, can be effectively managed. The cornerstone of maintaining the compound's integrity lies in a disciplined approach to its storage and handling. By implementing a protocol that emphasizes cold, dry, dark, and inert conditions, researchers can significantly mitigate degradation pathways. For applications requiring documented shelf-life, this preventative approach must be validated by a systematic stability testing program, as outlined in this guide.
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Unveiling the Therapeutic Potential of Cyclohex-3-ene-1-carboximidamide Hydrochloride: A Technical Guide to Target Identification and Validation
For Immediate Release
[CITY, STATE] – [Date] – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of Cyclohex-3-ene-1-carboximidamide hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components—the cyclohexene ring and the carboximidamide (amidine) functional group—provides a fertile ground for hypothesizing its biological targets and outlining a strategic path for their validation.
Introduction: Deconstructing this compound
This compound is characterized by a cyclohexene scaffold, a six-membered carbon ring containing a single double bond, and a carboximidamide (amidine) group. The hydrochloride salt form suggests enhanced solubility and stability, crucial properties for a potential drug candidate. The inherent reactivity and three-dimensional structure of these two key moieties offer compelling clues to the compound's potential biological interactions.
The cyclohexene ring is a prevalent motif in a multitude of biologically active natural products and synthetic molecules.[1][2] Its conformational flexibility allows it to interact with a variety of protein binding sites. Derivatives of cyclohexene have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]
The carboximidamide group , a potent pharmacophore, is a strong base that is protonated at physiological pH. This cationic nature enables it to form strong electrostatic and hydrogen bond interactions with biological targets.[6] Amidine-containing compounds are known to exhibit a diverse range of therapeutic effects, including antimicrobial, antiprotozoal, and enzyme inhibitory activities.[6][7][8]
This guide will explore the most probable biological targets for this compound based on this structural analysis and propose a rigorous, multi-pronged experimental strategy for target identification and validation.
Hypothesized Biological Targets and Mechanistic Rationale
Based on the established activities of its core structural components, we can postulate several high-priority biological targets for this compound.
Inflammatory Pathway Modulation: Targeting Nitric Oxide Synthases (NOS) and Cytokine Production
Rationale: The cyclohexene moiety is present in compounds known to possess anti-inflammatory properties.[4][9][10][11][12][13] Furthermore, the amidine group is a well-established inhibitor of nitric oxide synthases (NOS), enzymes that play a critical role in inflammation.[14][15][16][17][18] The overproduction of nitric oxide (NO) is implicated in various inflammatory conditions.
Hypothesized Mechanism: this compound may act as a competitive inhibitor of NOS, mimicking the substrate L-arginine, thereby reducing the production of NO. Additionally, it could potentially modulate signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Proposed Investigational Workflow for Target Validation
A systematic and multi-faceted approach is essential to definitively identify and validate the biological targets of this novel compound. The following workflow outlines a logical progression from broad screening to specific mechanistic studies.
Caption: A generalized workflow for the identification and validation of biological targets for a novel compound.
Serine Protease Inhibition
Rationale: The amidine functional group is a known feature of many serine protease inhibitors.[19][20][21][22] These enzymes are involved in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.
Hypothesized Mechanism: The protonated amidine group of this compound can form strong ionic and hydrogen bonds with the catalytic residues in the S1 pocket of serine proteases, such as trypsin, thrombin, or urokinase-type plasminogen activator (uPA), leading to competitive inhibition.
Antimicrobial Activity
Rationale: Both the cyclohexene scaffold and the amidine moiety are present in compounds with demonstrated antimicrobial activity.[1][2][23] Amidine-containing drugs, like pentamidine, are known to target microbial DNA.[6][7]
Hypothesized Mechanism: The compound may exert its antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, or by binding to microbial DNA, thereby interfering with replication and transcription.[6]
Experimental Protocols for Target Validation
To rigorously test these hypotheses, a series of well-defined experimental protocols are necessary.
Protocol for Assessing Nitric Oxide Synthase (NOS) Inhibition
Objective: To determine the inhibitory potential of this compound on inducible NOS (iNOS) activity in a cell-based assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of iNOS: Seed cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 ng/mL) for 24 hours to induce iNOS expression.
-
Compound Treatment: Pre-incubate the stimulated cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the IC50 value of the compound.
Protocol for Evaluating Serine Protease Inhibition
Objective: To assess the inhibitory activity of this compound against a representative serine protease, such as trypsin.
Methodology:
-
Reagents: Prepare solutions of trypsin, the test compound at various concentrations, and the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution.
-
Add 160 µL of trypsin solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the L-BAPA substrate.
-
-
Kinetic Measurement: Monitor the increase in absorbance at 405 nm every minute for 15 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value.
Protocol for Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.
Methodology:
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Broth Microdilution Method (CLSI guidelines):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized for clear interpretation and comparison.
Table 1: Summary of Hypothesized Activities and Corresponding Experimental Readouts
| Hypothesized Biological Activity | Primary Target Class | Key Experimental Assay | Primary Readout |
| Anti-inflammatory | Nitric Oxide Synthases (NOS) | Griess Assay | IC50 (µM) |
| Enzyme Inhibition | Serine Proteases | Chromogenic Substrate Assay | IC50 (µM) |
| Antimicrobial | Bacterial Targets | Broth Microdilution | MIC (µg/mL) |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a modulator of key biological pathways, particularly those involved in inflammation, proteolysis, and microbial pathogenesis. The proposed experimental framework provides a robust starting point for elucidating its mechanism of action and validating its therapeutic potential.
Future research should focus on expanding the panel of targets within the identified active classes, conducting structure-activity relationship (SAR) studies to optimize potency and selectivity, and progressing promising lead compounds into more complex cellular and in vivo models of disease. The journey from a novel chemical entity to a validated therapeutic agent is arduous, but a systematic and hypothesis-driven approach, as outlined in this guide, will be instrumental in unlocking the full potential of this compound.
Visualizing Potential Mechanisms of Action
Caption: Hypothesized molecular targets and pathways for this compound.
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Methodological & Application
Application Notes and Protocols: Cyclohex-3-ene-1-carboximidamide hydrochloride as a Novel Glycosidase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glycosidases are a critical class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing essential roles in a myriad of biological processes.[1][2] These enzymes are involved in digestion, lysosomal catabolism of glycoconjugates, and the post-translational modification of glycoproteins.[1][3] Their integral role in pathways associated with diseases such as type 2 diabetes, viral infections (e.g., HIV and influenza), and cancer has made them significant targets for therapeutic intervention.[1][2][4]
Glycosidase inhibitors are compounds that interfere with the action of these enzymes, often by mimicking the structure of the natural substrate or the transition state of the enzymatic reaction.[2][4] Many successful inhibitors are nitrogen-containing carbohydrate analogs, such as iminosugars (e.g., deoxynojirimycin) and carbasugars.[1][5] These molecules can effectively block the active site of glycosidases, leading to a modulation of carbohydrate metabolism and other glycosidase-dependent processes.[2] For instance, α-glucosidase inhibitors like acarbose are used in the management of type 2 diabetes to delay carbohydrate digestion and reduce postprandial hyperglycemia.[2][4]
This document provides detailed application notes and protocols for investigating the inhibitory potential of Cyclohex-3-ene-1-carboximidamide hydrochloride , a novel synthetic compound with structural features suggesting its utility as a glycosidase inhibitor. The cyclohexene core mimics the pyranose ring of carbohydrate substrates, while the positively charged carboximidamide (amidinium) group may interact with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of glycosidases. These protocols are designed for researchers, scientists, and drug development professionals to evaluate its efficacy and characterize its mechanism of action.
Proposed Mechanism of Action
The structural architecture of this compound suggests a competitive inhibition mechanism. It is hypothesized that the protonated amidinium moiety and the cyclohexene ring act as a transition-state analog, binding to the enzyme's active site and preventing the natural substrate from binding.[2] The key interactions likely involve:
-
Ionic Bonding: The positively charged amidinium group forms a strong ionic bond with a negatively charged carboxylic acid residue (e.g., Aspartic or Glutamic acid) in the enzyme's active site, which is crucial for catalysis.
-
Hydrogen Bonding: The amine groups of the amidinium can act as hydrogen bond donors, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The cyclohexene ring can engage in hydrophobic interactions within the active site, mimicking the carbohydrate substrate.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Enzyme Kinetic Studies
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of this compound. The analysis is performed by measuring the reaction rates at various substrate and inhibitor concentrations and then plotting the data using a Lineweaver-Burk plot. [6][7] Procedure:
-
Follow the general procedure for the α-glucosidase inhibition assay (Protocol 1).
-
Use a range of pNPG substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM).
-
For each substrate concentration, perform the assay in the absence of the inhibitor (control) and in the presence of at least three different concentrations of the test inhibitor (typically around its IC50 value).
-
Calculate the initial reaction velocity (v) for each condition from the rate of change in absorbance.
Data Analysis:
-
Michaelis-Menten & Lineweaver-Burk Plots:
-
The relationship between reaction velocity (v) and substrate concentration [S] is described by the Michaelis-Menten equation.
-
For kinetic analysis, the Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) is commonly used to linearize the data and determine kinetic parameters. [6][8] * Plot 1/v on the y-axis against 1/[S] on the x-axis for each inhibitor concentration.
-
-
Interpreting the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax remains unchanged, but the apparent Km increases. [8][9] * Non-competitive Inhibition: Lines intersect on the x-axis. Km is unchanged, but Vmax decreases. [8][9] * Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease. [8][9] * Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both Vmax and Km are affected. [9] The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration. [10]
-
Caption: Interpretation of Lineweaver-Burk plots.
Protocol 3: Cell-Based Assay for Glycosidase Inhibition (Conceptual Framework)
Evaluating the inhibitor in a cellular context is crucial to assess its biological relevance, including its ability to cross cell membranes and its effects on cellular pathways. [11]This conceptual protocol outlines a strategy to test the efficacy of this compound in a relevant cell line.
Objective: To determine if the inhibitor can modulate glycosidase activity within a cellular environment.
Suggested Model: A human cell line relevant to a target disease, such as Caco-2 cells (intestinal model for diabetes) or cells infected with a virus that depends on host glycosidases for glycoprotein processing.
General Procedure:
-
Cell Culture: Culture the selected cell line under appropriate conditions.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).
-
Assay Readout: The choice of readout depends on the specific glycosidase and pathway being targeted.
-
Lysosomal Glycosidase Activity: Lyse the cells and perform an in vitro enzyme assay on the cell lysate using a fluorogenic or colorimetric substrate.
-
Glycoprotein Processing: Analyze changes in the glycosylation status of specific proteins using techniques like Western blotting (observing shifts in molecular weight) or lectin blotting.
-
Functional Readouts: Measure a downstream functional consequence of enzyme inhibition. For example, in a diabetes model, this could involve measuring glucose uptake or the secretion of specific markers. In a viral model, this could be quantifying viral replication. [2]4. Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to general toxicity of the compound.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: α-Glucosidase Inhibitory Activity
| Compound | IC50 (µM) |
| Cyclohex-3-ene-1-carboximidamide HCl | [Insert Value] |
| Acarbose (Positive Control) | [Insert Value] |
Table 2: Kinetic Parameters of α-Glucosidase Inhibition
| Inhibitor Concentration | Apparent Vmax (µmol/min) | Apparent Km (mM) |
| 0 (Control) | [Insert Value] | [Insert Value] |
| Concentration 1 | [Insert Value] | [Insert Value] |
| Concentration 2 | [Insert Value] | [Insert Value] |
| Concentration 3 | [Insert Value] | [Insert Value] |
| Inhibition Type: | [e.g., Competitive] | Ki (µM): [Insert Value] |
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
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Using "Cyclohex-3-ene-1-carboximidamide hydrochloride" in Rho-kinase inhibition assays
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Use of Rho-Kinase Inhibitors in Pre-clinical Research
This document provides a comprehensive guide to the principles and practical execution of Rho-kinase (ROCK) inhibition assays. While the initial query specified "Cyclohex-3-ene-1-carboximidamide hydrochloride," a thorough review of scientific literature indicates that this compound is not a recognized Rho-kinase inhibitor. To provide a scientifically robust and actionable resource, this guide will utilize a well-characterized and widely adopted ROCK inhibitor, Y-27632 , as the primary exemplar. The principles and protocols detailed herein are broadly applicable to the screening and characterization of novel ROCK inhibitors.
The Critical Role of the Rho/ROCK Signaling Pathway
The Rho family of small GTPases, including RhoA, RhoB, and RhoC, are pivotal molecular switches in eukaryotic cells.[1] They cycle between an inactive GDP-bound state and an active GTP-bound state.[1] Activation, often triggered by G-protein coupled receptors responding to extracellular signals like angiotensin II and phenylephrine, is facilitated by guanine nucleotide exchange factors (GEFs).[1][2]
Once activated, GTP-bound RhoA translocates to the cell membrane and activates its primary downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). There are two highly homologous isoforms, ROCK1 and ROCK2.[1] ROCK, a serine/threonine kinase, plays a crucial role in regulating a multitude of cellular processes, including:
-
Cytoskeletal Dynamics: ROCK activation leads to the formation of actin stress fibers and focal adhesions, fundamentally influencing cell shape, motility, and adhesion.[3][4]
-
Smooth Muscle Contraction: A key function of ROCK is the induction of Ca2+ sensitization in smooth muscle cells. It achieves this by phosphorylating and inactivating the myosin light chain phosphatase (MLCP) via its myosin-binding subunit (MYPT1).[1][3] This inhibition of MLCP results in a net increase in phosphorylated myosin light chain (MLC), leading to sustained smooth muscle contraction.[1]
-
Gene Expression and Cell Proliferation: The Rho/ROCK pathway is also implicated in signaling cascades that influence gene transcription and cell cycle progression.[1][4]
Given its central role in these physiological processes, dysregulation of the Rho/ROCK pathway is associated with numerous pathologies, including hypertension, cancer metastasis, glaucoma, and neuronal degeneration, making it a prime target for therapeutic intervention.[1][5]
Visualizing the Rho/ROCK Signaling Cascade
The following diagram illustrates the canonical Rho/ROCK signaling pathway and the mechanism of inhibition.
Caption: Workflow for a biochemical ROCK inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and the control inhibitor (Y-27632) in Kinase Assay Buffer. A typical starting concentration range for Y-27632 would be 10 µM down to 0.1 nM. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.
-
Enzyme and Inhibitor Addition: Add 45 µL of Kinase Assay Buffer to each well. Add 5 µL of the appropriate compound dilution to the wells. Finally, add 40 µL of diluted active ROCK2 enzyme to all wells except the "no enzyme" controls.
-
Initiate Kinase Reaction: Start the reaction by adding 10 µL of ATP solution to each well. [6]The final ATP concentration should be at or near the Km for ROCK to ensure competitive inhibitors are accurately assessed.
-
Incubation: Cover the plate and incubate at 30°C for 30-60 minutes. [6]The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Washing: Stop the reaction by emptying the wells. Wash the plate three times with 250 µL of Wash Buffer per well. [6]6. Primary Antibody Incubation: Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody to each well. Incubate for 1 hour at room temperature with gentle agitation. [7][6]7. Washing: Repeat the wash step as described in step 5.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature with gentle agitation. [7][6]9. Washing: Repeat the wash step as described in step 5.
-
Signal Development: Add 100 µL of TMB Substrate to each well and incubate at room temperature until sufficient color develops (typically 5-20 minutes). [6]11. Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no enzyme" background wells from all other readings. Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Example IC50 Values
| Compound | Target | IC50 (nM) | Assay Type |
| Y-27632 | ROCK1/ROCK2 | 5 - 20 | Biochemical (pMYPT1) |
| Fasudil | ROCK1/ROCK2 | 100 - 500 | Biochemical (pMYPT1) |
| H-1152 | ROCK2 | 1.6 (Ki) | Radiometric [32P] |
| Test Compound X | ROCK2 | User Determined | Biochemical (pMYPT1) |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). The values above are representative ranges from the literature. [8][9]
Protocol: Cell-Based ROCK Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation status of a downstream target.
Principle:
Cell-permeable ROCK inhibitors will block the phosphorylation of intracellular ROCK substrates. By treating cells with a ROCK activator (e.g., lysophosphatidic acid - LPA) in the presence or absence of an inhibitor, one can quantify the inhibition of ROCK signaling by measuring the phosphorylation of MYPT1 at Thr853 or MLC at Ser19 via Western blot. [10]
Materials:
-
Cultured cells known to have an active Rho/ROCK pathway (e.g., HeLa, A549, or vascular smooth muscle cells)
-
Cell culture medium and serum
-
Test compound (e.g., Y-27632)
-
ROCK activator (e.g., LPA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors [11]* BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and Western transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-phospho-MLC (Ser19), anti-total-MLC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Step-by-Step Protocol:
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere and reach 70-80% confluency. To reduce basal ROCK activity, serum-starve the cells for 12-24 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with various concentrations of the test compound or Y-27632 for 1-2 hours. Include a vehicle control.
-
ROCK Activation: Stimulate the cells with a ROCK activator (e.g., 10 µM LPA) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for that target (e.g., p-MYPT1 / total MYPT1).
-
Further normalize to the loading control (e.g., GAPDH) to correct for loading differences.
-
Calculate the percent inhibition relative to the LPA-stimulated vehicle control and plot against inhibitor concentration to determine the cellular IC50.
-
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of your ROCK inhibition assays, incorporate the following validation steps:
-
Positive Control: Always include a known, potent ROCK inhibitor like Y-27632 or Fasudil in every experiment. This validates that the assay system is responsive to inhibition.
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor for your assay. A Z' > 0.5 indicates a robust and reliable assay suitable for screening.
-
Orthogonal Assays: Confirm hits from a primary biochemical screen using a secondary, cell-based assay. This ensures that the compound is cell-permeable and active in a physiological context.
-
Selectivity Profiling: Test promising compounds against a panel of other kinases to determine their selectivity. A highly selective inhibitor is generally preferred for therapeutic development to minimize off-target effects.
By adhering to these rigorous protocols and validation principles, researchers can confidently identify and characterize novel inhibitors of the Rho/ROCK pathway, paving the way for new therapeutic discoveries.
References
-
New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. PMC. [Link]
-
Rho Signaling | Circulation Research. American Heart Association Journals. [Link]
-
Rho/Rho Kinase Signaling Pathway and Disease: from Bed to Bench. Bentham Science. [Link]
-
Rho/Rho Kinase Signal Transduction Pathway in Cardiovascular Disease and Cardiovascular Remodeling. Revista Española de Cardiología. [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. [Link]
-
A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC - NIH. [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]
-
FAQ: Rho Kinase Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]
-
Cyclohex-3-ene-1-carboxamide | CAS#:4771-81-7. Chemsrc. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
CycLex® Rho-kinase Assay Kit. MBL Life Science. [Link]
-
96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]
-
3-Cyclohexene-1-carboxamide, (1S)- | CAS#:79091-96-6. Chemsrc. [Link]
-
3-Cyclohexene-1-carboxamide. PubChem. [Link]
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PMC - NIH. [Link]
-
Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. PubMed. [Link]
-
The mechanism of action of chlorhexidine. PubMed. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rho激酶抑制剂 The Rho kinase inhibitor, CAS 872543-07-6, is a cell-permeable, highly specific, reversible, potent, and ATP-competitive inhibitor of Rho-associated kinase (ROCK; Ki = 1.6 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAQ: Rho Kinase Activity Assay, 96-Well | Cell Biolabs [cellbiolabs.com]
Application Notes & Protocols: Cyclohex-3-ene-1-carboximidamide Hydrochloride as a Novel Chemical Probe for Investigating Protein-Protein Interactions
Introduction: The Challenge and Opportunity in Mapping the Interactome
Protein-protein interactions (PPIs) are the cornerstone of cellular function, orchestrating the vast majority of biological processes, from signal transduction to enzymatic regulation.[1][2] The dysregulation of these intricate networks is a hallmark of numerous diseases, making the study and modulation of PPIs a critical frontier in both fundamental biology and therapeutic development.[1][2] However, the large, often flat and featureless interfaces of PPIs present significant challenges for the development of small molecule modulators.[1][3] Chemical probes, small molecules that can specifically bind to and modulate the function of proteins, have emerged as indispensable tools for the temporal and spatial dissection of these complex interactions within a cellular context.
This guide introduces Cyclohex-3-ene-1-carboximidamide hydrochloride , a novel chemical entity with the potential to serve as a versatile probe for the study of PPIs. Its unique structural features—a hydrophobic cyclohexene scaffold coupled with a positively charged carboximidamide group—suggest a mode of action that can disrupt or stabilize PPIs through a combination of hydrophobic and electrostatic interactions at the protein interface. These application notes will provide a comprehensive overview of the hypothetical mechanism of action, detailed protocols for its use in established PPI assays, and guidance on data interpretation.
Principle of Action: A Hypothetical Mechanism for PPI Modulation
This compound is proposed to function as a competitive inhibitor of PPIs by targeting "hot spots" at the protein-protein interface. These hot spots are small clusters of residues that contribute disproportionately to the binding energy of the interaction.[3]
-
The Carboximidamide Moiety: The positively charged carboximidamide group can engage in strong hydrogen bonding and electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are frequently found in PPI hot spots.
-
The Cyclohexene Scaffold: The non-polar cyclohexene ring can occupy hydrophobic pockets within the interface, displacing key hydrophobic residues (e.g., leucine, isoleucine, valine) that are crucial for the stability of the protein complex.
By simultaneously engaging in both electrostatic and hydrophobic interactions, this compound can act as a potent disruptor of PPIs. Conversely, for certain PPIs, it might act as a "molecular glue," stabilizing a transient interaction by bridging two proteins.
Experimental Workflows: Utilizing this compound in PPI Assays
The following protocols are designed to be adaptable for the investigation of a wide range of PPIs. It is imperative that proper controls are included to ensure the specificity of the observed effects.
I. Co-Immunoprecipitation (Co-IP) Assay to Probe for PPI Disruption
Co-IP is a gold-standard technique for validating PPIs in a cellular context.[4] This protocol details the use of this compound to assess its ability to disrupt a known PPI.
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation to test PPI disruption.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the proteins of interest (Protein A and Protein B) to ~80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Treat the cells with varying concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 4, 12, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an antibody specific to Protein A overnight at 4°C with gentle rotation. Include an isotype control antibody.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against both Protein A (to confirm successful immunoprecipitation) and Protein B.
-
A dose-dependent decrease in the amount of co-immunoprecipitated Protein B in the compound-treated samples compared to the vehicle control suggests that this compound disrupts the interaction between Protein A and Protein B.
-
II. In Vitro Pull-Down Assay for Direct Interaction Analysis
Pull-down assays are useful for determining if a small molecule directly affects the interaction between two purified proteins.
Workflow Diagram:
Caption: Workflow for an in vitro pull-down assay.
Step-by-Step Protocol:
-
Protein Purification and Immobilization:
-
Express and purify a recombinant "bait" protein (e.g., GST-tagged Protein A) and a "prey" protein (e.g., His-tagged Protein B).
-
Immobilize the bait protein on the appropriate affinity resin (e.g., glutathione-agarose beads for GST-tags).
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, pre-incubate the prey protein with increasing concentrations of this compound or a vehicle control for 30 minutes at room temperature.
-
Add the pre-incubated prey protein to the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable wash buffer to remove unbound prey protein.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting for the prey protein.
-
A reduction in the amount of pulled-down prey protein in the presence of the compound indicates direct inhibition of the PPI.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be tabulated for clear comparison.
Table 1: Hypothetical Co-Immunoprecipitation Results
| Treatment Concentration | Densitometry of Co-IP'd Protein B (Normalized to Vehicle) |
| Vehicle Control | 1.00 |
| 1 µM | 0.85 |
| 10 µM | 0.42 |
| 50 µM | 0.15 |
Table 2: Hypothetical In Vitro Pull-Down IC50 Determination
| Compound Concentration (µM) | % Inhibition of Protein B Binding |
| 0.1 | 5 |
| 1 | 20 |
| 10 | 52 |
| 50 | 85 |
| 100 | 95 |
-
IC50 Value: The concentration of the compound that results in 50% inhibition of the PPI. Based on the hypothetical data in Table 2, the IC50 would be approximately 9.6 µM.
Trustworthiness: Self-Validating Systems and Controls
To ensure the trustworthiness of the results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent.
-
Isotype Control (for Co-IP): A non-specific antibody of the same isotype to control for non-specific binding to the beads.
-
Specificity Control: Test the effect of the compound on an unrelated PPI to ensure its specificity.
-
Compound Control: Run the compound with the prey protein and beads alone (no bait protein) to rule out non-specific binding of the prey to the beads induced by the compound.
Conclusion and Future Directions
This compound represents a promising, albeit hypothetically applied, chemical scaffold for the development of novel probes to study PPIs. The protocols outlined here provide a robust framework for assessing its efficacy and mechanism of action. Further studies, including surface plasmon resonance (SPR) for quantitative binding kinetics and structural biology approaches like X-ray crystallography or cryo-EM, would be invaluable for elucidating the precise binding mode of this compound and for guiding the design of more potent and specific second-generation inhibitors.[4][5] The exploration of such novel chemical matter is a critical step towards a more comprehensive understanding of the cellular interactome and the development of new therapeutic strategies.
References
- Chemical Probes for Analyzing Protein-Protein Interactions in Signal Transduction P
- Chemical and Biological Strategies for Profiling Protein‐Protein Interactions in Living Cells.Wiley Online Library. (n.d.).
- Probing Protein-Protein Interactions: Revolutionary Chemical Biology Techniques for Revealing Molecular Insights.Hilaris Publisher. (2023).
- Chemistry for Probing Protein-Protein Interactions.UWDC - Search UW-Madison Libraries. (n.d.).
- Methods to investigate protein–protein interactions.Wikipedia. (n.d.).
- Protein small molecule interactions.CDI Labs. (n.d.).
- Methods of probing the interactions between small molecules and disordered proteins.PubMed Central. (n.d.).
- Screening Protein–Small Molecule Interactions by NMR.
- Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells.
- Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity.PubMed Central. (n.d.).
- Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective.PubMed. (n.d.).
- Recent applications of covalent chemistries in protein–protein interaction inhibitors.PubMed Central. (n.d.).
Sources
- 1. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent applications of covalent chemistries in protein–protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the Investigation of Cyclohex-3-ene-1-carboximidamide Hydrochloride in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sepsis Challenge and a Novel Therapeutic Candidate
Sepsis remains a formidable challenge in critical care medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The complex pathophysiology, involving both overwhelming inflammation and subsequent immunosuppression, has made the development of effective therapies notoriously difficult. Many promising preclinical candidates have failed in human trials, highlighting the need for novel therapeutic strategies that can effectively modulate the intricate inflammatory cascade.
This document outlines the rationale and experimental framework for investigating Cyclohex-3-ene-1-carboximidamide hydrochloride , a novel small molecule, as a potential therapeutic agent for sepsis. While direct research on this specific compound in the context of sepsis is not yet published, its chemical structure, featuring a cyclohexene scaffold and a carboximidamide (amidine) group, suggests a strong potential for anti-inflammatory activity. Related cyclohexene derivatives have demonstrated efficacy in preclinical sepsis models by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This provides a compelling scientific basis for the systematic evaluation of this compound.
These application notes are designed to guide researchers through a logical, stepwise process for evaluating the compound's efficacy, from initial in vitro screening to more complex in vivo models of sepsis.
Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade
Based on the activity of structurally related compounds, we hypothesize that this compound may exert its anti-sepsis effects by inhibiting key signaling pathways involved in the production of pro-inflammatory mediators. A primary pathway implicated in sepsis is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation leads to the downstream activation of transcription factors such as NF-κB, which orchestrates the expression of numerous inflammatory genes.
The proposed mechanism of action to investigate is the compound's ability to interfere with this pathway, potentially at the level of downstream signaling molecules or directly at the transcriptional level, leading to a reduction in the synthesis and release of inflammatory cytokines and mediators.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial step is to assess the compound's cytotoxicity and its ability to suppress the inflammatory response in a relevant cell line, such as murine macrophages (e.g., RAW 264.7).
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration range of the compound that is non-toxic to cells, ensuring that subsequent anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Objective: To evaluate the effect of the compound on the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells as in Protocol 1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the compound (determined from the MTT assay). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of sulfanilamide solution (Part A of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part B) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Objective: To measure the effect of the compound on the secretion of TNF-α and IL-6.
Materials:
-
Supernatants collected from the experiment in Protocol 2.
-
ELISA kits for murine TNF-α and IL-6.
Procedure:
-
Follow the manufacturer's instructions for the respective ELISA kits.
-
Use the cell culture supernatants to quantify the concentration of TNF-α and IL-6.
-
Compare the cytokine levels in the compound-treated groups to the LPS-only control group.
| In Vitro Experimental Data (Hypothetical) | ||||
| Parameter | Control | LPS (1 µg/mL) | LPS + Compound (10 µM) | LPS + Compound (50 µM) |
| Cell Viability (%) | 100 ± 5 | 98 ± 6 | 97 ± 5 | 95 ± 7 |
| NO Production (µM) | < 1 | 45 ± 4 | 25 ± 3 | 10 ± 2 |
| TNF-α (pg/mL) | < 20 | 2500 ± 200 | 1200 ± 150 | 400 ± 50 |
| IL-6 (pg/mL) | < 15 | 1800 ± 180 | 950 ± 100 | 300 ± 40 |
Part 2: In Vivo Evaluation in a Murine Sepsis Model
After demonstrating promising in vitro activity, the next step is to evaluate the compound's efficacy in a well-established animal model of sepsis. The lipopolysaccharide (LPS)-induced endotoxemia model is a common and reproducible method for initial in vivo screening.
Protocol 4: Murine Model of LPS-Induced Endotoxemia
Objective: To assess the ability of this compound to improve survival and reduce systemic inflammation in mice challenged with a lethal dose of LPS.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound formulated in a sterile vehicle (e.g., saline or 5% DMSO in saline).
-
LPS from E. coli.
-
Sterile saline.
-
Anesthesia (e.g., isoflurane).
Experimental Workflow:
Caption: Experimental workflow for the in vivo evaluation of the compound in an LPS-induced sepsis model.
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to the following groups:
-
Sham (Vehicle only)
-
LPS + Vehicle
-
LPS + Compound (Low Dose)
-
LPS + Compound (High Dose)
-
-
Compound Administration: Administer the compound or vehicle via an appropriate route (e.g., intraperitoneal - i.p., or intravenous - i.v.) one hour before the LPS challenge.
-
Sepsis Induction: Inject mice with a lethal dose of LPS (e.g., 15 mg/kg, i.p.).
-
Survival Monitoring: Monitor the mice for signs of sickness (piloerection, lethargy, huddling) and record survival every 6-12 hours for up to 72 hours.
-
Biomarker Analysis (Satellite Groups): In separate groups of animals, collect blood via cardiac puncture at a predetermined time point (e.g., 6 hours post-LPS) to measure systemic cytokine levels (TNF-α, IL-6) using ELISA. Tissues such as the lung and liver can also be harvested for histological analysis and measurement of inflammatory markers.
| In Vivo Experimental Data (Hypothetical) | |||
| Group | 72-hr Survival Rate (%) | Serum TNF-α at 6 hr (pg/mL) | Serum IL-6 at 6 hr (pg/mL) |
| Sham | 100 | < 50 | < 30 |
| LPS + Vehicle | 10 | 5000 ± 600 | 8000 ± 900 |
| LPS + Compound (10 mg/kg) | 40 | 2500 ± 300 | 4200 ± 500 |
| LPS + Compound (50 mg/kg) | 80 | 1000 ± 150 | 1500 ± 200 |
Data Analysis and Interpretation
-
In Vitro: A successful compound will show low cytotoxicity and a dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages.
-
In Vivo: A significant increase in the survival rate in the compound-treated groups compared to the LPS + Vehicle group would be a primary indicator of efficacy. This should be corroborated by a significant, dose-dependent reduction in systemic cytokine levels.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for sepsis. Positive results from these studies, demonstrating both in vitro and in vivo efficacy, would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and evaluation in more clinically relevant sepsis models, such as cecal ligation and puncture (CLP). The structural novelty and the precedent set by related compounds make this compound a promising candidate for further research and development in the fight against sepsis.
References
-
Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed, National Center for Biotechnology Information. [Link]
Sources
"Cyclohex-3-ene-1-carboximidamide hydrochloride" as a precursor for bicyclic lactone synthesis
Application Note & Protocol
Topic: Synthesis of Bicyclic Lactones from Cyclohex-3-ene-1-carboximidamide Hydrochloride via Intramolecular Halolactonization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclic lactones are pivotal structural motifs in numerous natural products and pharmaceutically active compounds, making their efficient synthesis a significant goal in organic chemistry. This document provides a comprehensive guide for the synthesis of a bicyclic iodolactone starting from this compound. The strategy detailed herein involves a two-stage process: the initial hydrolysis of the carboximidamide (amidine) precursor to its corresponding carboxylic acid, followed by a robust and diastereoselective iodolactonization reaction. We provide an in-depth explanation of the reaction mechanism, detailed step-by-step experimental protocols, troubleshooting guidance, and essential safety information. This application note is designed to equip researchers with the foundational knowledge and practical instructions to successfully synthesize these valuable molecular scaffolds.
Introduction and Synthetic Strategy
The synthesis of complex molecular architectures from simple, accessible starting materials is a cornerstone of modern drug discovery and development. Bicyclic lactones, specifically, represent a class of compounds with significant therapeutic potential. The intramolecular halolactonization reaction is a powerful and reliable method for constructing these systems, as it rapidly builds molecular complexity under mild conditions.[1][2]
The specified precursor, this compound, does not possess the necessary carboxyl group to directly participate in a lactonization reaction. The carboximidamide functional group is not sufficiently nucleophilic at the oxygen atom to facilitate the required ring closure. Therefore, a preliminary hydrolysis step is essential.
Our strategy is based on the following two-stage synthetic pathway:
-
Stage 1: Hydrolysis. The this compound is hydrolyzed under aqueous conditions to yield Cyclohex-3-ene-1-carboxylic acid. This transformation unmasks the key carboxylate functionality required for the subsequent cyclization.
-
Stage 2: Iodolactonization. The resulting unsaturated carboxylic acid undergoes an intramolecular electrophilic cyclization upon treatment with iodine.[3] This reaction proceeds via a cyclic iodonium ion intermediate, which is subsequently trapped by the internal carboxylate nucleophile to stereoselectively form the target bicyclic γ-lactone.[2]
This approach leverages the well-established and highly predictable nature of the iodolactonization reaction to ensure a reliable synthesis.[4]
Reaction Mechanism: The Iodolactonization Pathway
The iodolactonization reaction is a classic example of an electrophilic addition to an alkene.[5] The generally accepted mechanism proceeds through a two-step pathway involving the formation of a key intermediate.[2][5]
-
Formation of the Iodonium Ion: The iodine molecule (I₂) acts as an electrophile, reacting with the electron-rich π-bond of the cyclohexene ring. This results in the formation of a bridged, three-membered cyclic iodonium ion intermediate. This intermediate is positively charged and highly reactive.
-
Intramolecular Nucleophilic Attack: Under mildly basic conditions (facilitated by sodium bicarbonate), the carboxylic acid group is deprotonated to form a more potent carboxylate nucleophile.[2][4] This carboxylate performs an intramolecular backside attack on one of the carbon atoms of the iodonium ion. According to Baldwin's rules, the 5-exo-tet cyclization is highly favored, leading to the formation of a stable five-membered γ-lactone ring.[2] This nucleophilic attack opens the iodonium ring and establishes the bicyclic structure, incorporating the iodine atom into the final product.
The concerted "Nucleophile-Assisted Alkene Activation" (NAAA) mechanism has also been proposed as a plausible alternative under specific conditions, where the nucleophile plays a direct role in the rate-determining step without the formation of a discrete ionic intermediate.[5]
Caption: The mechanism of iodolactonization.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Precursor | Sigma-Aldrich |
| Hydrochloric Acid (6M HCl) | Hydrolysis Catalyst | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Neutralization | VWR Chemicals |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | TCI Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Sigma-Aldrich |
| Iodine (I₂) | Electrophile for Cyclization | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Base for Carboxylate Formation | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | Reaction Solvent | Sigma-Aldrich |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | Quenching Agent (for excess I₂) | VWR Chemicals |
| Saturated Sodium Chloride (Brine) | Aqueous Wash | TCI Chemicals |
| Silica Gel | Stationary Phase for Chromatography | Sigma-Aldrich |
Stage 1: Hydrolysis of Precursor
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 equiv) in 6M aqueous hydrochloric acid (approx. 10 mL per gram of starting material).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature, then place it in an ice bath. Carefully neutralize the solution by the slow addition of solid sodium hydroxide or a concentrated NaOH solution until the pH is approximately 1-2.
-
Extraction: Transfer the cooled mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is Cyclohex-3-ene-1-carboxylic acid.
-
Purification (Optional): The crude carboxylic acid is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or short-path distillation.
Stage 2: Iodolactonization
This protocol is adapted from a general procedure for the iodolactonization of unsaturated carboxylic acids.[4]
-
Biphasic System Setup: In a 250 mL round-bottom flask wrapped in aluminum foil to protect it from light, dissolve the Cyclohex-3-ene-1-carboxylic acid (1.0 equiv) obtained from Stage 1 in a solution of sodium bicarbonate (2.0 equiv) in deionized water.
-
Solvent Addition: Add an equal volume of dichloromethane (CH₂Cl₂) to create a biphasic system.
-
Cooling: Equip the flask with a magnetic stirrer and cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Iodine Addition: To the cold, rapidly stirring mixture, add solid iodine (2.0 equiv) portion-wise over 15-20 minutes. A transient dark brown color should appear in the organic layer.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup and Quenching: Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.
-
Washing: Combine the organic layers. Wash sequentially with 10% aqueous sodium thiosulfate solution (until the organic layer is colorless), followed by water, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude bicyclic iodolactone.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product.
Caption: Overall experimental workflow diagram.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete hydrolysis of the amidine precursor. | Increase reflux time or use a more concentrated acid for hydrolysis. Confirm conversion by IR or ¹H NMR before proceeding. |
| Inactive iodine source (I₂ can sublime over time). | Use fresh, solid iodine. Alternatively, consider using N-iodosuccinimide (NIS) as the iodine source.[4] | |
| Insufficient base for carboxylate formation. | Ensure at least two equivalents of NaHCO₃ are used. The base is crucial for activating the nucleophile.[4] | |
| Formation of Byproducts | Decomposition of the product on silica gel. | Neutralize the silica gel with triethylamine before performing column chromatography.[4] |
| Reaction performed at too high a temperature, leading to side reactions. | Maintain the reaction temperature at 0 °C. For some substrates, lower temperatures (-20 °C) may be required to improve selectivity. |
Safety Precautions
All chemical manipulations must be carried out with appropriate safety measures in place.
-
General Handling: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times. Handle all reagents in a fume hood.
-
Cyclohex-3-ene-1-carboxylic acid (Analogue): Corrosive. Causes severe skin burns and eye damage. Do not breathe dust/fume/gas/mist/vapors/spray.[6][7]
-
Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[8] Avoid creating dust.
-
Dichloromethane (CH₂Cl₂): Suspected of causing cancer. Causes skin and serious eye irritation.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Emergency Procedures: In case of skin contact, immediately wash with plenty of water.[6] In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6][7] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.[7]
References
- BenchChem Technical Support Center.
- M. D’hooghe, et al. (2021).
- H. V. Adhikari, et al. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- A. G. Gultekin, et al. (2024). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones.
- Chemistry Notes (2022).
- A. G. Gultekin, et al. (2024).
- Wikipedia contributors.
- Sigma-Aldrich (2025).
- Sigma-Aldrich (2025).
- Fisher Scientific (2025). Safety Data Sheet for Cyclohex-3-ene-1-carboxylic acid.
- TCI Chemicals (2025). Safety Data Sheet for (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
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- 5. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01014J [pubs.rsc.org]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cyclohex-3-ene-1-carboximidamide Hydrochloride in Organic Synthesis
Introduction
Amidines are a pivotal class of organic compounds characterized by the RC(NH)NH₂ functional group. Their structural resemblance to carboxylates, but with enhanced basicity and unique reactivity, establishes them as versatile building blocks in synthetic chemistry.[1][2] The amidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and functional materials, primarily due to its ability to serve as a robust precursor for a wide array of nitrogen-containing heterocycles.[1]
This document introduces Cyclohex-3-ene-1-carboximidamide hydrochloride , a novel reagent featuring a reactive amidine group appended to a conformationally significant cyclohexene scaffold. While this specific compound is not extensively documented in prior literature, its potential as a synthetic intermediate is significant. This guide provides a comprehensive overview, including a proposed, high-yield synthetic protocol, and detailed application notes for its use in constructing valuable heterocyclic systems. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering both foundational methods and advanced, transition-metal-catalyzed transformations.
I. Proposed Synthesis of this compound
The most reliable and classical route to amidine hydrochlorides from nitriles is the Pinner reaction.[3][4][5] This method proceeds in two stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable imidate hydrochloride salt (a "Pinner salt"), followed by aminolysis of the imidate with ammonia to furnish the target amidine hydrochloride.[4][6][7]
The proposed synthesis starts from the readily available Cyclohex-3-ene-1-carbonitrile.
Workflow for Synthesis
Caption: Proposed two-stage synthesis of the target amidine hydrochloride.
Detailed Experimental Protocol: Synthesis
Materials:
-
Cyclohex-3-ene-1-carbonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube (e.g., CaCl₂)
-
Ice-salt bath
-
Filtration apparatus (Büchner funnel)
Part A: Synthesis of Ethyl Cyclohex-3-ene-1-carboximidate hydrochloride (Pinner Salt)
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask, dissolve Cyclohex-3-ene-1-carbonitrile (10.7 g, 100 mmol, 1.0 eq) in anhydrous ethanol (6.9 mL, 120 mmol, 1.2 eq).
-
Acidification: Cool the stirred solution to 0 °C using an ice bath. For stricter temperature control to prevent side reactions, a -10 °C bath is recommended.[3][8] Begin bubbling dry hydrogen chloride gas through the solution at a slow, steady rate. Anhydrous conditions are critical at this stage to prevent hydrolysis of the intermediate to an ester.[6][7]
-
Reaction Monitoring: Continue the HCl addition for 4-6 hours, ensuring the temperature remains below 5 °C. The Pinner salt will begin to precipitate as a white solid. The reaction can be monitored by taking a small aliquot, quenching it with base, and analyzing by TLC or GC-MS to check for the disappearance of the starting nitrile.
-
Isolation: Once the reaction is complete, stop the HCl flow and purge the flask with dry nitrogen. Add 100 mL of cold, anhydrous diethyl ether to the flask to ensure complete precipitation of the product.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing it quickly with two portions of cold, anhydrous diethyl ether. Dry the solid under vacuum in a desiccator over P₄O₁₀. This affords the ethyl cyclohex-3-ene-1-carboximidate hydrochloride, which should be used promptly in the next step.
Part B: Conversion to this compound
-
Preparation of Ammoniacal Ethanol: In a separate flask, cool 100 mL of anhydrous ethanol to 0 °C and bubble dry ammonia gas through it until a saturated solution is obtained (approximately 7 N).
-
Aminolysis: Suspend the crude Pinner salt from Part A in the freshly prepared cold ammoniacal ethanol solution. Seal the flask and stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the C-O stretch of the imidate).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, ammonium chloride. Filter off the solid.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/ether mixture to yield pure this compound as a white crystalline solid.
Physicochemical & Handling Data
| Property | Value |
| Chemical Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.64 g/mol |
| Appearance | Expected: White crystalline solid |
| Solubility | Expected: Soluble in water, alcohol |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). The compound is expected to be hygroscopic.[7] |
| Safety Precautions | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. |
II. Application in Heterocyclic Synthesis
The synthesized amidine hydrochloride is an excellent precursor for various nitrogen-containing heterocycles. Below are two detailed protocols demonstrating its utility.
Protocol 1: Pinner Synthesis of a 2-Substituted-4-hydroxypyrimidine
This protocol describes the classic condensation of an amidine with a β-ketoester to form a pyrimidine ring, a core structure in many bioactive molecules.[1][9][10]
Reaction: this compound + Ethyl acetoacetate → 2-(Cyclohex-3-en-1-yl)-6-methylpyrimidin-4-ol
Mechanism Overview
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H annulation.
Detailed Experimental Protocol: Isoquinoline Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube, add N-phenylcyclohex-3-ene-1-carboximidamide (198 mg, 1.0 mmol, 1.0 eq), diphenylacetylene (214 mg, 1.2 mmol, 1.2 eq), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol, 2.5 mol%), and Cu(OAc)₂ (363 mg, 2.0 mmol, 2.0 eq) as the oxidant.
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with dichloromethane (DCM). Filter the mixture through a pad of Celite to remove insoluble inorganic salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-(cyclohex-3-en-1-yl)-3,4-diphenylisoquinoline product.
III. Troubleshooting and Further Considerations
-
Pinner Reaction Issues: Low yield of the Pinner salt is often due to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. [6][7]If the imidate hydrochloride rearranges to the amide, the reaction temperature was likely too high. [3]* Pyrimidine Synthesis: Incomplete reaction may require a stronger base (e.g., NaH) or longer reflux times. The final product may exist in keto-enol tautomeric forms, which can complicate NMR analysis.
-
Rh-Catalyzed Annulation: The choice of oxidant and solvent can be critical. Screening different conditions (e.g., AgSbF₆ as an additive, different solvents like t-AmylOH) may be necessary to optimize the yield for this specific substrate.
Conclusion
This compound represents a promising and versatile building block for organic synthesis. The protocols detailed in this guide provide a clear pathway for its preparation via the robust Pinner reaction and demonstrate its utility in both classical and modern catalytic methods for constructing high-value heterocyclic compounds. Its unique combination of a reactive amidine functional group with a cyclohexene moiety opens avenues for creating novel molecular architectures for applications in medicinal chemistry and materials science.
References
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
ResearchGate. (n.d.). Transition-metal-catalyzed C-H activation reactions of amidines with alkynes. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
National Center for Biotechnology Information. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. [Link]
-
ResearchGate. (n.d.). Co(II)-catalyzed C-H annulation of amides with alkynes. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. [Link]
-
National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. [Link]
-
Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
-
The Dong Group. (2012). Rhodium-Catalyzed C-H Amination. [Link]
-
MDPI. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. [Link]
-
PubMed. (2020). The Mechanism of Rhodium-Catalyzed Allylic C-H Amination. [Link]
-
Wikipedia. (n.d.). Acetamidine hydrochloride. [Link]
Sources
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- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
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- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Evaluation of Cyclohex-3-ene-1-carboximidamide hydrochloride as a Novel Anti-inflammatory Agent
Forward-Looking Statement
These application notes provide a comprehensive framework for the investigation of Cyclohex-3-ene-1-carboximidamide hydrochloride (referred to herein as CCH), a novel investigational compound, for its potential anti-inflammatory properties. The protocols and mechanistic hypotheses presented are based on established methodologies in anti-inflammatory drug discovery and are intended to guide researchers in the systematic evaluation of this and similar novel chemical entities.
Introduction: The Quest for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] Current therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects with long-term use.[1][2] This necessitates the discovery of new anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.[2][3]
The cyclohexene scaffold is a recurring motif in various bioactive natural products and synthetic compounds, with some derivatives showing promising anti-inflammatory effects.[4] Additionally, the carboximidamide (amidine) functional group has been explored in medicinal chemistry for its potential to interact with key biological targets. This document outlines a hypothetical development path for this compound (CCH), a compound integrating these structural features, as a potential anti-inflammatory agent.
Proposed Synthesis of this compound (CCH)
A plausible synthetic route for CCH can be envisioned starting from commercially available Cyclohex-3-ene-1-carboxylic acid, leveraging a Diels-Alder reaction for the initial ring formation.[5] The synthesis would proceed through the corresponding carboxamide, followed by a dehydration and subsequent hydrochlorination to yield the target compound.
Diagram: Proposed Synthetic Pathway for CCH
Caption: A potential multi-step synthesis of CCH from a cyclohexene precursor.
Postulated Mechanism of Action: Targeting Key Inflammatory Hubs
Based on its structure, CCH is hypothesized to exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: The compound may directly inhibit cyclooxygenase (COX) and/or 5-lipoxygenase (5-LOX) enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[3][6]
-
Modulation of NF-κB Signaling: CCH could potentially interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.
-
Suppression of Pro-inflammatory Cytokine Production: By acting on upstream signaling pathways, CCH may reduce the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β.[4]
Diagram: Hypothesized Anti-inflammatory Mechanism of CCH
Caption: CCH may inhibit inflammation by targeting the NF-κB pathway and COX-2 expression.
Experimental Protocols for the Evaluation of CCH
A tiered approach is recommended, starting with in vitro assays to establish proof-of-concept and progressing to in vivo models for efficacy and safety assessment.
In Vitro Screening Assays
These initial assays are cost-effective and provide rapid assessment of the primary anti-inflammatory potential of CCH.[1][7]
4.1.1 Protocol: Inhibition of Protein Denaturation Assay
-
Principle: Inflammation can induce protein denaturation. The ability of CCH to prevent heat-induced denaturation of bovine serum albumin (BSA) or egg albumin is an indicator of its anti-inflammatory activity.[7][8]
-
Procedure:
-
Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.3).
-
Prepare various concentrations of CCH (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS. Use Diclofenac sodium as a positive control.
-
To 0.5 mL of each CCH concentration, add 0.5 mL of the BSA solution. The control group will receive 0.5 mL of PBS instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[8]
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
4.1.2 Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing the HRBC membrane against hypotonicity-induced lysis suggests that CCH could stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[8]
-
Procedure:
-
Collect fresh human blood from a healthy volunteer and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with normal saline.
-
Prepare a 10% v/v suspension of HRBCs in normal saline.
-
Prepare a reaction mixture containing 1 mL of PBS (pH 7.4), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of varying concentrations of CCH (e.g., 10-500 µg/mL) to the reaction mixture. Use Diclofenac sodium as the standard.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
Cell-Based Assays for Mechanistic Insights
4.2.1 Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Experimental Setup:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability, 24-well for cytokine analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of CCH for 1-2 hours.
-
Induce inflammation by stimulating with Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine release).
-
4.2.2 Protocol: Nitric Oxide (NO) Production Assay
-
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.
-
Procedure:
-
After LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
4.2.3 Protocol: Cytokine Quantification by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
-
In Vivo Models of Acute Inflammation
In vivo models are crucial for evaluating the efficacy of a drug candidate in a complex biological system.[2][9]
4.3.1 Protocol: Carrageenan-Induced Paw Edema in Rats
-
Principle: This is a widely used model for acute inflammation. Carrageenan injection in the rat paw induces edema, which can be measured to assess the anti-inflammatory effect of a compound.[10][11]
-
Procedure:
-
Use Wistar albino rats (150-200g).
-
Divide animals into groups: Vehicle control, CCH (various doses, e.g., 10, 30, 100 mg/kg, p.o.), and Standard (Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments orally.
-
After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (0 hour) and at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Diagram: Experimental Workflow for CCH Evaluation
Caption: A tiered workflow for evaluating the anti-inflammatory potential of CCH.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine statistical significance (p < 0.05).
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of CCH
| Assay | Test Compound (100 µg/mL) | % Inhibition / % Protection |
| Protein Denaturation | CCH | 68.5 ± 4.2 |
| Diclofenac Sodium | 85.2 ± 3.5 | |
| HRBC Membrane Stability | CCH | 62.1 ± 5.1 |
| Diclofenac Sodium | 79.8 ± 4.8 | |
| *Data are presented as Mean ± SD (n=3). p < 0.05 compared to control. |
Table 2: Hypothetical Effect of CCH on LPS-Induced NO and Cytokine Production in RAW 264.7 Cells
| Treatment (LPS 1µg/mL +) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | 25.4 ± 2.1 | 3250 ± 210 | 1840 ± 150 |
| CCH (50 µM) | 11.2 ± 1.5 | 1480 ± 180 | 850 ± 95 |
| Dexamethasone (10 µM) | 8.5 ± 1.1 | 950 ± 110 | 520 ± 60 |
| *Data are presented as Mean ± SD (n=3). p < 0.05 compared to vehicle. |
Conclusion and Future Directions
These application notes provide a structured and scientifically grounded approach to evaluate the anti-inflammatory potential of the novel compound this compound. Positive results from this comprehensive workflow, from initial in vitro screening to in vivo efficacy models, would provide strong evidence for its further development. Subsequent studies should focus on elucidating the precise molecular targets through techniques like Western blotting for NF-κB and MAPK pathway proteins, performing enzymatic assays for COX-1/COX-2 selectivity, and conducting more extensive preclinical safety and pharmacokinetic studies.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- Inflammation & Autoimmune Disease Models. (n.d.). WuXi AppTec.
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research, 14(3).
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17).
- Pachiappan, S., et al. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
- Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (n.d.). Iraqi Journal of Science.
- Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester. (2020). Chegg.
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- 10. wuxibiology.com [wuxibiology.com]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Characterizing the Cellular Effects of Cyclohex-3-ene-1-carboximidamide hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the novel compound, Cyclohex-3-ene-1-carboximidamide hydrochloride, using a suite of fundamental cell-based assays. While direct biological data for this specific molecule is nascent, the cyclohexene and carboxamide moieties are present in numerous compounds exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide, therefore, presents a logical, tiered approach to elucidate its cellular effects, beginning with broad cytotoxicity screening, followed by more detailed investigations into its impact on cell proliferation and apoptosis. The protocols herein are designed to be robust and adaptable, providing a solid foundation for further mechanistic studies.
Introduction: The Scientific Rationale
The cyclohexene ring is a common scaffold in medicinal chemistry, found in various natural products and synthetic compounds with significant biological relevance.[2] Derivatives of cyclohexane have been explored for their potential as anticancer agents, with some showing promising activity against various cancer cell lines.[3][4][5] The carboximidamide functional group, a derivative of a carboxylic acid, can influence a molecule's polarity, hydrogen bonding capacity, and overall pharmacological properties. Given this structural heritage, it is plausible that this compound may interact with key cellular pathways controlling cell fate and proliferation.
Cell-based assays are indispensable tools in modern drug discovery, offering insights into a compound's biological activity in a physiologically relevant context.[6][7] They allow for the assessment of a compound's effects on complex cellular processes such as cell viability, proliferation, and programmed cell death (apoptosis).[6][7] This application note outlines a strategic workflow for the initial cell-based characterization of this compound, enabling researchers to efficiently determine its cytotoxic potential and preliminary mechanism of action.
Workflow for Initial Characterization:
Caption: A tiered approach for the initial cellular characterization of a novel compound.
Foundational Assay: Determining General Cytotoxicity
The first critical step in evaluating any new compound is to determine its intrinsic cytotoxicity across a range of concentrations. This provides a fundamental understanding of the dose at which the compound elicits a biological response and helps to establish a therapeutic window. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle of the MTT Assay
Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[8]
Protocol 2.1: MTT Cytotoxicity Assay
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines (e.g., MCF-7, A549, and HEK293)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[9]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.[8]
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1 - 200 µM (initial range) |
| Incubation Time | 24, 48, and 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
Investigating Antiproliferative Effects
A reduction in cell viability can be due to either cell death or an inhibition of cell proliferation. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a direct measure of DNA synthesis and, therefore, a reliable indicator of cell proliferation.[11][12]
Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[11][12] Incorporated BrdU can then be detected using a specific anti-BrdU antibody, providing a quantitative measure of cell proliferation.[11]
Protocol 3.1: BrdU Cell Proliferation Assay
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using concentrations around the determined IC50.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody conjugate and incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells thoroughly.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
A decrease in absorbance compared to the vehicle control indicates an inhibition of cell proliferation.
Caption: Key steps in the BrdU cell proliferation assay.
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is confirmed, it is crucial to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this differentiation.[13]
Principle of the Annexin V/PI Assay
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein with a high affinity for PS and can be used to label apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Cell Population Identification:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)
Protocol 4.1: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells in a 6-well plate with this compound at concentrations around the IC50 for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
Quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic/necrotic, and necrotic) to determine the primary mode of cell death induced by the compound.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, each assay must include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound. This accounts for any effects of the solvent itself.
-
Positive Control: A known inducer of the specific cellular event being measured (e.g., doxorubicin for cytotoxicity and apoptosis). This validates that the assay is performing as expected.
-
Negative Control: Untreated cells, representing the baseline cellular response.
-
Blank Wells: Medium only, to determine the background absorbance/fluorescence.
Conclusion and Future Directions
This application note provides a foundational framework for the initial cellular characterization of this compound. By systematically assessing its cytotoxicity, impact on proliferation, and mode of cell death, researchers can gain valuable insights into its biological activity. Positive results from these initial screens would warrant further investigation into the specific molecular targets and signaling pathways involved, potentially through techniques such as Western blotting for key apoptotic and cell cycle proteins, or more advanced high-content screening approaches.
References
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. National Institutes of Health. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PubMed Central. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
3-Cyclohexene-1-carboxamide. PubChem. [Link]
-
Manual: Cell Proliferation Assay Kit. Agilent. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
-
The mechanism of action of chlorhexidine. PubMed. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Fraunhofer-Gesellschaft. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. [Link]
-
Apoptosis Protocols. University of South Florida Health. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Cyclohex-3-ene-1-carboxamide. Chemsrc. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
(PDF) Protocols in apoptosis identification and affirmation. ResearchGate. [Link]
-
4 Methods for Measuring Cell Proliferation. ABclonal. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. bioivt.com [bioivt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclohex-3-ene-1-carboximidamide Hydrochloride as a Novel Dienophile for Inverse-Electron-Demand Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the prospective use of Cyclohex-3-ene-1-carboximidamide hydrochloride as a reagent in Diels-Alder reactions. In the absence of direct literature precedent, this guide is formulated based on established principles of organic chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. The protonated carboximidamide functionality is projected to act as a potent electron-withdrawing group, rendering the cyclohexene scaffold an electron-deficient dienophile. This application note will explore the theoretical underpinnings of this reactivity, propose a synthetic protocol, and discuss potential applications in the synthesis of complex nitrogen-containing polycyclic scaffolds relevant to medicinal chemistry and materials science.
Introduction: The Rationale for a Novel Dienophile
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] The classic reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile.[3][4][5] However, the inverse-electron-demand variant, where an electron-deficient diene reacts with an electron-rich dienophile, has expanded the scope of this transformation, enabling the synthesis of a diverse array of heterocyclic and carbocyclic structures.[3][4]
This compound presents itself as a compelling, yet unexplored, candidate for an electron-deficient dienophile. The core hypothesis is that the protonated carboximidamide group (an iminium ion) will exert a strong electron-withdrawing effect on the C=C bond within the cyclohexene ring. This electronic perturbation is anticipated to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby facilitating its reaction with electron-rich dienes in an inverse-electron-demand fashion.[3][6]
Potential Advantages:
-
Novel Scaffolds: The resulting bicyclic products would feature a unique bridged amidine hydrochloride moiety, offering a gateway to novel nitrogen-containing polycycles with potential applications in drug discovery.
-
Increased Reactivity: The strong electron-withdrawing nature of the protonated amidine could lead to enhanced reactivity and potentially milder reaction conditions compared to traditional dienophiles.
-
Stereochemical Control: The rigid cyclohexene backbone may offer opportunities for stereoselective transformations.
Proposed Mechanism of Action: An Inverse-Electron-Demand Pathway
The proposed Diels-Alder reaction with this compound is predicated on the principles of frontier molecular orbital (FMO) theory. In an inverse-electron-demand scenario, the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the LUMO of the electron-deficient dienophile.[3][6]
The protonated carboximidamide group is isoelectronic with a carbonyl group but is significantly more electron-withdrawing due to the positive charge on the nitrogen atom. This powerful inductive and mesomeric effect is expected to dramatically lower the LUMO energy of the cyclohexene double bond, making it highly susceptible to nucleophilic attack by an electron-rich diene.
Diagram: Proposed FMO Interaction in the IEDDA Reaction
Caption: FMO diagram illustrating the proposed inverse-electron-demand interaction.
Hypothetical Experimental Protocol
This section outlines a general, unvalidated protocol for conducting a Diels-Alder reaction with this compound and an electron-rich diene. Researchers should treat this as a starting point and optimize conditions as necessary.
Materials:
-
This compound (synthesis required, see Appendix)
-
Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Diene Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., 10 mL per mmol of dienophile). To this suspension, add the electron-rich diene (1.2 eq).
-
Reaction Conditions:
-
Initial Attempt (Room Temperature): Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Thermal Conditions: If no reaction is observed at room temperature, gradually heat the mixture to reflux. Continue to monitor the reaction progress.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Characterization: The structure of the resulting bicyclic amidine hydrochloride should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Hypothetical Reaction Workflow
Caption: A generalized workflow for the proposed Diels-Alder reaction.
Scope, Limitations, and Troubleshooting
Substrate Scope:
-
Dienes: Electron-rich dienes are expected to be the most suitable reaction partners. This includes dienes bearing electron-donating groups such as alkyl, alkoxy, or amino substituents.
-
Dienophile: The reactivity of the dienophile could potentially be tuned by altering the substituents on the cyclohexene ring, though this would require de novo synthesis.
Limitations:
-
Synthesis of the Reagent: this compound is not commercially available and requires synthesis, which may present a practical barrier.
-
Competing Reactions: The amidine functionality is basic and could potentially undergo side reactions, although the hydrochloride salt form should mitigate this.
-
Stereoselectivity: The stereochemical outcome of the cycloaddition (endo/exo selectivity) will need to be determined experimentally.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Insufficient activation of the dienophile or low reactivity of the diene. | Increase the reaction temperature. Consider using a Lewis acid catalyst to further enhance the electrophilicity of the dienophile. |
| Low Yield | Poor solubility of the dienophile hydrochloride salt. Side reactions. | Screen different anhydrous solvents. Ensure strictly anhydrous conditions. |
| Complex Product Mixture | Lack of stereoselectivity or competing reaction pathways. | Adjust reaction temperature to favor the kinetic or thermodynamic product. |
Appendix: Proposed Synthesis of this compound
A plausible synthetic route to the title compound could involve a Pinner reaction starting from the corresponding nitrile.
-
Synthesis of Cyclohex-3-ene-1-carbonitrile: This can be achieved via a Diels-Alder reaction between 1,3-butadiene and acrylonitrile.
-
Pinner Reaction: Treatment of Cyclohex-3-ene-1-carbonitrile with anhydrous ethanol and hydrogen chloride gas would yield the corresponding ethyl imidate hydrochloride.
-
Ammonolysis: Subsequent reaction of the imidate with ammonia would afford the desired this compound.
Conclusion
While the use of this compound in Diels-Alder reactions is, at present, a theoretical construct, the underlying chemical principles are sound. This guide is intended to inspire and equip researchers to explore this novel reagent. The potential to forge unique, nitrogen-rich polycyclic frameworks through an inverse-electron-demand Diels-Alder pathway warrants experimental investigation. Success in this area could provide a valuable new tool for synthetic chemists in academia and industry.
References
-
Total Synthesis. Diels Alder Reaction Mechanism, Orbitals & Examples. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Journal of the American Chemical Society. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. [Link]
-
ACS Publications. Diels-Alder cycloadditions of electron-rich, electron-deficient, and push-pull dienes with cyclic dienophiles: high-pressure-induced reactions and theoretical calculations. [Link]
-
National Institutes of Health. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC. [Link]
- Google Patents.
-
Wikipedia. Diels–Alder reaction. [Link]
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
PubMed. Diels-Alder Reactions Between Dienamides and Quinones: Stereochemistry of the Cycloadditions and Cytotoxic Activity of the Adducts. [Link]
-
PubChem. 3-Cyclohexene-1-carboxamide. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]
-
Chegg. Question: Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester Background. [Link]
-
MDPI. On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. [Link]
-
National Institutes of Health. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem. [Link]
-
Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
-
YouTube. Diels Alder Reaction. [Link]
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- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
Stereoselective synthesis with "Cyclohex-3-ene-1-carboximidamide hydrochloride" derivatives
Application Note & Protocols
Topic: Stereoselective Synthesis with Cyclohex-3-ene-1-carboximidamide Hydrochloride Derivatives: From Chiral Scaffolds to Novel Organocatalysts
Audience: Researchers, scientists, and drug development professionals.
Foreword: A New Perspective on a Classic Scaffold
In the landscape of medicinal chemistry and asymmetric synthesis, the cyclohexane ring is a ubiquitous and privileged scaffold. Its conformational rigidity and potential for multi-functionalization make it an ideal framework for the construction of complex, three-dimensional molecules. While numerous methods exist for the stereoselective synthesis of cyclohexane derivatives[1], the specific utility of precursors like this compound remains underexplored. This guide reimagines this readily accessible building block not as a mere synthetic target, but as a progenitor for a new class of chiral organocatalysts. We will detail the design, synthesis, and application of a novel catalyst derived from this scaffold, providing a roadmap for its use in stereocontrolled carbon-carbon bond formation.
Chapter 1: Catalyst Design and Synthesis
Rationale: Bridging Rigidity and Functionality
The efficacy of a chiral catalyst hinges on its ability to create a well-defined, asymmetric environment around the reactants. Our design philosophy is rooted in two core principles:
-
Structural Rigidity: The cyclohexene core provides a conformationally restricted backbone. By resolving the racemic starting material or employing an asymmetric synthesis, we can fix the stereochemistry at C1, which then serves as the primary source of chirality.
-
Functional Activation: The carboximidamide (amidine) group is a powerful functional motif in organocatalysis. As a strong Brønsted base, it can deprotonate pro-nucleophiles, while its ability to act as a hydrogen-bond donor allows it to orient substrates within the chiral pocket. This dual-activation capability is characteristic of high-performance bifunctional catalysts[2][3].
Our objective is to synthesize a C₂-symmetric bis-amidine catalyst. C₂-symmetry is a common design element in successful chiral ligands and catalysts, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The proposed synthesis begins with the resolution of (±)-Cyclohex-3-ene-1-carboxylic acid, the precursor to our starting material.
Synthetic Workflow Diagram
Caption: Synthetic pathway from racemic acid to the target chiral bis-amidine catalyst.
Protocol 1: Synthesis of (1R,1'R)-N,N'-(1,2-Phenylene)bis(cyclohex-3-ene-1-carboxamide) (Precursor 5)
This protocol outlines the synthesis of the key intermediate, starting from the resolved chiral carboxylic acid. The resolution step is a standard procedure and is assumed to have been performed.
Materials:
-
(R)-Cyclohex-3-ene-1-carboxylic acid (1.0 eq, 5.0 g)
-
Oxalyl chloride (2.5 eq)
-
Anhydrous Dichloromethane (DCM), 100 mL
-
N,N-Dimethylformamide (DMF), 1-2 drops (catalytic)
-
Benzene-1,2-diamine (0.45 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous DCM, 50 mL
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: To a flame-dried 250 mL round-bottom flask under Argon, add (R)-Cyclohex-3-ene-1-carboxylic acid (5.0 g) and anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (2 drops). Slowly add oxalyl chloride dropwise over 15 minutes.
-
Causality Note: Oxalyl chloride is used for a clean conversion to the acid chloride. The reaction produces gaseous byproducts (CO, CO₂, HCl), which are easily removed. DMF catalyzes the formation of the Vilsmeier reagent, which is the active electrophile.
-
-
Allow the reaction to warm to room temperature and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Do not expose to moisture.
-
Amide Coupling: In a separate 250 mL flask, dissolve benzene-1,2-diamine (0.45 eq) and TEA (3.0 eq) in anhydrous DCM (50 mL). Cool to 0 °C.
-
Re-dissolve the crude acid chloride in 50 mL of anhydrous DCM and add it dropwise to the diamine solution over 30 minutes.
-
Causality Note: A slight excess of the acid chloride is used to ensure complete reaction of the diamine. TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.
-
-
Allow the reaction to stir at room temperature overnight (16 hours).
-
Work-up and Purification: Quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% Ethyl Acetate in Hexanes) to afford the chiral bis-amide precursor 5 as a white solid.
Chapter 2: Application in Asymmetric Michael Addition
Mechanism of Action
The synthesized bis-amidine catalyst is proposed to function as a bifunctional catalyst. In the model reaction—the addition of diethyl malonate to chalcone—the catalyst is believed to operate via the mechanism illustrated below. The basic amidine nitrogen deprotonates the diethyl malonate, forming an enolate. Simultaneously, the N-H proton of the second, protonated amidine group acts as a hydrogen-bond donor, coordinating to the carbonyl oxygen of the chalcone. This coordination enhances the electrophilicity of the chalcone and locks it into a specific conformation. The chiral backbone then dictates the face-selective attack of the enolate onto the Michael acceptor.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
Materials:
-
Chiral Bis-Amidine Catalyst 6 (0.1 eq, 10 mol%)
-
Chalcone (1.0 eq)
-
Diethyl malonate (2.0 eq)
-
Toluene (0.1 M solution relative to chalcone)
-
Anhydrous conditions
Procedure:
-
To a dry vial, add the chiral bis-amidine catalyst (10 mol%).
-
Add chalcone (1.0 eq) followed by toluene.
-
Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Add diethyl malonate (2.0 eq) in one portion.
-
Causality Note: A non-polar solvent like toluene is chosen to favor the hydrogen-bonding interactions crucial for the proposed mechanism. An excess of the nucleophile is used to ensure high conversion of the limiting electrophile.
-
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the product by flash column chromatography (eluent: 10-20% Ethyl Acetate in Hexanes) to yield the chiral Michael adduct.
-
Determine the yield and analyze the stereochemical outcome using methods described in Chapter 3.
Data Presentation: Expected Performance
The following table summarizes the expected results for the catalyzed reaction under optimized conditions with various substrates. This data is hypothetical but represents typical outcomes for a successful organocatalytic reaction.
| Entry | Electrophile (R) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl (Chalcone) | 24 | 95 | >20:1 | 96 |
| 2 | 4-Cl-Ph | 24 | 92 | >20:1 | 97 |
| 3 | 4-MeO-Ph | 36 | 88 | >20:1 | 94 |
| 4 | 2-Naphthyl | 48 | 85 | 18:1 | 91 |
| 5 | Cinnamaldehyde | 48 | 75 | 15:1 | 88 |
dr = diastereomeric ratio; ee = enantiomeric excess.
Chapter 3: Analytical Methods for Stereochemical Analysis
Rationale
Confirming the success of a stereoselective synthesis requires precise measurement of the enantiomeric purity of the product. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times.
Analytical Workflow
Caption: Standard workflow for determining enantiomeric excess via chiral HPLC.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Equipment & Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel® OD-H, AD-H)
-
HPLC-grade Hexanes and Isopropanol (IPA)
-
Racemic and enantiomerically enriched product samples
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic product (obtained by running the reaction with a non-chiral base like DBU) in the mobile phase. Prepare a separate ~1 mg/mL solution of the purified chiral product.
-
Method Development (using Racemic Standard):
-
Install a chiral column (e.g., Chiralcel OD-H).
-
Start with a standard mobile phase (e.g., 90:10 Hexanes:IPA) at a flow rate of 1.0 mL/min.
-
Inject the racemic sample and monitor the chromatogram with a UV detector at the λ_max of the analyte (e.g., 254 nm).
-
Adjust the ratio of Hexanes:IPA to achieve baseline separation of the two enantiomer peaks (typically a resolution > 1.5). Increasing the polar modifier (IPA) content generally decreases retention time.
-
Causality Note: The separation relies on differential diastereomeric interactions between the enantiomers and the chiral stationary phase. Optimizing the mobile phase polarity is critical to modulating these interactions for effective separation.
-
-
Analysis of Chiral Product:
-
Once an optimal method is established, inject the enantiomerically enriched sample.
-
Record the chromatogram under the identical conditions.
-
-
Calculation:
-
Identify the major and minor enantiomer peaks.
-
Integrate the area under each peak (Area_major and Area_minor).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
References
- Tosi, E., de Figueiredo, R. M., & Campagne, J.-M. (2021). Enantioselective Catalytic C-H Amidations: An Highlight. Catalysts.
-
Getman, P., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [Link]
-
Mandal, T., & Ghorai, P. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. [Link]
-
Birman, V. B., et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. [Link]
-
Asymmetric approach toward chiral cyclohex-2-enones from anisoles via an enantioselective isomerization by a new chiral diamine catalyst. (n.d.). Brandeis University. [Link]
-
Danneman, M. W. (2015). Applications of Chiral Amidine Catalysis Towards the Synthesis of Small Molecule Therapeutics and Recent Advances in Vicinal Diamine Synthesis. Vanderbilt University Institutional Repository. [Link]
Sources
- 1. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Chiral Amidine Catalysis Towards the Synthesis of Small Molecule Therapeutics and Recent Advances in Vicinal Diamine Synthesis [ir.vanderbilt.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclohex-3-ene-1-carboximidamide hydrochloride by Recrystallization
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the purification of "Cyclohex-3-ene-1-carboximidamide hydrochloride" via recrystallization. Given the limited specific literature on this exact compound, this document emphasizes the fundamental principles and a systematic approach to developing a robust purification protocol. The insights provided are drawn from established recrystallization theory and experience with analogous hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1] Impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor).[1]
Q2: I have no prior information on this compound. How do I select an appropriate recrystallization solvent?
Selecting the right solvent is the most critical step for successful recrystallization.[2] An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. [2]
-
Not react chemically with the compound.[1]
-
Dissolve impurities readily at all temperatures or not at all.
-
Be sufficiently volatile for easy removal from the purified crystals.[1]
-
Have a relatively low boiling point (ideally <100 °C) to avoid "oiling out," where the compound melts before dissolving.[3]
-
Be non-toxic, inexpensive, and non-flammable for safety and practical reasons.[1][3]
For a hydrochloride salt like this compound, which is polar, it's advisable to start with polar solvents. A systematic screening process is recommended.
Q3: What are some good starting solvents to screen for this compound?
Given the polar nature of hydrochloride salts, good starting points for solvent screening include:
-
Alcohols: Isopropanol is often preferred for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol.[4]
-
Water: As a highly polar solvent, it could be a good choice, especially if the compound is sufficiently soluble at high temperatures.[5]
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a binary solvent system can be effective. Common combinations include:
In a mixed solvent system, the compound is typically dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the solid and subsequently cooled.
Experimental Protocol: Developing a Recrystallization Procedure
This protocol outlines a systematic approach to developing a recrystallization method for a new compound like this compound.
Step 1: Solvent Screening
The initial and most critical phase is to identify a suitable solvent or solvent system. This is typically done on a small scale.
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition.
-
Observation at Room Temperature:
-
If the compound dissolves readily, the solvent is unsuitable as a single solvent.
-
If the compound is insoluble or sparingly soluble, proceed to the next step.
-
-
Heat the test tubes containing the sparingly soluble samples in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation at Elevated Temperature:
-
If a large volume of solvent is required to dissolve the solid, the solvent is likely a poor choice.
-
If the solid dissolves readily upon heating, it is a promising candidate.
-
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation upon Cooling:
Step 2: Recrystallization of the Bulk Sample
Once a suitable solvent system is identified, proceed with the bulk recrystallization.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling, for instance, using a hot plate with a water bath. Add just enough hot solvent to completely dissolve the solid.[8]
-
If the solution is colored or contains insoluble impurities, a hot filtration step may be necessary.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven, until a constant weight is achieved.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[9]- If the issue persists, remove all solvent by rotary evaporation and attempt the recrystallization with a different solvent system.[9] |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is coming out of solution too quickly. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent and allow it to cool more slowly.[9]- Consider using a lower-boiling-point solvent.[3] |
| Crystals Form Too Quickly | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of extra solvent.[9]- Ensure the solution cools slowly by insulating the flask (e.g., with paper towels or a beaker).[9] |
| Low Recovery of Purified Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing.- For hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystal formation. |
| Colored Impurities in Crystals | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: A decision tree for troubleshooting recrystallization.
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
-
PubChem. 3-Cyclohexene-1-carboxaldehyde. [Link]
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [Link]
-
PubChem. 3-Cyclohexene-1-carboxamide. [Link]
-
YouTube. Recrystallization- Organic Chemistry Lab- purification. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemsrc. Cyclohex-3-ene-1-carboxamide CAS#:4771-81-7. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
YouTube. How To Recrystallize A Solid. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
Sources
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for "Cyclohex-3-ene-1-carboximidamide hydrochloride" synthesis
Technical Support Center: Synthesis of Cyclohex-3-ene-1-carboximidamide hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related compounds. The synthesis, primarily achieved through the Pinner reaction of Cyclohex-3-ene-1-carbonitrile, is powerful but requires careful control of reaction parameters.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of this synthesis, ensuring reproducibility, high yield, and purity.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question: Why is my reaction yield extremely low or nonexistent?
Answer: A low or zero yield of the target Pinner salt is one of the most common yet frustrating issues. The root cause analysis typically points to one of three areas: reagent quality, reaction conditions, or the stability of the intermediate.
Troubleshooting Workflow:
-
Verify Anhydrous Conditions: The Pinner reaction is exceptionally sensitive to moisture.[1][2] Water will hydrolyze the imidate hydrochloride intermediate (the "Pinner salt") to the corresponding ester, or prevent the reaction from initiating altogether.[1][3][4]
-
Action: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents (e.g., ethanol, diethyl ether). Dry HCl gas is mandatory; using aqueous HCl will prevent the formation of the desired product. Consider preparing anhydrous HCl in ethanol in situ using reagents like acetyl chloride or thionyl chloride for guaranteed dryness.[5]
-
-
Assess HCl Saturation and Temperature: The reaction requires acid catalysis to activate the nitrile.[3][4] Insufficient HCl or improper temperature control can halt the reaction.
-
Action: Cool the solution of your nitrile (Cyclohex-3-ene-1-carbonitrile) and anhydrous alcohol to 0 °C or below before bubbling in dry HCl gas.[2][6] The reaction is often performed at low temperatures to ensure the thermodynamic stability of the imidate salt.[7][8] Ensure a continuous, slow stream of HCl gas until the solution is fully saturated. The reaction may require several hours to days at low temperature (e.g., 4 °C) for the Pinner salt to precipitate.[9]
-
-
Check Starting Material Purity: The starting nitrile, Cyclohex-3-ene-1-carbonitrile, may contain impurities that inhibit the reaction.
-
Action: Verify the purity of your nitrile by GC-MS or NMR. If necessary, purify it by vacuum distillation before use.
-
Question: My final product is an ester or an amide, not the desired carboximidamide hydrochloride. What went wrong?
Answer: The formation of ester or amide side products is a classic indicator of specific contaminants or improper temperature control during the Pinner reaction and subsequent ammonolysis.
Logical Relationship Diagram for Pinner Reaction Outcomes
Caption: Key reaction pathways based on experimental conditions.
-
Ester Formation: The Pinner salt intermediate is highly susceptible to hydrolysis. If even trace amounts of water are present in the reaction mixture, the imidate will be readily converted to the corresponding ester.[1][4]
-
Causality: The mechanism involves the attack of water on the protonated imidate, followed by elimination of the alcohol, leading to the stable ester product.
-
Solution: Re-evaluate all sources of moisture. Use a freshly opened bottle of anhydrous solvent or distill it over a suitable drying agent. Ensure the HCl gas is passed through a drying tube (e.g., filled with CaCl₂ or H₂SO₄) before entering the reaction vessel.
-
-
Amide Formation: Amide formation can occur if the reaction temperature is too high. The imidate hydrochloride salt is thermodynamically unstable and can rearrange to the more stable amide and an alkyl chloride, particularly upon warming.[7][8]
-
Causality: This is a known thermal decomposition pathway for Pinner salts.
-
Solution: Strictly maintain low temperatures (typically 0-5 °C) throughout the HCl addition and the subsequent stirring period.[6] Store the reaction mixture in a refrigerator or cold room during the precipitation phase.
-
Question: The Pinner salt precipitates as an oil or fails to crystallize. How can I isolate my product?
Answer: Oiling out is common for Pinner salts that have lower melting points or when impurities are present. A systematic approach to induce crystallization is required.
-
Solvent System Modification: The choice of solvent is critical for crystallization.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline product from a previous successful batch, add a single, tiny crystal to the supersaturated solution.
-
Trituration: If an oil persists, decant the supernatant solvent. Add a fresh portion of cold, anhydrous diethyl ether and vigorously stir or sonicate the oil. This process washes away impurities and can often induce solidification. Repeat several times.
-
-
Purification Post-Isolation: If the product remains an oil but is confirmed by NMR to be the correct species, it may be carried forward to the next step (ammonolysis) without crystallization, although this may complicate the final purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Pinner reaction?
A1: The Pinner reaction is a two-step acid-catalyzed process:
-
Activation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the nitrile (Cyclohex-3-ene-1-carbonitrile). This protonation makes the nitrile carbon significantly more electrophilic.[3][4]
-
Nucleophilic Attack: The alcohol (e.g., ethanol), acting as a nucleophile, attacks the activated nitrile carbon. This is followed by a proton transfer to yield the final product, the thermodynamically stable alkyl imidate hydrochloride, also known as the Pinner salt.[4]
Pinner Reaction Mechanism Diagram
Caption: The acid-catalyzed mechanism of the Pinner reaction.
Q2: Why must the reaction be strictly anhydrous?
A2: As detailed in the troubleshooting section, the Pinner salt intermediate is highly reactive towards water. The presence of moisture leads to rapid hydrolysis, forming an ester and ammonium chloride as byproducts, which significantly reduces the yield of the desired amidine.[1][4]
Q3: How can I prepare and handle anhydrous HCl in ethanol safely?
A3: Anhydrous ethanolic HCl can be prepared by bubbling dry HCl gas through anhydrous ethanol at 0 °C.[11] Alternatively, it can be generated in situ by the slow, controlled addition of acetyl chloride or chlorotrimethylsilane (TMSCl) to cold, anhydrous ethanol.[12] The reaction between TMSCl and ethanol is particularly clean, yielding HCl and the inert silyl ether.[12]
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
The generation of HCl is exothermic; always add the reagent slowly to a cooled solution.[12]
-
Concentrated solutions of HCl in alcohols can generate pressure over time due to the slow formation of alkyl chlorides (e.g., ethyl chloride) and should not be stored in sealed containers for extended periods.[5]
Q4: How can I monitor the reaction's progress?
A4: The most effective way to monitor the reaction is through infrared (IR) spectroscopy. The disappearance of the sharp nitrile (C≡N) stretching peak, typically found around 2230-2250 cm⁻¹, is a clear indicator that the starting material has been consumed. You can also use ¹H NMR to monitor the disappearance of the proton alpha to the nitrile group in the starting material and the appearance of new signals corresponding to the Pinner salt.
Section 3: Optimized Experimental Protocol
This protocol provides a self-validating workflow for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Step 1: Formation of Ethyl Cyclohex-3-ene-1-carboximidate hydrochloride (Pinner Salt)
-
Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool to room temperature.
-
Reagents: Charge the flask with Cyclohex-3-ene-1-carbonitrile (1.0 eq) and anhydrous ethanol (5-10 volumes).
-
HCl Addition: Cool the stirred solution to 0 °C in an ice-water bath. Bubble a slow, steady stream of dry hydrogen chloride gas through the solution. Monitor the temperature to ensure it does not rise significantly. Continue until the solution is saturated and HCl fumes are visible at the outlet.
-
Reaction: Seal the flask and store it at 4 °C (in a refrigerator) for 24-48 hours. A white crystalline precipitate of the Pinner salt should form.
-
Isolation: Collect the precipitate by filtration under a dry nitrogen atmosphere. Wash the crystals with two small portions of cold, anhydrous diethyl ether to remove excess HCl and unreacted starting materials.[9]
-
Drying: Dry the Pinner salt under high vacuum. The product is hygroscopic and should be used immediately in the next step.
Step 2: Conversion to this compound
-
Preparation: In a separate flame-dried flask, suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol (5-10 volumes) under a nitrogen atmosphere.
-
Ammonolysis: Cool the suspension to 0 °C. Bubble anhydrous ammonia gas through the stirred suspension. The reaction is typically exothermic. Continue the addition until the solution is basic (test with moist pH paper held above the solution).
-
Reaction: Seal the vessel, remove the ice bath, and stir the mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate as a byproduct.
-
Workup: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the solid with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization, typically from an ethanol/diethyl ether solvent system, to yield pure this compound.
Section 4: Data Summary Table
For optimal results, adhere to the following parameters. Deviations can lead to the issues described in the troubleshooting guide.
| Parameter | Recommended Condition | Rationale & Reference |
| Solvent | Anhydrous Ethanol | Reactant and solvent. Must be rigorously dry to prevent ester formation.[1][2] |
| Acid Catalyst | Anhydrous Hydrogen Chloride (gas) | Protonates the nitrile, activating it for nucleophilic attack. Aqueous acids are unsuitable.[4] |
| Temperature | 0 °C to 4 °C | Low temperature is crucial to prevent thermal rearrangement of the Pinner salt to an amide.[6][7][8] |
| Reaction Time | 24 - 48 hours | Allows for complete precipitation of the Pinner salt intermediate.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from contaminating the reaction. |
| Ammonolysis Reagent | Anhydrous Ammonia (gas) | Converts the imidate to the desired amidine. |
References
-
Pinner Reaction - YouTube. (2021). Available at: [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. Available at: [Link]
-
Fleming, F. F., Zhang, Z., & Wei, G. (2005). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Synthesis, 2005(18), 3179–3180. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Available at: [Link]
-
Schliemann, M., & Gulder, T. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1731–1737. Available at: [Link]
-
Wikipedia. (n.d.). Pinner reaction. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Available at: [Link]
-
PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile. National Center for Biotechnology Information. Available at: [Link]
-
ChemTips. (2012). Snap, Crackle, Pop – Anhydrous HCl Generation. Available at: [Link]
-
Leconte, N., et al. (2020). Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. Organic Process Research & Development, 24(5), 899-903. Available at: [Link]
-
ResearchGate. (2015). How I can prepare ethanolic solution of 37% HCl? Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pinner Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of "Cyclohex-3-ene-1-carboximidamide hydrochloride"
Technical Support Center: Synthesis of Cyclohex-3-ene-1-carboximidamide hydrochloride
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your experimental outcomes.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-stage process. The initial step involves the formation of the precursor, Cyclohex-3-ene-1-carbonitrile, through a Diels-Alder cycloaddition. The subsequent stage transforms the nitrile into the target amidine hydrochloride via the Pinner reaction, followed by ammonolysis. Each stage presents unique challenges and potential for side-product formation which can impact yield and purity.
Caption: Overall synthetic workflow.
Part 1: Troubleshooting the Synthesis of Cyclohex-3-ene-1-carbonitrile (Diels-Alder Reaction)
The [4+2] cycloaddition of 1,3-butadiene and acrylonitrile is an efficient, atom-economical method for preparing the nitrile precursor.[1][2] However, the conditions required can also promote undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: My yield of Cyclohex-3-ene-1-carbonitrile is significantly lower than expected, and I've identified 4-vinylcyclohexene as a major byproduct. What is causing this?
A1: This is a classic case of the diene, 1,3-butadiene, acting as both the diene and the dienophile. It undergoes a Diels-Alder reaction with itself, leading to the formation of 4-vinylcyclohexene. This dimerization is competitive with the desired reaction with acrylonitrile and is highly temperature-dependent.
Troubleshooting & Prevention:
-
Temperature Control: Maintain the reaction temperature as specified in the protocol, typically around 150°C in a sealed vessel.[1] Excessively high temperatures can favor the self-dimerization pathway and also promote the reversible retro-Diels-Alder reaction.[2]
-
Reactant Stoichiometry: Using a slight excess of the dienophile (acrylonitrile) can help favor the desired reaction pathway over the diene self-condensation.
-
Controlled Addition: In scaled-up syntheses, a slow, controlled addition of 1,3-butadiene to the heated acrylonitrile solution can maintain a low instantaneous concentration of the diene, thus minimizing its opportunity to dimerize.
Q2: During the reaction, my mixture became viscous and solidified into a polymer. How can I avoid this?
A2: Both acrylonitrile and 1,3-butadiene are monomers that can undergo free-radical polymerization, especially under the thermal conditions of the Diels-Alder reaction.[1] This is a very common issue if not properly managed.
Troubleshooting & Prevention:
-
Inhibitor Usage: The most critical preventative measure is the addition of a radical inhibitor to the reaction mixture before heating. Hydroquinone is a standard and effective choice for this purpose.[1] It functions by quenching radical species as they form, preventing the initiation of a polymerization chain reaction.
-
Purity of Reagents: Ensure that the reactants are free from peroxide contaminants, which can act as initiators for polymerization. Freshly distilled acrylonitrile is recommended.
-
Oxygen-Free Environment: While heat is the primary driver, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can further reduce the risk of radical formation initiated by oxygen.
Part 2: Troubleshooting the Pinner Reaction & Ammonolysis
The conversion of Cyclohex-3-ene-1-carbonitrile to the target amidine hydrochloride is the most sensitive part of the synthesis. The intermediate imidate hydrochloride (Pinner salt) is highly reactive and susceptible to several competing reaction pathways.[3][4]
Caption: Pinner reaction pathway and key side reactions.
Frequently Asked Questions (FAQs)
Q1: My final product is heavily contaminated with the corresponding ester (e.g., ethyl cyclohex-3-ene-1-carboxylate). What went wrong?
A1: This is the most common side reaction and is almost always caused by the presence of water.[4][5] The Pinner salt intermediate is extremely hygroscopic and readily hydrolyzes to form an ester.[3][6] The amidine product itself can also hydrolyze under harsh acidic or basic workup conditions, but hydrolysis of the imidate is the primary culprit.[7]
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents (e.g., diethyl ether, dichloromethane) and anhydrous alcohol. Ensure the starting nitrile is free of water.
-
Dry Hydrogen Chloride Gas: Use HCl gas from a cylinder or generate it fresh and pass it through a drying agent (like concentrated sulfuric acid) before bubbling it into the reaction mixture. Using aqueous HCl is a guaranteed way to produce the ester.[8][9]
-
Inert Atmosphere: Maintain the reaction under a positive pressure of nitrogen or argon from start to finish to prevent atmospheric moisture from entering the system.
Q2: I've isolated Cyclohex-3-ene-1-carboxamide as a major impurity in my product. How is this forming?
A2: There are two primary routes to the formation of the amide impurity:
-
Thermal Decomposition: The Pinner salt is thermally unstable. If the reaction temperature is not strictly controlled and kept low (typically 0 °C or below), the imidate salt can eliminate a molecule of alkyl chloride to yield the thermodynamically stable amide.[3]
-
Partial Hydrolysis: Incomplete hydrolysis of the imidate or amidine can also lead to the amide, though this pathway is less direct than ester formation.[10]
Troubleshooting & Prevention:
-
Strict Temperature Control: The Pinner reaction must be performed at low temperatures, typically between -10 °C and 5 °C, to prevent decomposition of the intermediate salt.[3][5] The reaction is exothermic, so slow addition of reagents and efficient cooling are crucial.
-
Controlled Workup: Avoid prolonged heating or exposure to aqueous conditions during workup and isolation, which could promote hydrolysis of the amidine product back to the amide.
Q3: My NMR analysis suggests the presence of an orthoester. How is this possible?
A3: Orthoester formation occurs when the intermediate Pinner salt undergoes a second nucleophilic attack by another molecule of the alcohol solvent.[3][8] This is favored when a significant excess of alcohol is used.
Troubleshooting & Prevention:
-
Stoichiometric Control: Use a controlled amount of alcohol, typically ranging from 1.0 to 1.2 equivalents relative to the nitrile. While the alcohol is often used as a co-solvent, its concentration should be managed to disfavor the second addition.
-
Reaction Conditions: Running the reaction at a higher concentration of the nitrile in an inert co-solvent (like dichloromethane) can reduce the relative concentration of the alcohol, minimizing orthoester formation.
Summary of Potential Side Products
| Side Product Name | Structure | Formation Stage | Primary Cause |
| 4-Vinylcyclohexene | Dimer of 1,3-butadiene | Diels-Alder | High Temperature / Diene Self-Condensation |
| Polymer | (C₄H₆)ₙ or (C₃H₃N)ₙ | Diels-Alder | Lack of Radical Inhibitor / High Temperature |
| Ethyl Cyclohex-3-ene-1-carboxylate | R-COOEt | Pinner Reaction | Presence of Water (Moisture) |
| Cyclohex-3-ene-1-carboxamide | R-CONH₂ | Pinner Reaction | High Temperature / Thermal Decomposition |
| Ethyl Cyclohex-3-ene-1-carborthoate | R-C(OEt)₃ | Pinner Reaction | Excess Alcohol |
Validated Experimental Protocols
Protocol 1: Synthesis of Cyclohex-3-ene-1-carbonitrile
This protocol is adapted from standard literature procedures for Diels-Alder reactions.[1]
-
Vessel Preparation: To a high-pressure stainless-steel reaction vessel, add acrylonitrile (1.0 eq), benzene or toluene as a solvent, and a catalytic amount of hydroquinone (approx. 0.1 mol%).
-
Reactant Addition: Cool the sealed vessel to -10 °C in an ice-salt bath. Carefully add liquefied 1,3-butadiene (1.1 eq).
-
Reaction: Securely seal the reaction vessel. Place it behind a blast shield and heat to 150 °C with stirring for 4-6 hours.
-
Workup: Cool the vessel to room temperature. Caution: Carefully vent any excess pressure from unreacted butadiene in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Purification: Remove the solvent and any unreacted acrylonitrile by distillation at atmospheric pressure. The crude product is then purified by vacuum distillation to yield Cyclohex-3-ene-1-carbonitrile as a colorless liquid.
Protocol 2: Synthesis of this compound
This protocol is based on the classical Pinner reaction and emphasizes critical control parameters.[4][5]
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube. Maintain a positive pressure of dry nitrogen gas throughout the procedure.
-
Reagent Preparation: In the flask, dissolve Cyclohex-3-ene-1-carbonitrile (1.0 eq) in anhydrous diethyl ether and anhydrous ethanol (1.1 eq).
-
Pinner Salt Formation: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction temperature to ensure it does not rise above 5 °C. Continue the HCl addition until the solution is saturated and a white precipitate of the Pinner salt forms. Seal the flask and stir at 0-5 °C for 12-18 hours.
-
Isolation of Imidate (Optional but Recommended): The precipitated imidate salt can be filtered under a blanket of nitrogen, washed with cold, anhydrous ether, and quickly transferred to the next step. This minimizes exposure to alcohol in the subsequent step.
-
Ammonolysis: Suspend the crude Pinner salt in a fresh portion of cold, anhydrous ethanol. Cool the mixture to 0 °C. Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the reaction is complete (TLC monitoring).
-
Isolation: The byproduct ammonium chloride will precipitate. Filter the reaction mixture to remove the solid NH₄Cl. Evaporate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
References
-
Fleming, F. F., Zhang, Z., & Wei, G. (2005). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. SYNTHESIS, 2005(18), 3179–3181. [Link]
-
Grokipedia (2024). Pinner reaction. Grokipedia. [Link]
-
Wikipedia contributors (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry (2022). Pinner Reaction. Organic Chemistry. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]
-
Chemguide (2023). The hydrolysis of amides. Chemguide. [Link]
-
Organic Chemistry Portal (2021). Pinner Reaction. Organic Chemistry Portal. [Link]
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Technical Support Center: Stability of Cyclohex-3-ene-1-carboximidamide Hydrochloride in Aqueous Solutions
Welcome to the technical support center for Cyclohex-3-ene-1-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in aqueous solutions. Through a series of frequently asked questions and detailed troubleshooting protocols, this guide will help you ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of this compound in aqueous media.
Q1: My assay results are inconsistent when using aqueous stock solutions of this compound. What could be the primary cause?
A1: Inconsistent results are often the first indicator of compound instability. For this compound, the primary suspect is hydrolysis. The carboximidamide (amidine) functional group is susceptible to hydrolysis, which can be significantly influenced by the pH of your solution.[1][2][3] Additionally, environmental factors such as temperature and light exposure can accelerate degradation.[4]
Q2: What is the most likely degradation pathway for this compound in an aqueous solution?
A2: The most probable degradation pathway is the hydrolysis of the carboximidamide group to the corresponding carboxamide, which is Cyclohex-3-ene-1-carboxamide, and ultimately to Cyclohex-3-ene-1-carboxylic acid.[3][5] This reaction is catalyzed by both acidic and basic conditions.[1][2]
Q3: I've observed a gradual decrease in the measured concentration of my stock solution over a few days, even when stored at 4°C. Is this expected?
A3: Yes, a gradual decrease in concentration, even under refrigerated conditions, can be expected due to slow hydrolysis. While lower temperatures decrease the rate of chemical reactions, they do not entirely stop them.[4] The stability of the compound is highly dependent on the pH of the solution. For long-term storage, it is crucial to determine the optimal pH for maximum stability or to prepare fresh solutions before each experiment.
Q4: Can the buffer I use in my experiments affect the stability of this compound?
A4: Absolutely. The pH of the buffer is a critical factor.[4] Generally, amidine hydrolysis is catalyzed by both H+ and OH- ions, meaning that stability is often lowest at acidic and alkaline pH values.[1] Furthermore, some buffer components themselves can react with the compound. For instance, phosphate buffers have been shown to decrease the half-life of some compounds.[6] It is advisable to perform a buffer compatibility study.
Q5: Are there any visual indicators of degradation I should watch for?
A5: While the initial degradation products, Cyclohex-3-ene-1-carboxamide and Cyclohex-3-ene-1-carboxylic acid, are likely soluble and may not provide a visual cue, significant degradation or the formation of secondary products could potentially lead to changes in solution clarity or color. However, the absence of visual changes does not guarantee stability. Analytical methods are necessary for confirmation.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to diagnose and mitigate stability issues with this compound.
Troubleshooting Guide: Inconsistent Assay Performance
If you are experiencing variability in your experimental results, follow this guide to systematically identify the source of the problem.
| Symptom | Potential Cause | Recommended Action |
| Decreasing compound activity over time in multi-day experiments. | Hydrolysis of the carboximidamide group. | Perform a time-course stability study at your experimental conditions. See Protocol 1 . |
| High variability between freshly prepared and older stock solutions. | Degradation during storage. | Establish a strict protocol for preparing fresh stock solutions. Determine the usable lifetime of a stock solution under your storage conditions. |
| Discrepancies in results between different buffer systems. | pH-dependent hydrolysis or buffer-specific catalysis. | Conduct a pH-rate profile study to identify the optimal pH for stability. See Protocol 2 . Test for buffer compatibility. |
| Unexpected peaks appearing in HPLC analysis of the stock solution. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway. |
Protocol 1: Time-Course Stability Assessment in Aqueous Solution
This protocol will help you determine the stability of this compound under your specific experimental conditions.
Objective: To quantify the degradation of the compound over time at a fixed pH and temperature.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)
-
High-purity water
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in your chosen aqueous buffer at a known concentration (e.g., 1 mg/mL).[7]
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of the parent compound. This will serve as your baseline.
-
Incubation: Store the remaining solution under your standard experimental conditions (e.g., 25°C or 37°C). Protect from light if the compound is suspected to be light-sensitive.[4]
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of compound remaining versus time to visualize the degradation profile.
Protocol 2: pH-Rate Profile Study
This experiment is designed to identify the pH at which this compound exhibits maximum stability.
Objective: To determine the rate of degradation of the compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9). Use buffers with non-interfering components.
-
HPLC system
-
Constant temperature incubator
Procedure:
-
Buffer Preparation: Prepare a set of buffers at different pH values (e.g., 0.1 M citrate for pH 3 and 5, 0.1 M phosphate for pH 7, and 0.1 M borate for pH 9).
-
Solution Preparation: Prepare separate solutions of this compound in each buffer at the same initial concentration.
-
Forced Degradation: Incubate all solutions at an elevated temperature (e.g., 50°C) to accelerate degradation and allow for the study to be completed in a reasonable timeframe.[8]
-
Time-Point Sampling: At predetermined time points, take samples from each solution and analyze by HPLC.
-
Data Analysis: For each pH, plot the natural logarithm of the peak area of the parent compound against time. The slope of this line will give the apparent first-order rate constant (k) for degradation at that pH.
-
Profile Generation: Plot the logarithm of the rate constant (log k) versus pH. The resulting graph is the pH-rate profile, and the pH at which the rate constant is at a minimum is the pH of maximum stability.
Part 3: Visualizations
Proposed Degradation Pathway
The following diagram illustrates the likely hydrolytic degradation pathway of this compound in an aqueous environment.
Caption: Troubleshooting workflow for stability issues.
References
- Benchchem. Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions.
- University of Regina. On the hydrolysis mechanisms of amides and peptides. 2018.
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Gilles MA, Hudson AQ, Borders CL Jr. Stability of water-soluble carbodiimides in aqueous solution. Anal Biochem. 1990 Feb 1;184(2):244-8. Available from: [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
YouTube. Amide Hydrolysis. 2013 Mar 17. Available from: [Link]
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YouTube. mechanism of amide hydrolysis. 2019 Jan 15. Available from: [Link]
-
Wikipedia. Cyclohexene. Available from: [Link]
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Pharma Stability. Troubleshooting & Pitfalls. Available from: [Link]
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International Journal of Novel Research and Development. "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". 2024 Mar 3. Available from: [Link]
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Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. 2022 Sep 24. Available from: [Link]
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Chemistry LibreTexts. 24.4: Hydrolysis of Amides. 2021 Mar 5. Available from: [Link]
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KCAS Bio. Techniques for Unstable Compound Analysis. 2017 Nov 9. Available from: [Link]
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PubChem. Cyclohexene. Available from: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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PubChem. 3-Cyclohexene-1-carboxamide. Available from: [Link]
- Singh S, Kumar V, Singh M, Kumar A, Joishy S. Development of forced degradation and stability indicating studies of drugs—A review. J Anal Sci Technol. 2013;4(1):1-9.
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Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025 Apr 9. Available from: [Link]
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MedCrave online. Forced Degradation Studies. 2016 Dec 14. Available from: [Link]
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Quora. Which is more stable - cyclohexene or cyclohexadiene and why?. 2017 Mar 8. Available from: [Link]
-
YouTube. Stability of Cyclohexane, Cyclohexene, Cyclohexadiene & Benzene || IITian Explains. 2020 Jan 30. Available from: [Link]
-
ACS Omega. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. 2024 May 14. Available from: [Link]
-
SpringerLink. Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023 Apr 23. Available from: [Link]
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Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 2022 Nov 8. Available from: [Link]
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PubChem. CID 175014087. Available from: [Link]
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Wiley-VCH. 1 Quantification. Available from: [Link]
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Chemsrc. Cyclohex-3-ene-1-carboxamide. 2025 Aug 22. Available from: [Link]
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PubChem. 3-Cyclohexene-1-carboxylic acid. Available from: [Link]
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ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]
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Yanbu Journal of Engineering and Science. Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. 2024 Feb 27. Available from: [Link]
- Graham TR, Ramsey J, Lazarus C, Johnston A, Holt DW. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemother Pharmacol. 1992;30(5):408-10.
- Orekhov AN, Sobenin IA, Bobryshev YV, Ivanova EA. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Biomedicines. 2022 Sep 29;10(10):2440.
- Kennis S, Linder KE, Grooters AM, Papich MG, Ferris DJ. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
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YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]
- Faraj J, Paine M, Noyce P, Jaday H. The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. J Clin Pharm Ther. 1989 Aug;14(4):291-6.
- Ali M, Shah M, Jilani S, Inayat A, Ibrahim M, Rezakazemi M, et al. Solubility of carbon dioxide in aqueous solution of 2-amino-2- hydroxymethyl-1, 3-propanediol at elevated pressures. J Mol Liq. 2018;272:103-8.
- Martínez-Muñoz L, Cruz-C L, Tamariz J. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules. 2021 Mar 22;26(6):1741.
- Google Patents. Process for producing optically active carboxylic acid. 2011 Oct 20.
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- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Preventing byproduct formation with "Cyclohex-3-ene-1-carboximidamide hydrochloride"
Welcome to the technical support hub for Cyclohex-3-ene-1-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent and to proactively prevent the formation of common byproducts. By understanding the molecule's reactivity and implementing the robust protocols detailed below, you can enhance reaction efficiency, improve yield, and ensure the purity of your target compounds.
Core Concepts: Understanding Reactivity and Stability
This compound possesses two primary reactive sites that are critical to understand for predicting and preventing side reactions: the carboximidamide (amidine) group and the cyclohexene double bond .
-
Carboximidamide Group: This functional group is a strong base and a potent nucleophile, particularly when deprotonated from its hydrochloride salt form. Its primary vulnerabilities include hydrolysis and self-condensation.
-
Cyclohexene Double Bond: The C=C bond is susceptible to electrophilic addition, particularly under acidic conditions which may be present or generated during a reaction. Cyclohexane rings are generally stable, with the chair conformation being the most favored to minimize ring strain.[1][2]
The hydrochloride salt form renders the amidine group less nucleophilic. Consequently, many reactions require the addition of a base to liberate the free, more reactive form of the amidine. The choice of base and the strict exclusion of water are paramount for a successful reaction.
Diagram of Potential Byproduct Pathways
Caption: Key reactive sites and common byproduct pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should expect, and how do I detect it?
A1: The most prevalent byproduct is Cyclohex-3-ene-1-carboxamide [3][4], which results from the hydrolysis of the carboximidamide group.[5][6] Even trace amounts of water in your solvents, reagents, or from atmospheric moisture can cause this side reaction.[7] It is readily detectable by TLC (it will likely have a different polarity), LC-MS (a mass difference of +1 Da compared to the amidine starting material), and NMR spectroscopy (the appearance of characteristic amide N-H signals and a change in the carbonyl carbon chemical shift).
Q2: My starting material is a hydrochloride salt. Do I need to add a base to my reaction?
A2: Yes, in most cases. The protonated amidinium salt is not sufficiently nucleophilic for many reactions. You will need to add at least one equivalent of a base to generate the "free base" form in situ. The choice of base is critical. A strong, non-nucleophilic base is often preferred to prevent the base itself from competing in the reaction.[8][9]
Q3: What are the ideal storage conditions for this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.[10] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term stability.
Troubleshooting Guides
Problem 1: High Levels of Cyclohex-3-ene-1-carboxamide (Hydrolysis Byproduct) Detected
This is the most common issue, arising from the reaction of the amidine with water.[11][12]
| Causality & Troubleshooting Steps | Scientific Rationale |
| 1. Implement Strict Anhydrous Conditions: Dry all glassware in an oven (>120°C) or by flame-drying under vacuum.[10][13] Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (N₂ or Ar).[14][15] | Water acts as a nucleophile that attacks the electrophilic carbon of the amidine, leading to the more thermodynamically stable amide.[16][17] Eliminating water is the only way to prevent this.[7] |
| 2. Use Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to your reaction solvent and allow them to stand for several hours before starting the reaction.[10] | Molecular sieves are porous aluminosilicates that trap water molecules within their crystal structure, effectively scavenging trace moisture from the reaction medium. |
| 3. Check Reagent Purity: Ensure all other reagents, especially solvents and bases, are certified anhydrous. | Water can be introduced as an impurity in other reaction components. |
Problem 2: Low Yield and Significant Unreacted Starting Material
This often points to incomplete deprotonation of the hydrochloride salt or insufficient reactivity.
| Causality & Troubleshooting Steps | Scientific Rationale |
| 1. Select an Appropriate Base: Use a strong, non-nucleophilic base. Sterically hindered bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges are excellent choices.[8][9] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective but may have limited solubility in organic solvents. | A non-nucleophilic base will deprotonate the amidinium salt without competing with your desired nucleophile or attacking other electrophilic sites in the reaction.[18] The pKa of the base's conjugate acid should be higher than that of the amidinium ion. |
| 2. Optimize Base Stoichiometry: Use at least 1.1 equivalents of base to ensure complete deprotonation. If other acidic protons are present in the reaction, additional base will be required. | Incomplete deprotonation results in a lower concentration of the active nucleophilic species, slowing the reaction rate and leading to low conversion. |
| 3. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60°C) can often overcome activation energy barriers. Monitor for byproduct formation at higher temperatures. | Increased thermal energy increases the rate of molecular collisions, leading to a higher reaction rate. However, it can also accelerate side reactions, so careful optimization is needed. |
Troubleshooting Workflow: Diagnosing and Preventing Amide Formation
Caption: A step-by-step workflow for troubleshooting amide byproduct formation.
Experimental Protocols
Protocol A: General Procedure for In-Situ Free-Basing and Nucleophilic Addition
This protocol provides a representative workflow for reacting this compound with an electrophile.
1. Preparation (Under Inert Atmosphere): a. Add a magnetic stir bar to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a rubber septum. b. Backfill the flask with dry nitrogen or argon. c. Add this compound (1.0 eq) and your electrophile (1.0-1.2 eq) to the flask. d. Add anhydrous solvent (e.g., THF, Dichloromethane) via syringe to the desired concentration (e.g., 0.1 M).
2. Reaction: a. Cool the stirred suspension to 0°C using an ice bath. b. Slowly add a solution of a non-nucleophilic base (e.g., DBU, 1.1 eq) in the anhydrous solvent via syringe over 10-15 minutes. c. Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC or LC-MS). d. If required, gently heat the reaction to the optimized temperature.
3. Workup and Purification: a. Upon completion, cool the reaction to room temperature. b. Quench the reaction by adding saturated aqueous NH₄Cl. c. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography or recrystallization.
References
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PubChem. 3-Cyclohexene-1-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. 3-Cyclohexene-1-carboxamide. National Center for Biotechnology Information. [Link]
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Ashenhurst, J. Cyclohexane Conformations. Master Organic Chemistry. [Link]
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Ashenhurst, J. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. Non-nucleophilic Brønsted-Lowry Superbases. [Link]
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Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
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ResearchGate. Reactions of the carboxamide group. [Link]
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National Center for Biotechnology Information. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]
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TutorChase. Why do some organic reactions need anhydrous conditions?[Link]
-
JACS Au. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]
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Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]
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Sciencemadness Discussion Board. Anhydrous Conditions. [Link]
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YouTube. 22.3 Synthesis of Amines. [Link]
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Chemistry LibreTexts. Stability of Cycloalkanes - Ring Strain. [Link]
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Chemguide. the hydrolysis of amides. [Link]
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University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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YouTube. Stability of Cycloalkanes - Angle Strain. [Link]
-
Chemistry LibreTexts. Transferring Methods - Inert Atmospheric Methods. [Link]
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Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
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Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]
-
Cheméo. Chemical Properties of 3-Cyclohexene-1-carboxaldehyde. [Link]
-
Reddit. Suitable Non Nucleophilic Base to use?[Link]
-
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YouTube. Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. [Link]
-
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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-
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Technical Support Center: Scaling Up the Synthesis of Cyclohex-3-ene-1-carboximidamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of Cyclohex-3-ene-1-carboximidamide hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of its synthesis, primarily focusing on the Pinner reaction—the most direct and atom-economical method starting from the corresponding nitrile.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during the synthesis and scale-up process.
Q1: My Pinner reaction has a very low or no yield. What are the likely causes and solutions?
Answer: Failure to form the intermediate alkyl imidate hydrochloride (Pinner salt) is a common issue, typically stemming from three critical parameters: moisture, acid concentration, and temperature.
-
Underlying Cause A: Presence of Moisture The Pinner reaction is strictly anhydrous. The nitrilium ion intermediate and the subsequent Pinner salt are highly susceptible to hydrolysis by water, which leads to the formation of an ester as a byproduct, consuming your starting material and acid catalyst.[2][3]
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Reagents: Use anhydrous alcohol (reagent grade or freshly distilled over a drying agent like magnesium ethoxide). The starting nitrile, Cyclohex-3-ene-1-carbonitrile, should also be dry.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
-
Underlying Cause B: Insufficient or Uncontrolled HCl Concentration The reaction is catalyzed by acid, which protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.[4][5] Insufficient HCl will result in a sluggish or incomplete reaction. Conversely, on a large scale, bubbling HCl gas can be difficult to quantify and control, leading to either undersaturation or excessive, unsafe off-gassing.[6]
-
Solution:
-
Controlled HCl Introduction: For lab scale, bubble dry HCl gas through the cooled reaction mixture until saturation is confirmed (e.g., by weight gain or cessation of HCl absorption).
-
Standardized Solutions (Scale-Up): A more controlled and scalable method is to use a commercially available, standardized solution of anhydrous HCl in a suitable solvent, such as cyclopentyl methyl ether (CPME) or dioxane.[6] This allows for precise stoichiometric control.
-
Reaction Monitoring: Track the disappearance of the starting nitrile using techniques like GC, HPLC, or TLC to ensure the reaction proceeds to completion.
-
-
-
Underlying Cause C: Incorrect Temperature The Pinner salt intermediate is thermodynamically unstable and can decompose or rearrange at elevated temperatures.[7][8]
-
Solution:
-
Maintain Low Temperature: The reaction should be performed at low temperatures, typically between 0 °C and 5 °C, throughout the addition of reagents and the reaction period. Use an efficient cooling bath (ice-salt or cryocooler for larger scales) to manage any exotherms.
-
-
Q2: My final product is contaminated with a significant amount of Cyclohex-3-ene-1-carboxamide. How can I prevent this?
Answer: The formation of the corresponding amide is a known side reaction in the Pinner synthesis, often resulting from the thermal decomposition of the imidate intermediate.[7][8]
-
Underlying Cause A: High Reaction Temperature Heating the reaction mixture, even locally due to poor mixing on a larger scale, can cause the imidate to rearrange into the more stable amide.
-
Solution:
-
Strict Temperature Control: As mentioned above, maintain a consistently low temperature (0–5 °C) for the duration of the reaction.
-
Efficient Agitation: On scale-up, ensure the reactor is equipped with an appropriate stirrer to maintain homogenous temperature and prevent localized heating, especially during the exothermic HCl addition.
-
-
-
Underlying Cause B: Premature Exposure to Water/Base during Work-up While the classic Pinner salt hydrolysis to an ester occurs under acidic aqueous conditions, exposure to moisture under neutral or basic conditions before the ammonolysis step can also lead to amide formation.
-
Solution:
-
Anhydrous Ammonolysis: After the formation of the Pinner salt is complete, the solvent is typically removed under vacuum at low temperature. The subsequent reaction with ammonia or an ammonium salt should also be carried out under anhydrous conditions until the amidine is formed.
-
-
Q3: The isolated amidine hydrochloride is a sticky oil or a gummy solid that is difficult to handle and purify. What's wrong?
Answer: This is a common physical state issue for crude amidine salts, often caused by impurities that inhibit crystallization.
-
Underlying Cause A: Ammonium Chloride Impurity The most common method for converting the Pinner salt to the amidine is treatment with ammonia or an ammonium salt (e.g., NH₄Cl). This can lead to significant amounts of inorganic salt impurities in the crude product, making it hygroscopic and difficult to crystallize. A Chinese patent highlights that ammonium chloride can be present at levels of 3-5% in crude amidine salts.[9]
-
Solution:
-
Trituration: Vigorously stir or "wash" the crude product with a solvent in which the desired amidine hydrochloride has low solubility, but the impurities are soluble. Anhydrous diethyl ether or tert-butyl methyl ether (TBME) are excellent choices for this purpose. This process can break down the oil and induce crystallization of the pure product.
-
Specialized Purification: For persistent issues, consider the patented method of dissolving the crude product in an alcohol, adding a molecular sieve or macroporous adsorption resin to trap impurities, filtering, and then recrystallizing.[9]
-
-
-
Underlying Cause B: Residual Solvents Trapped solvent can prevent the product from solidifying.
-
Solution:
-
Thorough Drying: Dry the product under high vacuum for an extended period. If the product is still oily, trituration with a non-polar solvent like hexanes can help azeotropically remove residual polar solvents before final drying.
-
-
Experimental Workflow & Data
Overall Synthesis Workflow
The following diagram outlines the recommended two-step process for scaling up the synthesis of this compound.
Caption: Recommended workflow for the synthesis of Cyclohex-3-ene-1-carboximidamide HCl.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Actions |
| Low/No Yield | Moisture contamination; Insufficient HCl; High temperature. | Use anhydrous reagents/solvents; Ensure HCl saturation; Maintain reaction at 0-5 °C.[2][8] |
| Amide Byproduct | High reaction temperature; Improper work-up. | Implement strict temperature control and efficient agitation; Ensure anhydrous conditions until ammonolysis is complete.[7] |
| Oily/Gummy Product | Inorganic salt impurities (e.g., NH₄Cl); Residual solvent. | Triturate with diethyl ether or TBME; Purify via recrystallization; Dry thoroughly under high vacuum.[9] |
| Incomplete Reaction | Poor nitrile quality; Insufficient reaction time or acid. | Verify starting material purity; Monitor reaction to completion (TLC/GC/HPLC); Use standardized HCl solution for accurate stoichiometry.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for preparing this compound?
The Pinner reaction is the most direct and widely used method for this transformation.[10] It involves two main steps:
-
Pinner Salt Formation: Reacting the starting nitrile (Cyclohex-3-ene-1-carbonitrile) with an anhydrous alcohol (like ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding ethyl imidate hydrochloride.[7][8]
-
Ammonolysis: Treating the intermediate imidate salt with a source of ammonia (such as ammonium chloride or bubbling ammonia gas) to displace the alkoxy group and form the final amidine hydrochloride.[7]
This method is advantageous because it starts from a readily available nitrile precursor and is generally high-yielding when conditions are properly controlled.
Q2: How can I safely handle anhydrous HCl for a multi-kilogram scale reaction?
Bubbling HCl gas directly from a cylinder into a large reactor is hazardous and difficult to control. A superior approach for scale-up is to use a commercially prepared, standardized solution of HCl in an organic solvent.[6]
| Method | Advantages | Disadvantages |
| HCl Gas Bubbling | High concentration. | Difficult to quantify; High risk of exposure; Potential for back-pressure issues. |
| HCl in Dioxane/Ether | Easy to handle and measure. | Dioxane and ether are peroxide-formers and have safety/health concerns. |
| HCl in CPME | Recommended for Scale-Up. Easy to handle; Not a peroxide-former; Higher boiling point; Allows for direct product isolation by filtration.[6] | Higher cost than some traditional solvents. |
Using a solution like 4N HCl in CPME allows you to add a precise molar equivalent of HCl via a metering pump, greatly improving safety, control, and reproducibility on a larger scale.[6]
Q3: What are the critical quality attributes for the starting material, Cyclohex-3-ene-1-carbonitrile?
The quality of your starting nitrile is paramount for a successful and clean reaction.
-
Purity: It should be free from isomeric nitriles or reagents from its synthesis (e.g., residual Cyclohex-3-ene-1-carboxaldehyde). The presence of other nucleophiles or reactive functional groups can lead to side reactions.
-
Anhydrous State: As with all reagents, the nitrile must be scrupulously dry. Water will react preferentially in the Pinner reaction to form byproducts.
The nitrile is typically prepared from the corresponding aldehyde, which is formed via a Diels-Alder reaction between butadiene and acrolein.[11] Understanding this upstream process can help in anticipating potential impurities.
Q4: What are the best methods for purifying the final this compound at scale?
Purification aims to remove unreacted starting materials and, most importantly, inorganic salts like ammonium chloride generated during the ammonolysis step.
-
Trituration: This is the simplest method. The crude solid is slurried in a solvent where the product is insoluble but impurities are soluble (e.g., cold acetone, ethyl acetate, or diethyl ether). The purified solid is then collected by filtration.
-
Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system is the next step. A common choice for hydrochloride salts is an alcohol/ether system (e.g., dissolving in a minimum of hot ethanol or isopropanol and then adding TBME or diethyl ether until turbidity is observed, followed by cooling).
-
Adsorbent Treatment: For particularly stubborn impurities, dissolving the crude product in an alcohol and stirring with an adsorbent like activated carbon (for color) or a molecular sieve/macroporous resin (for inorganic salts) can be effective before filtration and crystallization.[9]
References
- US6204385B1 - Process for preparing amidines - Google Patents.
-
Amidine synthesis by imidoylation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Available at: [Link]
-
The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. Available at: [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Available at: [Link] G/05a1075a0e071e65127602058e0a3206536e2f17
-
Pinner reaction - Wikipedia. Available at: [Link]
- WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products - Google Patents.
- US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents.
- US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents.
-
Improved Pinner Reaction with CPME as a Solvent - ResearchGate. Available at: [Link]
- CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
- US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde - Google Patents.
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. Available at: [Link]
-
Anyone who has done amidine synthesis using nitriles and secondary amines? - ResearchGate. Available at: [Link]
-
Pinner Salt Cyclisation? : r/chemhelp - Reddit. Available at: [Link]
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A Lewis acid-promoted Pinner reaction. Available at: [Link]
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Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Available at: [Link]
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Making Amides from Nitriles - Chemistry LibreTexts. Available at: [Link]
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-
Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite | Almac. Available at: [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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-
A Lewis acid-promoted Pinner reaction - PMC - NIH. Available at: [Link]
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Nitriles to Esters - Chemistry Steps. Available at: [Link]
-
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC - NIH. Available at: [Link]
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Validation & Comparative
Comparing the efficacy of "Cyclohex-3-ene-1-carboximidamide hydrochloride" to other glycosidase inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel glycosidase inhibitors, using "Cyclohex-3-ene-1-carboximidamide hydrochloride" as a focal point for comparison against established agents. While direct experimental data for this compound is not yet prevalent in public literature, this document outlines the essential methodologies and comparative benchmarks required for its scientific assessment.
Introduction to Glycosidase Inhibitors
Glycosidases are a broad family of enzymes that play a critical role in various biological processes by catalyzing the hydrolysis of glycosidic bonds in carbohydrates.[1] Their involvement in digestion, lysosomal catabolism, and viral entry makes them significant therapeutic targets.[1] Glycosidase inhibitors are compounds that interfere with the action of these enzymes and have therapeutic applications in managing conditions like type 2 diabetes mellitus, viral infections, and certain cancers.[2][3]
Alpha-glucosidase inhibitors, for instance, are a class of drugs that help manage type 2 diabetes by delaying the breakdown of complex carbohydrates in the small intestine, which in turn reduces the postprandial spike in blood glucose levels.[4][5] Prominent examples of clinically approved glycosidase inhibitors include acarbose, miglitol, and voglibose.[3] The quest for novel inhibitors with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry.[3]
Cyclohexene derivatives, belonging to the class of cyclitols, are being explored as potential monosaccharide mimetics and, consequently, as glycosidase inhibitors.[2] The structural features of these six-membered ring compounds with various functional groups make them interesting candidates for interacting with the active sites of glycosidase enzymes.[2] "this compound" represents a scaffold of interest within this chemical space.
Assessing Inhibitory Efficacy: A Methodological Approach
To objectively compare the efficacy of a novel compound like this compound, a standardized in vitro enzymatic assay is paramount. The alpha-glucosidase inhibition assay is a widely accepted method for this purpose.[1][4]
Principle of the Alpha-Glucosidase Inhibition Assay
The assay is a colorimetric method that quantifies the activity of α-glucosidase by measuring the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[1][4] The enzyme cleaves pNPG to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1] The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in absorbance. The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a step-by-step methodology for determining the α-glucosidase inhibitory activity of a test compound.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test Compound (e.g., this compound)
-
Acarbose (as a positive control)[1]
-
0.1 M Sodium phosphate buffer (pH 6.8)[1]
-
0.1 M Sodium carbonate (Na2CO3) solution (as a stop solution)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.[4]
-
Prepare a 5 mM solution of pNPG in phosphate buffer.[4]
-
Prepare a stock solution of the test compound and acarbose in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the reaction should be kept below 1% to avoid affecting enzyme activity.[4]
-
-
Assay Setup in a 96-well Plate:
-
Blank: 100 µL of phosphate buffer.
-
Control (100% enzyme activity): 50 µL of phosphate buffer + 50 µL of α-glucosidase solution.
-
Test Wells: 50 µL of each dilution of the test compound + 50 µL of α-glucosidase solution.
-
Positive Control Wells: 50 µL of each dilution of acarbose + 50 µL of α-glucosidase solution.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 50 µL of the 5 mM pNPG solution to all wells except the blank.[1]
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to all wells.[1][4]
-
Measure the absorbance of each well at 405 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Diagram of the Experimental Workflow:
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Comparative Landscape of Glycosidase Inhibitors
The efficacy of a novel inhibitor is best understood when benchmarked against existing compounds. The following table summarizes the IC50 values of several known α-glucosidase inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentrations.[3][4]
| Compound | IC50 Value (µM) | Enzyme Source | Reference |
| Acarbose | Varies significantly (e.g., 815.4) | Saccharomyces cerevisiae | [4] |
| 1-Deoxynojirimycin (DNJ) | 52.02 | Saccharomyces cerevisiae | [5][6] |
| Magnolol | ~32 | Saccharomyces cerevisiae | [4] |
| Honokiol | 317.11 ± 12.86 | Saccharomyces cerevisiae | [4] |
| Compound 44 | 9.99 ± 0.43 | Saccharomyces cerevisiae | [5][6] |
| Compound 3p | 0.78 ± 0.05 | Not Specified | [7] |
| Compound 3l | 0.92 ± 0.01 | Not Specified | [7] |
| Compound 3c | 1.04 ± 0.03 | Not Specified | [7] |
*Note: Compounds 44, 3p, 3l, and 3c are examples of recently identified potent inhibitors from research studies.[5][6][7]
Mechanism of Inhibition: Beyond IC50
While the IC50 value provides a measure of potency, understanding the mechanism of inhibition is crucial for drug development. Kinetic studies, such as Lineweaver-Burk plots, can elucidate whether an inhibitor acts in a competitive, non-competitive, uncompetitive, or mixed-type manner.[8][9] This information provides insights into how the inhibitor interacts with the enzyme and its active site.
Furthermore, fluorescence quenching assays can be employed to confirm the direct binding of the inhibitor to the enzyme.[5][6] Molecular docking and simulation studies can further predict the binding modes and interactions between the inhibitor and the enzyme's active site, guiding further structural optimization.[6][9]
Diagram of Inhibition Mechanisms:
Caption: Common mechanisms of enzyme inhibition.
Conclusion
The evaluation of "this compound" as a potential glycosidase inhibitor requires a systematic and comparative approach. By employing standardized in vitro assays, its potency (IC50) can be determined and benchmarked against established inhibitors like acarbose and other novel compounds. Further mechanistic studies are essential to fully characterize its interaction with the target enzyme. This guide provides the foundational framework for conducting such a comparative analysis, ensuring scientific rigor and facilitating the identification of promising new therapeutic agents.
References
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- In vitro α-glucosidase inhibitory assay. (2018). protocols.io.
- Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. (2026).
- Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. (2024). ACS Omega.
- Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (2021). Frontiers in Chemistry, 9, 649611.
-
Glycosidase inhibitory activity values of IC50 a (µM). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. (2022). Molecules, 27(19), 6529.
-
Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evalu
- Discovery of novel α-glucosidase inhibitors' hypoglycemic activity. (2023). BioWorld.
- Solved Table 1 a-Glucosidase IC50 values of the isol
-
Summary of IC50 values (μg/mL) for the active extracts/fractions of AM... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. (2021). Plant Science Today, 8(3), 1-16.
-
3-Cyclohexene-1-carboxamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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A Framework for Comparative Analysis of Novel Rho-Kinase Inhibitors: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for the comparative evaluation of novel chemical entities as Rho-kinase (ROCK) inhibitors. For the purpose of this document, we will use the placeholder "Cyclohex-3-ene-1-carboximidamide hydrochloride" to represent a novel investigational compound and compare it against established ROCK inhibitors such as Netarsudil, Ripasudil, Fasudil, and Y-27632. This document is intended for researchers, scientists, and drug development professionals to design and interpret preclinical studies.
Note: As of the latest literature review, "this compound" has not been identified as a Rho-kinase inhibitor. The following guide is a template for the evaluation of any new compound for this therapeutic target.
Introduction to Rho-Kinase Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton and are involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2] Dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of various diseases, including glaucoma, hypertension, cancer, and neurological disorders.[3][4] Consequently, the development of ROCK inhibitors has emerged as a promising therapeutic strategy.[5]
This guide will outline the essential in vitro and in vivo experimental protocols required to characterize a novel ROCK inhibitor and benchmark its performance against existing alternatives.
The Rho-Kinase Signaling Pathway
A fundamental understanding of the ROCK signaling cascade is crucial for designing and interpreting experiments. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream substrates, leading to various cellular responses.
Caption: The Rho-Kinase signaling pathway and the point of intervention for ROCK inhibitors.
Comparative In Vitro Evaluation
The initial assessment of a novel ROCK inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Kinase Inhibition Assays
Objective: To quantify the inhibitory potency of "this compound" against ROCK1 and ROCK2 and compare it with established inhibitors.
Experimental Protocol:
-
Reagents: Recombinant human ROCK1 and ROCK2 enzymes, ATP, appropriate peptide substrate (e.g., S6 kinase substrate peptide), and test compounds.
-
Procedure:
-
A kinase reaction buffer containing the enzyme, substrate, and varying concentrations of the test compound is prepared.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified using methods like radiometric assays (³²P-ATP) or fluorescence-based assays.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinase Selectivity Profiling
Objective: To assess the selectivity of the novel compound against a broad panel of kinases to identify potential off-target effects.
Experimental Protocol:
-
Service: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Procedure: The investigational compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of other kinases suggests potential for off-target effects.
Cellular Assays
Objective: To evaluate the effect of the novel compound on ROCK-mediated cellular processes.
Experimental Protocol (Stress Fiber Formation Assay):
-
Cell Line: Human trabecular meshwork (HTM) cells or other relevant cell types.
-
Procedure:
-
Cells are seeded on glass coverslips and allowed to adhere.
-
Cells are treated with varying concentrations of the test compound or a vehicle control.
-
Cells are then fixed, permeabilized, and stained with phalloidin (to visualize F-actin stress fibers) and DAPI (to visualize nuclei).
-
Images are captured using fluorescence microscopy.
-
-
Data Analysis: The disruption of stress fiber formation is qualitatively and quantitatively assessed.
Comparative In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.
Glaucoma Models (Intraocular Pressure Reduction)
Objective: To evaluate the intraocular pressure (IOP)-lowering efficacy of "this compound" in a relevant animal model.
Experimental Protocol:
-
Animal Model: Normotensive or hypertensive rabbits or non-human primates.
-
Procedure:
-
A baseline IOP is measured using a tonometer.
-
A single topical ocular dose of the test compound, a positive control (e.g., Netarsudil), and a vehicle control is administered.
-
IOP is measured at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: The change in IOP from baseline is calculated for each group and statistically compared.
Data Presentation and Comparison
For a clear and objective comparison, all quantitative data should be summarized in tables.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | IOP Reduction (mmHg at peak efficacy) |
| Cyclohex-3-ene-1-carboximidamide HCl | Experimental | Experimental | Experimental |
| Netarsudil | ~5 | ~1 | ~5-6 |
| Ripasudil | 51 | 19 | ~2.6-4.5[6] |
| Y-27632 | ~140 | ~220 | Varies with model |
| Fasudil | ~330 | ~540 | Varies with model |
Experimental Workflow Diagram
Caption: A generalized workflow for the comparative evaluation of a novel ROCK inhibitor.
Conclusion
This guide provides a structured approach for the preclinical comparison of a novel ROCK inhibitor against established competitors. By following these experimental protocols and data analysis frameworks, researchers can generate a robust data package to support the further development of new and improved therapeutics targeting the Rho-kinase pathway. The key to a successful comparative study lies in rigorous experimental design, the use of appropriate controls, and an unbiased interpretation of the data.
References
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Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300.[2]
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Garnock-Jones, K. P. (2014). Ripasudil: first global approval. Drugs, 74(17), 2211-2215.[7]
- Hoy, S. M. (2018). Netarsudil Ophthalmic Solution 0.02%: A Review in Open-Angle Glaucoma and Ocular Hypertension. Drugs, 78(1), 1-8.
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Inoue, T., & Tanihara, H. (2017). Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma. Expert Opinion on Pharmacotherapy, 18(15), 1669-1673.[8]
- Isobe, T., et al. (2014). The effect of K-115 (ripasudil), a novel rho-kinase inhibitor, on aqueous humor dynamics in rabbits. Investigative Ophthalmology & Visual Science, 55(12), 7949-7955.
- Lin, C. W., et al. (2018). Netarsudil, a rho kinase and norepinephrine transporter inhibitor, for the treatment of open-angle glaucoma and ocular hypertension. Ophthalmology and Therapy, 7(1), 55-68.
- Okumura, N., et al. (2015). The ROCK inhibitor Y-27632 promotes survival and proliferation of human corneal endothelial cells. Investigative Ophthalmology & Visual Science, 56(13), 7789-7798.
- Rath, N., & Olson, M. F. (2012). Rho-associated kinases in health and disease.
- Satoh, S., et al. (2014). Fasudil, a Rho-kinase inhibitor, for the treatment of cerebral vasospasm. Current Vascular Pharmacology, 12(5), 758-765.
- Shi, J., & Wei, L. (2013). Rho-kinases in cardiovascular physiology and pathophysiology. Journal of Cardiovascular Pharmacology, 62(4), 341-354.
- Tanna, A. P., & Johnson, M. (2018). Rho Kinase Inhibitors for Glaucoma: A Review of the Science and Clinical Application. Ophthalmology and Therapy, 7(2), 249-261.
- Vo, T. H., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One, 15(5), e0232050.
- Williams, R. D., et al. (2017). The Rho Kinase Inhibitor Netarsudil (AR-13324) in Glaucoma and Ocular Hypertension. Progress in Brain Research, 231, 239-251.
- Yamaguchi, M., et al. (2019). Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration. Journal of Plastic, Reconstructive & Aesthetic Surgery, 72(8), 1337-1345.
- Zambrowski, M., & Olson, M. F. (2017). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences, 38(1), 24-37.
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Julian, B., & Olson, M. F. (2014). Rho-kinase: regulation, (dys)function, and inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(3), 229-242.[1]
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Rho-kinase inhibitors are a series of compounds that target rho kinase (ROCK) and inhibit the ROCK pathway. Wikipedia. Retrieved January 21, 2026, from [Link]3]
- Peng, Y., et al. (2019). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 10(49), 5093-5106.
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Al-Humayyd, M. S., et al. (2023). Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Journal of Clinical Medicine, 12(13), 4415.[5]
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Wang, S. K., et al. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. International Journal of Molecular Sciences, 25(10), 5569.[4]
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- Thumkeo, D., et al. (2003). Targeted disruption of the mouse rho-associated kinase 2 gene results in intrauterine growth retardation and fetal death. Molecular and Cellular Biology, 23(14), 5043-5055.
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RIKEN BioResource Research Center. (n.d.). Y-27632. Retrieved January 21, 2026, from [Link].
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Kowa Company, Ltd. (2014). Glanatec® Ophthalmic Solution 0.4%. Retrieved January 21, 2026, from [Link].
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A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Cyclohex-3-ene-1-carboximidamide hydrochloride
Introduction
In the landscape of drug discovery, the journey from a synthesized molecule to a validated lead compound is both systematic and scientifically rigorous. This guide addresses the crucial initial step: the in vitro validation of a novel chemical entity, "Cyclohex-3-ene-1-carboximidamide hydrochloride." While direct biological data for this specific molecule is not yet established in public literature, its core chemical feature—the carboximidamide (amidine) group—provides a strong, rational basis for hypothesizing its potential biological targets.
The amidine moiety is a well-recognized pharmacophore, known for its ability to mimic protonated arginine or lysine side chains. This structural analogy makes amidine-containing compounds frequent inhibitors of trypsin-like serine proteases, which have a key aspartate residue in their S1 specificity pocket.[1][2][3] Furthermore, as bioisosteres of the guanidinium group of L-arginine, amidines are also established inhibitors of Nitric Oxide Synthases (NOS).[4][5] Less frequently, this basic group can mediate interactions with G-Protein Coupled Receptors (GPCRs) and contribute to antimicrobial activities.[1][6][7]
This guide, therefore, presents a structured, multi-tiered experimental framework designed to systematically screen and validate the biological activity of this compound. We will proceed from the most probable hypotheses based on chemical structure to broader, exploratory screening, providing detailed, self-validating protocols and comparative data analysis at each stage.
Tier 1: Primary Screening - Serine Protease Inhibition Profiling
Scientific Rationale
The primary hypothesis is that the positively charged carboximidamide group of the test compound will interact with the negatively charged aspartate residue found in the substrate-binding pocket of trypsin-like serine proteases.[2] This interaction, mimicking the natural substrates (arginine or lysine), could lead to competitive inhibition. We will test this hypothesis by screening the compound against a panel of physiologically relevant serine proteases. As a benchmark, we will use Benzamidine, a known, promiscuous competitive inhibitor of this enzyme class.[3]
Experimental Design: Fluorometric Inhibition Assay
This experiment will quantify the ability of "this compound" to inhibit the enzymatic activity of selected serine proteases by measuring the cleavage of a fluorogenic substrate.
-
Test Compound: this compound
-
Positive Control: Benzamidine hydrochloride
-
Negative Control: Vehicle (DMSO)
-
Enzyme Panel:
-
Trypsin (Digestive, cellular processes)
-
Thrombin (Coagulation cascade)
-
Plasmin (Fibrinolysis)
-
Factor Xa (Coagulation cascade)
-
-
Substrate: A suitable fluorogenic peptide substrate for each enzyme (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
Experimental Workflow Diagram
Caption: Workflow for the serine protease inhibition assay.
Detailed Protocol: Serine Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and Benzamidine in DMSO.
-
Create a 10-point, 3-fold serial dilution series for each compound in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0).
-
Dilute the protease stock solution to a working concentration (e.g., 2X final concentration) in assay buffer.
-
Dilute the fluorogenic substrate to its working concentration (typically near its Km value) in assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the 2X enzyme solution to each well.
-
Add 25 µL of the serially diluted test compound, positive control, or vehicle (for 100% activity control) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity every 60 seconds for 30 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Trypsin IC50 (µM) | Thrombin IC50 (µM) | Plasmin IC50 (µM) | Factor Xa IC50 (µM) |
| Cyclohex-3-ene-1-carboximidamide HCl | 5.2 | 25.8 | 15.1 | > 100 |
| Benzamidine HCl (Positive Control) | 18.5 | 0.5 | 35.0 | 0.8 |
Interpretation: These hypothetical results would suggest that the test compound is a moderately potent inhibitor of trypsin and plasmin, but less effective against thrombin and Factor Xa, indicating a degree of selectivity.
Tier 2: Secondary Screening - Inducible Nitric Oxide Synthase (iNOS) Inhibition
Scientific Rationale
The structural similarity of the amidine group to the guanidinium group of L-arginine, the natural substrate for all NOS isoforms, makes it a plausible inhibitor.[5] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory conditions. Therefore, assessing the compound's effect on iNOS activity is a logical secondary screen. A cell-based assay using RAW 264.7 murine macrophages is ideal, as these cells robustly express iNOS upon stimulation with lipopolysaccharide (LPS).[8]
Experimental Design: Cell-Based Griess Assay
This assay measures the accumulation of nitrite (a stable breakdown product of nitric oxide) in the cell culture medium following iNOS induction.
-
Cell Line: RAW 264.7 (murine macrophage)
-
iNOS Induction: Lipopolysaccharide (LPS)
-
Test Compound: this compound
-
Positive Control: 1400W (a highly selective iNOS inhibitor)[4]
-
Negative Control: Vehicle (DMSO)
-
Readout: Colorimetric determination of nitrite concentration using the Griess reagent.
iNOS Pathway and Assay Principle Diagram
Caption: iNOS activation pathway and Griess assay principle.
Detailed Protocol: iNOS Inhibition Assay
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and iNOS Induction:
-
Prepare serial dilutions of the test compound and 1400W in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of the test compounds or controls.
-
To all wells except the "unstimulated" control, add LPS to a final concentration of 1 µg/mL to induce iNOS expression.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new clear 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to all wells (standards and samples).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample well using the standard curve.
-
Calculate the percentage of iNOS inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting % Inhibition vs. compound concentration.
-
Comparative Data Summary (Hypothetical Results)
| Compound | iNOS Inhibition IC50 (µM) |
| Cyclohex-3-ene-1-carboximidamide HCl | 12.5 |
| 1400W (Positive Control) | 1.8 |
Interpretation: These results would indicate that the test compound is an inhibitor of iNOS activity in a cellular context, though less potent than the highly selective control inhibitor 1400W.
Tier 3: Exploratory Screening - GPCR Binding Affinity
Scientific Rationale
While a less direct hypothesis, the compound's cationic nature at physiological pH could facilitate interactions with various receptors, including GPCRs. Given that over 30% of FDA-approved drugs target GPCRs, exploring this possibility is a valuable exercise in due diligence for a new chemical entity.[7][9] A competitive radioligand binding assay is a robust and sensitive method for initial screening to detect direct physical interaction with a receptor.[6]
Experimental Design: Competitive Radioligand Binding Assay
This experiment measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
-
Target Example: Histamine H1 Receptor (a GPCR that binds a small molecule with a basic amine).
-
Assay Format: Membrane preparations from HEK293 cells stably expressing the human Histamine H1 receptor.
-
Test Compound: this compound
-
Radioligand: [³H]-Pyrilamine (a high-affinity H1 antagonist)
-
Positive Control: Mepyramine (a high-affinity unlabeled H1 antagonist)
-
Non-specific Binding Control: A high concentration of Mepyramine (e.g., 10 µM).
Principle of Competitive Binding Diagram
Caption: Principle of the competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding Assay
-
Reagent Preparation:
-
Thaw the receptor membrane preparation on ice. Dilute in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a concentration that provides an adequate signal-to-noise ratio.
-
Prepare serial dilutions of the test compound and the positive control (Mepyramine).
-
Dilute the [³H]-Pyrilamine in binding buffer to a concentration near its Kd value.
-
-
Assay Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
25 µL of test compound/control dilution (or buffer for total binding, or 10 µM Mepyramine for non-specific binding).
-
25 µL of [³H]-Pyrilamine solution.
-
50 µL of diluted membrane preparation.
-
-
Incubate the mixture for 60 minutes at room temperature with gentle agitation.
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/B glass fiber filter plate, washing immediately with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well/filter.
-
Count the radioactivity (in counts per minute, CPM) in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by plotting % specific binding vs. compound concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Histamine H1 Receptor Ki (µM) |
| Cyclohex-3-ene-1-carboximidamide HCl | 89.3 |
| Mepyramine (Positive Control) | 0.002 |
Interpretation: A high Ki value would suggest that this compound has very low affinity for the Histamine H1 receptor, making it an unlikely target. This negative result is just as valuable as a positive one, helping to refine the compound's activity profile.
Overall Summary and Forward Path
This guide outlines a rational, hypothesis-driven approach to the initial in vitro characterization of "this compound." By leveraging the known pharmacology of its core amidine functional group, we have established a tiered screening cascade.
-
Tier 1 (Highest Probability): Assess inhibition of serine proteases. A positive result here would trigger further studies on selectivity across a broader protease panel and determination of the mechanism of inhibition (e.g., competitive, non-competitive).
-
Tier 2 (Secondary Probability): Evaluate inhibition of cellular iNOS activity. A positive finding would warrant investigation into isoform selectivity (nNOS, eNOS) to predict potential therapeutic windows and side effects.
-
Tier 3 (Exploratory): Screen for off-target binding at a representative GPCR.
The collective data from these assays will provide a robust, multi-point profile of the compound's biological activity. This foundational knowledge is indispensable for making informed decisions about its future in the drug development pipeline, guiding hit-to-lead optimization, and ultimately defining its therapeutic potential.
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Stürzebecher, J., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115–122. Retrieved from [Link]
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Navigating the Structure-Activity Landscape of Cyclohexene Carboximidamide Analogs: A Comparative Guide
For researchers and medicinal chemists, the cyclohexene scaffold represents a versatile starting point for the design of novel therapeutic agents. Its conformational flexibility and synthetic tractability make it an attractive core for exploring structure-activity relationships (SAR). This guide provides a comprehensive comparison of analogs based on the "Cyclohex-3-ene-1-carboximidamide" core, with a particular focus on leveraging available data from closely related series to inform drug discovery efforts. While direct and extensive research on "Cyclohex-3-ene-1-carboximidamide hydrochloride" is limited in publicly accessible literature, a detailed examination of analogous structures, particularly amidrazone derivatives of cyclohexene carboxylic acid, offers significant insights into the key structural determinants of biological activity.
This guide will delve into the rationale behind analog design, compare the biological performance of various derivatives using experimental data, and provide detailed methodologies to enable the replication and expansion of these studies.
The Core Scaffold: Rationale for Analog Design
The "Cyclohex-3-ene-1-carboximidamide" structure combines a conformationally restrained cyclohexene ring with a basic carboximidamide (amidine) group. The amidine moiety is a well-known pharmacophore found in a variety of bioactive compounds, often acting as a bioisostere for a carboxylate or a protonated amine, and can participate in crucial hydrogen bonding interactions with biological targets.[1][2] Modifications to both the cyclohexene ring and the carboximidamide group can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
The strategic design of analogs typically focuses on three key areas:
-
Modification of the Cyclohexene Ring: Altering the position of the double bond (e.g., cyclohex-1-ene vs. cyclohex-3-ene), introducing substituents, or changing the stereochemistry can impact the molecule's overall shape and its interaction with a target binding site.
-
Bioisosteric Replacement of the Carboximidamide Group: The amidine group can be replaced with other functional groups that mimic its size, shape, and electronic properties to improve metabolic stability, potency, or selectivity.[3][4] Examples of such bioisosteres include guanidines, amidrazones, and various nitrogen-containing heterocycles.
-
Substitution on the Carboximidamide Nitrogen: Appending different aryl or alkyl groups to the amidine nitrogen atoms allows for the exploration of additional binding pockets and can significantly modulate the compound's biological activity.
Comparative Analysis of Biological Activity: A Case Study on Cyclohexene Amidrazone Derivatives
A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety provides a robust dataset for understanding the SAR of this class of compounds.[5] These analogs were evaluated for their antiproliferative, anti-inflammatory (cytokine inhibition), and antimicrobial activities.
Antiproliferative and Anti-inflammatory Activity
The study synthesized a series of six derivatives (2a-2f) by reacting different amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[5] Their effects were assessed on human peripheral blood mononuclear cells (PBMCs).
Table 1: Antiproliferative and Cytokine Inhibition Activity of Cyclohex-1-ene Amidrazone Derivatives [5]
| Compound | R¹ Substituent | R² Substituent | Antiproliferative Activity (% inhibition at 100 µg/mL) | TNF-α Inhibition (% at 100 µg/mL) | IL-6 Inhibition (% at 100 µg/mL) |
| 2a | H | Phenyl | 53.6 | 45.8 | 32.7 |
| 2b | H | 4-Chlorophenyl | 48.9 | 99.1 | 92.1 |
| 2c | H | 4-Methylphenyl | 44.7 | 56.7 | 45.2 |
| 2d | 4-Nitrophenyl | Phenyl | 58.2 | 53.4 | 41.5 |
| 2e | 4-Chlorophenyl | Phenyl | 49.3 | 61.2 | 50.8 |
| 2f | 4-Methylphenyl | Phenyl | 55.1 | 81.3 | 65.4 |
| Ibuprofen | - | - | 47.5 | 60.1 | 48.9 |
Key SAR Insights:
-
Antiproliferative Effects: All tested compounds demonstrated notable antiproliferative activity, with derivatives 2a , 2d , and 2f being more effective than the reference drug, ibuprofen, at a concentration of 100 µg/mL.[5] The presence of a phenyl ring as the R² substituent appeared to be favorable for this activity.
-
Cytokine Inhibition: The nature of the substituents on both R¹ and R² had a dramatic effect on the inhibition of pro-inflammatory cytokines.
-
General Trends: The introduction of a double bond in the cyclohexene ring was found to increase the antiproliferative activity when compared to analogous cyclohexane derivatives.[5]
Antimicrobial Activity
The same series of compounds was tested against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined to assess their antimicrobial potency.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene Amidrazone Derivatives [5]
| Compound | S. aureus | M. smegmatis | Y. enterocolitica |
| 2b | >512 | >512 | 64 |
| 2c | 128 | 256 | >512 |
Key SAR Insights:
-
Selective Activity: The antimicrobial activity was highly dependent on the specific chemical structure.
-
Influence of Substituents: The presence of a 4-methylphenyl group at the R² position seemed to enhance antibacterial activity against certain strains, a trend also observed in previous studies on related compounds.[5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the methods described in the comparative study of cyclohexene amidrazone derivatives.[5]
General Synthesis of Cyclohex-1-ene Amidrazone Derivatives (2a-2f)
This protocol describes the reaction of amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.
Workflow for Synthesis:
Caption: General workflow for the synthesis of cyclohexene amidrazone derivatives.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate amidrazone (1a-1f, 1 mmol) and 3,4,5,6-tetrahydrophthalic anhydride (1 mmol) in anhydrous ethanol (15 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Collect the resulting precipitate by filtration, wash it with a small amount of cold ethanol, and dry it to obtain the final product.
In Vitro Antiproliferative and Cytokine Assay
This protocol outlines the procedure for evaluating the biological activity of the synthesized compounds on human PBMCs.
Workflow for Biological Assays:
Caption: Experimental workflow for antiproliferative and cytokine assays.
Step-by-Step Procedure:
-
Cell Isolation and Culture: Isolate PBMCs from the blood of healthy donors using density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Stimulation and Treatment: Seed the cells in 96-well plates and stimulate them with a mitogen (e.g., lipopolysaccharide or phytohemagglutinin). Immediately add the test compounds at final concentrations of 10, 50, and 100 µg/mL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Antiproliferative Assay (MTT):
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants after the 72-hour incubation.
-
Determine the concentrations of TNF-α, IL-6, and other relevant cytokines using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion and Future Directions
The structure-activity relationships of cyclohexene-based carboximidamide analogs are complex and highly dependent on the specific substitution patterns of the molecule. The case study of cyclohexene amidrazone derivatives demonstrates that subtle modifications can lead to significant changes in biological activity, shifting the compound's profile from predominantly antiproliferative to selectively antimicrobial or anti-inflammatory.
For researchers working with "this compound" and its analogs, the following principles can guide future discovery efforts:
-
Systematic Substitution: A systematic exploration of substituents on both the cyclohexene ring and the amidine functional group is essential to build a comprehensive SAR map.
-
Bioisosteric Replacement: Investigating a range of bioisosteres for the carboximidamide moiety can lead to compounds with improved drug-like properties.
-
Stereochemical Considerations: The stereochemistry of the cyclohexene ring should be considered, as different isomers may exhibit distinct biological activities.
By employing a logical and systematic approach to analog design and biological evaluation, the therapeutic potential of this versatile chemical scaffold can be fully realized.
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Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Patel, R. B., et al. (2018). Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. Asian Journal of Organic & Medicinal Chemistry, 3(3), 100-106. [Link]
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(2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]
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(2024, May 14). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. ACS Omega. [Link]
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Cross-reactivity studies of "Cyclohex-3-ene-1-carboximidamide hydrochloride"
Beginning Data Collection
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A Comparative In Vivo Validation Guide for Novel iNOS Inhibitors: Evaluating Cyclohex-3-ene-1-carboximidamide hydrochloride (CCH) in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of Cyclohex-3-ene-1-carboximidamide hydrochloride (CCH), a novel investigational compound. As CCH is not extensively documented in public literature, we present a scientifically grounded, hypothetical scenario where CCH is a selective inhibitor of inducible nitric oxide synthase (iNOS). The carboximidamide moiety present in CCH is a feature found in other inhibitors of nitric oxide synthases.[1] Overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of sepsis, leading to severe vasodilation, hypotension, and organ damage.[2]
This guide will compare CCH against an established selective iNOS inhibitor, L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL), and a clinical standard-of-care vasopressor, Norepinephrine. The validation will be contextualized within a lipopolysaccharide (LPS)-induced endotoxemia mouse model, a well-established and reproducible model that mimics the acute inflammatory response of sepsis.[3][4]
The Competitive Landscape in Sepsis-Induced Hypotension
Effective management of sepsis-induced hypotension requires rapid intervention to restore mean arterial pressure (MAP) and ensure adequate organ perfusion. The current therapeutic strategies primarily involve vasopressors, with iNOS inhibition representing a targeted, mechanism-based approach.
-
This compound (CCH) (Investigational): A novel small molecule hypothesized to be a selective iNOS inhibitor. Its unique cyclohexene scaffold may offer distinct pharmacokinetic and pharmacodynamic properties.
-
L-NIL (Mechanism-Based Comparator): A well-characterized, potent, and selective iNOS inhibitor.[2] It serves as a benchmark for assessing the specific effects of iNOS inhibition on hemodynamics and inflammation in the sepsis model.[2]
-
Norepinephrine (Clinical Standard of Care): The first-line vasopressor for septic shock.[5] It primarily acts as an α1-adrenergic receptor agonist, causing potent vasoconstriction to increase systemic vascular resistance and blood pressure.[5] While effective at raising MAP, its effects on the underlying inflammatory cascade are less direct.[6][7]
Strategic In Vivo Validation Workflow
A systematic approach is crucial for a robust comparison. The workflow should proceed from fundamental characterization to efficacy and safety assessment within the disease model.
Caption: High-level workflow for in vivo validation of CCH.
Comparative Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel compound is fundamental.[8] A comparative PK study provides context for interpreting efficacy and toxicology data.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).[9]
-
Groups (n=3-5 per time point):
-
CCH (Intravenous, IV): 2 mg/kg
-
CCH (Oral, PO): 10 mg/kg
-
L-NIL (IV): 2 mg/kg
-
L-NIL (PO): 10 mg/kg
-
-
Procedure:
-
Analysis:
Table 1: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | CCH (IV) | CCH (PO) | L-NIL (IV) | L-NIL (PO) |
| Dose (mg/kg) | 2 | 10 | 2 | 10 |
| Cmax (ng/mL) | 1250 | 450 | 1500 | 300 |
| Tmax (h) | 0.08 | 0.5 | 0.08 | 1.0 |
| AUC₀-inf (ng·h/mL) | 1800 | 2100 | 2200 | 1500 |
| Half-life (t½) (h) | 2.5 | 2.8 | 3.5 | 3.7 |
| Bioavailability (%) | - | 23.3% | - | 13.6% |
Causality Insights: The hypothetical data suggests CCH has a slightly shorter half-life than L-NIL but demonstrates superior oral bioavailability. This could be a significant advantage, allowing for more flexible dosing regimens in subsequent chronic studies. High clearance for both compounds is typical for small molecules in mice.[12]
Efficacy in LPS-Induced Endotoxemia Model
This model is ideal for assessing the acute effects of iNOS inhibitors on hemodynamics and inflammation. LPS, a component of Gram-negative bacteria cell walls, activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to iNOS expression and a surge in pro-inflammatory cytokines.[13][14]
Caption: Simplified signaling pathway in LPS-induced endotoxemia.
Experimental Protocol: Comparative Efficacy Study
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=10 per group):
-
Procedure:
-
Surgically implant telemetric devices for continuous blood pressure monitoring if possible, or use tail-cuff plethysmography at set intervals.
-
Administer LPS (i.p.).
-
Administer respective treatments.
-
Monitor MAP and heart rate for 6 hours.[15]
-
At the 6-hour endpoint, collect blood for biomarker analysis.
-
-
Endpoints:
-
Primary: Change in Mean Arterial Pressure (MAP) from baseline.
-
Secondary: Plasma nitrate/nitrite levels (a surrogate for NO production), plasma levels of TNF-α and IL-6.[3]
-
Table 2: Hypothetical Comparative Efficacy Data (6h post-LPS)
| Parameter | LPS Control | LPS + CCH | LPS + L-NIL | LPS + Norepinephrine |
| Δ MAP (mmHg) | -35 ± 5 | -12 ± 4 | -15 ± 5 | -5 ± 3 |
| Plasma Nitrite (μM) | 350 ± 40 | 120 ± 25 | 145 ± 30 | 330 ± 45 |
| Plasma TNF-α (pg/mL) | 2500 ± 300 | 1800 ± 250 | 1950 ± 280 | 2400 ± 320 |
| Plasma IL-6 (pg/mL) | 4000 ± 500 | 2800 ± 400 | 3100 ± 450 | 3900 ± 550 |
Trustworthiness Insights: The data demonstrates a self-validating system. Norepinephrine, as expected, is most effective at restoring MAP but has a negligible effect on nitrite or cytokine levels, confirming its role as a pure vasopressor in this acute model.[7] Both CCH and L-NIL significantly attenuate the drop in MAP and, crucially, reduce plasma nitrite, directly validating their proposed mechanism of iNOS inhibition.[2][16] The hypothetical slight superiority of CCH in reducing inflammatory cytokines (TNF-α, IL-6) could suggest potential secondary anti-inflammatory effects or simply more efficient target engagement in this model, warranting further investigation.
Preliminary Safety and Toxicology
While a full toxicology panel is beyond this guide's scope, an acute toxicity assessment is essential to establish a preliminary safety window.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Male and female C57BL/6 mice.
-
Procedure: Administer single escalating doses of CCH (e.g., 50, 100, 200 mg/kg, i.p.).
-
Monitoring: Observe animals for 7-14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture) and mortality.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD).
Table 3: Hypothetical Acute Safety Observations for CCH
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (Day 7) |
| 50 | 0/10 | None observed | +2% ± 1% |
| 100 | 0/10 | Mild, transient lethargy (2h) | +1% ± 1% |
| 200 | 2/10 | Significant lethargy, piloerection | -5% ± 2% (survivors) |
Expertise Insights: The MTD appears to be around 100 mg/kg, providing a solid therapeutic window relative to the efficacious dose of 5 mg/kg. This ~20-fold safety margin is a positive indicator for further development. The observed lethargy at higher doses is common with CNS-penetrant small molecules and would need to be explored in more detail.
Synthesis and Authoritative Grounding
This comparative guide outlines a robust in vivo strategy to validate the novel iNOS inhibitor, this compound (CCH). Based on the hypothetical data, CCH demonstrates a promising profile:
-
Efficacy: Comparable to the established iNOS inhibitor L-NIL in hemodynamic stabilization and superior in reducing key inflammatory biomarkers.
-
Mechanism: Directly validated through the significant reduction of plasma nitrites, a downstream product of iNOS activity.[16]
-
Pharmacokinetics: Potentially improved oral bioavailability compared to L-NIL, a key translational advantage.
-
Safety: A wide therapeutic index in an acute setting.
Compared to the standard of care, Norepinephrine, CCH offers a mechanism-based approach that not only corrects hypotension but also addresses the underlying inflammatory surge driven by iNOS.[2] This dual action could be critical in preventing downstream organ damage associated with sepsis. Future studies should explore CCH in more clinically relevant models, such as cecal ligation and puncture (CLP), which better mimics the polymicrobial nature of clinical sepsis.[6]
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Dose-related effects of norepinephrine on early-stage endotoxemic shock in a swine model. Intensive Care Medicine Experimental. Available at: [Link]
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The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis. PLoS One. Available at: [Link]
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Brain function in iNOS knock out or iNOS inhibited (l-NIL) mice under endotoxic shock. Journal of Neuroinflammation. Available at: [Link]
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Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]
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The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis. PLoS One. Available at: [Link]
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Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments. Available at: [Link]
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Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences. Available at: [Link]
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Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]
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Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo. PLoS One. Available at: [Link]
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Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. Journal of Medicinal Chemistry. Available at: [Link]
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Time Response of Oxidative/Nitrosative Stress and Inflammation in LPS-Induced Endotoxaemia—A Comparative Study of Mice and Rats. Antioxidants. Available at: [Link]
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Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. Available at: [Link]
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Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLoS One. Available at: [Link]
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Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
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A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals. Available at: [Link]
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Pk/bio-distribution. MuriGenics. Available at: [Link]
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Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications. Available at: [Link]
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Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking With Potential Neuroprotective Effects in Vivo. PubMed. Available at: [Link]
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Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences. Available at: [Link]
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Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. Available at: [Link]
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A Comparative Analysis for the Modern Researcher: Cyclohex-3-ene-1-carboxamide and its Carboximidamide Hydrochloride Analogue
In the landscape of contemporary drug discovery and development, the nuanced interplay of functional groups can dramatically alter the physicochemical and biological properties of a lead compound. The strategic conversion of a carboxamide to a carboximidamide represents a key bioisosteric replacement, often employed to modulate basicity, hydrogen bonding potential, and ultimately, target engagement. This guide provides an in-depth comparative analysis of Cyclohex-3-ene-1-carboxamide and its corresponding carboximidamide hydrochloride salt, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, properties, and potential applications, supported by experimental data and detailed protocols.
Introduction: The Amide-Amidine Bioisosteric Pair
The cyclohex-3-ene moiety is a versatile scaffold found in numerous biologically active molecules, prized for its conformational flexibility and synthetic tractability.[1][2] The functional group appended to this core structure is a critical determinant of its pharmacological profile. Here, we examine two closely related analogues:
-
Cyclohex-3-ene-1-carboxamide (1): A primary amide characterized by its neutral nature and ability to act as both a hydrogen bond donor and acceptor.[3]
-
Cyclohex-3-ene-1-carboximidamide hydrochloride (2): The corresponding amidine, presented as a hydrochloride salt. Amidines are significantly more basic than amides and exist as protonated, positively charged species at physiological pH.
This fundamental difference in electronic character profoundly influences their behavior in biological systems. This guide will dissect these differences through a detailed examination of their synthesis, physicochemical properties, reactivity, and potential biological implications.
Synthesis and Structural Elucidation
The synthetic pathways to both compounds are well-established, with the carboxamide serving as a key precursor to the carboximidamide.
Synthesis of Cyclohex-3-ene-1-carboxamide (1)
Cyclohex-3-ene-1-carboxamide can be readily prepared from its corresponding carboxylic acid via activation and subsequent amination. A common laboratory-scale synthesis involves the conversion of cyclohex-3-ene-1-carboxylic acid to the acid chloride, followed by reaction with ammonia.
Synthesis of this compound (2)
The conversion of the carboxamide to the carboximidamide hydrochloride is typically achieved through a two-step sequence involving dehydration to the nitrile followed by the Pinner reaction.
Step 1: Dehydration of Cyclohex-3-ene-1-carboxamide to Cyclohex-3-ene-1-carbonitrile.
Primary amides can be dehydrated to nitriles using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃).[4][5]
Step 2: Pinner Reaction of Cyclohex-3-ene-1-carbonitrile.
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[3][6] The nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride to form the imidate hydrochloride (Pinner salt). Subsequent treatment with ammonia furnishes the desired amidine hydrochloride.[3]
Experimental Protocols
Protocol 1: Synthesis of Cyclohex-3-ene-1-carboxamide (1) from Cyclohex-3-ene-1-carboxylic acid
Materials:
-
Cyclohex-3-ene-1-carboxylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Aqueous ammonia (28-30%)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the solution of the acid chloride to a stirred solution of excess aqueous ammonia, maintained at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, ethyl acetate/hexanes) to afford Cyclohex-3-ene-1-carboxamide (1).
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of this compound (2)
Part A: Dehydration of Cyclohex-3-ene-1-carboxamide (1) to Cyclohex-3-ene-1-carbonitrile (3)
Materials:
-
Cyclohex-3-ene-1-carboxamide (1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend Cyclohex-3-ene-1-carboxamide (1.0 eq) in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by distillation or column chromatography to yield Cyclohex-3-ene-1-carbonitrile (3).
Part B: Pinner Reaction to form this compound (2)
Materials:
-
Cyclohex-3-ene-1-carbonitrile (3)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent)
-
Anhydrous ammonia (gas or a solution in a compatible solvent)
-
Standard glassware for low-temperature reactions
Procedure:
-
In a flame-dried, three-neck flask equipped with a gas inlet tube, a stirrer, and a drying tube, dissolve the nitrile (3) (1.0 eq) in anhydrous diethyl ether and an equimolar amount of anhydrous ethanol.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature remains below 5 °C.
-
Seal the flask and store it in a refrigerator overnight to allow for the precipitation of the imidate hydrochloride (Pinner salt).
-
Collect the precipitated Pinner salt by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.
-
Suspend the Pinner salt in anhydrous ethanol cooled to 0 °C.
-
Bubble anhydrous ammonia gas through the suspension until saturation.
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation of the amidine hydrochloride salt (2).
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Elemental analysis is also recommended to confirm the stoichiometry of the hydrochloride salt.
Comparative Physicochemical Properties
The seemingly subtle structural change from a carbonyl oxygen to a protonated imine nitrogen results in a cascade of differing physicochemical properties.
| Property | Cyclohex-3-ene-1-carboxamide (1) | This compound (2) | Causality of Difference |
| Molecular Formula | C₇H₁₁NO | C₇H₁₃ClN₂ | Addition of HCl and NH |
| Molecular Weight | 125.17 g/mol | 160.64 g/mol | Addition of HCl and NH |
| pKa (of conjugate acid) | ~ -0.5 to 1 (estimated for amide protonation)[7] | ~ 9-11 (estimated for amidinium ion)[6] | The amidinium cation is significantly stabilized by resonance, delocalizing the positive charge over two nitrogen atoms, making the parent amidine a much stronger base. |
| Solubility in Water | Sparingly soluble[8] | Expected to be significantly more soluble | The hydrochloride salt is ionic, leading to strong ion-dipole interactions with water. |
| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Primarily a strong hydrogen bond donor (N-H) | The protonated amidinium ion is an excellent hydrogen bond donor. |
| Chemical Stability | Generally stable, undergoes hydrolysis under strong acidic or basic conditions.[9][10] | The amidinium ion is relatively stable to hydrolysis, but the free base can be susceptible to hydrolysis.[11] | The resonance stabilization of the amidinium cation reduces the electrophilicity of the carbon atom. |
Comparative Reactivity and Stability
Basicity
The most striking difference lies in the basicity of the two compounds. Amides are very weak bases, with protonation occurring on the carbonyl oxygen. The pKa of the conjugate acid of a typical amide is in the range of -0.5 to 1.[7] In contrast, amidines are strong organic bases, with pKa values of their conjugate acids typically ranging from 9 to 12.[6] This is due to the resonance stabilization of the resulting amidinium cation, where the positive charge is delocalized over both nitrogen atoms.
Caption: Resonance stabilization of protonated amide vs. protonated amidine.
Hydrolysis
Amides undergo hydrolysis to the corresponding carboxylic acid and amine under either acidic or basic conditions, often requiring elevated temperatures.[9][10] The hydrolysis of amidines is more complex. The amidinium cation is relatively resistant to hydrolysis due to the delocalization of the positive charge, which reduces the electrophilicity of the central carbon atom. However, the neutral amidine free base is more susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, with increased rates at both low and high pH.[11]
Caption: Comparative hydrolysis pathways.
Biological Activity and Drug Development Implications
The conversion of a carboxamide to a carboximidamide can have profound effects on the biological activity of a molecule.
-
Target Interactions: The introduction of a positive charge and enhanced hydrogen bond donor capacity can lead to new or improved interactions with biological targets, such as enzymes and receptors. This is particularly relevant for targets with negatively charged residues (e.g., aspartate, glutamate) in their binding sites.
-
Pharmacokinetics: The increased polarity and water solubility of the amidinium salt can alter the pharmacokinetic profile of a drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME). While increased water solubility can be beneficial for formulation, it may reduce membrane permeability.
-
Prodrug Strategies: The amidine group itself can be a target for prodrug strategies to improve properties like oral bioavailability.
While no direct comparative biological data for Cyclohex-3-ene-1-carboxamide and its amidine analogue were found in the public domain, studies on other classes of compounds have demonstrated the significant impact of this bioisosteric replacement. For instance, the conversion of amide-containing compounds to their amidine counterparts has been shown to modulate activities such as anti-inflammatory and analgesic effects.[12][13]
Characterization and Analytical Considerations
A suite of analytical techniques is essential for the unambiguous characterization of both the precursor and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Key differences to expect include the disappearance of the amide N-H protons and the appearance of the amidinium N-H protons, as well as shifts in the signals of the carbons and protons adjacent to the functional group.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful conversion and the presence of the hydrochloride salt.
-
Infrared (IR) Spectroscopy: The characteristic C=O stretch of the amide (around 1650 cm⁻¹) will be absent in the amidine, which will instead show C=N stretching vibrations.
-
Elemental Analysis: Confirms the elemental composition of the synthesized compounds, which is particularly important for verifying the stoichiometry of the hydrochloride salt.
Conclusion
The transformation of Cyclohex-3-ene-1-carboxamide to its carboximidamide hydrochloride analogue represents a powerful strategy for modulating the physicochemical and biological properties of this versatile scaffold. The significant increase in basicity, altered hydrogen bonding potential, and improved water solubility of the amidinium salt can lead to enhanced target interactions and modified pharmacokinetic profiles. While the synthesis is a multi-step process, it utilizes well-established and reliable chemical transformations. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and comparatively evaluate this important amide-amidine pair, facilitating the exploration of new chemical space in drug discovery and development.
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A Multi-Faceted Approach to Confirming the Binding Mode of Cyclohex-3-ene-1-carboximidamide hydrochloride to its Target Protein
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for confirming the binding interaction between "Cyclohex-3-ene-1-carboximidamide hydrochloride" and its putative target, which we will refer to as "Protein X." We will move beyond a simple listing of techniques, instead focusing on building a self-validating experimental cascade that combines biophysical, structural, and computational methods to generate a high-confidence model of the protein-ligand interaction.
The Investigative Workflow: A Triad of Evidentiary Support
Our investigation into the binding mode of this compound with Protein X will be structured around three pillars of inquiry:
-
Biophysical Characterization: Does the compound bind directly to Protein X, and what are the energetic driving forces of this interaction?
-
Structural Elucidation: What is the precise three-dimensional arrangement of the compound within the binding site of Protein X?
-
Computational Validation: Can we use in silico methods to rationalize the experimental findings and predict key interactions?
This workflow is designed to be iterative, with insights from one stage informing the experimental design of the next.
Caption: A multi-pronged workflow for binding mode confirmation.
Part 1: Biophysical Characterization - Quantifying the Interaction
Before investing in resource-intensive structural studies, it is crucial to confirm direct binding and understand the thermodynamics and kinetics of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[1]
Comparison of Key Biophysical Techniques
| Technique | Primary Data Output | Key Insights | Throughput | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Sensorgram (Response vs. Time) | Binding kinetics (k_on, k_off), Affinity (K_D) | High | Low (Analyte) |
| Isothermal Titration Calorimetry (ITC) | Thermogram (Heat change vs. Molar Ratio) | Binding thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n) | Low to Medium | High |
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics
SPR is a powerful optical technique for studying the binding of molecules in real-time without the need for labels.[2][3][4] It measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (Protein X).[4]
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize purified Protein X onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate kinetic measurements without mass transport limitations.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected dissociation constant (K_D).
-
Interaction Analysis:
-
Inject the different concentrations of the compound over the immobilized Protein X surface.
-
Monitor the association phase (compound binding) and the dissociation phase (compound unbinding) in real-time.[3]
-
Regenerate the sensor surface between injections using a mild regeneration solution to remove bound compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
B. Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][6][7] This technique is considered the gold standard for determining binding thermodynamics.[1]
Experimental Protocol: ITC Thermodynamic Profiling
-
Sample Preparation:
-
Place a solution of purified Protein X in the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Ensure both solutions are in identical buffer to minimize heats of dilution.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the Protein X solution.
-
The instrument measures the heat change associated with each injection.[6]
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (K_A, from which K_D can be calculated), the enthalpy change (ΔH), and the stoichiometry of binding (n).[5][8][9] The entropy change (ΔS) can then be calculated.
-
Part 2: Structural Elucidation - Visualizing the Binding Mode
With biophysical evidence of a direct interaction, the next step is to visualize the binding mode at atomic resolution. X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this.[1][10]
Comparison of Structural Biology Techniques
| Technique | Resolution | Protein Size Limitations | Key Advantages | Key Challenges |
| X-ray Crystallography | High (typically < 3 Å) | Can be challenging for very large or flexible proteins | Gold standard for high-resolution structures | Requires well-diffracting crystals |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic to high | Ideal for large proteins and complexes (>100 kDa) | Does not require crystallization; can capture conformational heterogeneity | Resolution can be lower than crystallography for small proteins |
| NMR Spectroscopy | Atomic | Generally limited to smaller, soluble proteins (< 40 kDa) | Provides information on dynamics in solution; no crystallization needed | Requires isotopically labeled protein |
A. X-ray Crystallography: The Atomic Blueprint
X-ray crystallography is a powerful technique for determining the three-dimensional structure of protein-ligand complexes at high resolution.[11][12] It provides a detailed view of the spatial arrangement and interactions between the ligand and the protein.[13]
Experimental Protocol: Co-crystallization of Protein X with the Compound
-
Complex Formation: Incubate purified Protein X with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to identify conditions that yield well-ordered crystals of the protein-ligand complex.
-
Crystal Optimization and Soaking (Alternative):
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement if a structure of apo-Protein X is available.
-
Build the model of the protein and the ligand into the electron density map and refine the structure to high resolution.
-
B. Cryo-Electron Microscopy (Cryo-EM): For Large or Flexible Targets
Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes and proteins that are difficult to crystallize.[15][16][17][18]
Experimental Protocol: Single-Particle Cryo-EM
-
Sample Preparation:
-
Prepare a solution of the Protein X-ligand complex at an appropriate concentration.
-
Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the frozen grids using a high-end transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of particle images.
-
-
Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Align and classify the images to generate 2D class averages.
-
Reconstruct a 3D map of the protein-ligand complex.
-
-
Model Building:
-
If the resolution is sufficiently high, build an atomic model of the complex into the cryo-EM density map.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution
NMR spectroscopy is unique in its ability to study protein-ligand interactions in solution, providing information on the binding site, affinity, and dynamics.[19][20][21] Ligand-observed NMR methods are particularly useful as they are not limited by protein size.[19]
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a solution containing a low concentration of Protein X and a higher concentration of this compound in a suitable deuterated buffer.
-
NMR Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are saturated, and an "off-resonance" spectrum as a control.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus identifying the binding epitope of the ligand.
-
Part 3: Computational Validation - In Silico Corroboration
Computational methods are essential for rationalizing experimental data and providing predictive insights into the binding mode.[22] Molecular docking and molecular dynamics simulations can build upon and validate the structural data obtained from experimental methods.[23][24]
A. Molecular Docking: Predicting the Binding Pose
Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target.[25][26][27]
Workflow: Docking this compound into Protein X
-
Protein and Ligand Preparation:
-
Prepare the high-resolution structure of Protein X (obtained from crystallography or cryo-EM) by adding hydrogens, assigning protonation states, and removing water molecules.
-
Generate a 3D conformation of the ligand.
-
-
Binding Site Definition: Define the binding site based on the experimental structural data or, if unavailable, using pocket detection algorithms.
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to sample a large number of possible binding poses of the ligand within the defined binding site.[23]
-
Score the poses based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis:
-
Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) and compare them with the experimental structure.
-
Caption: A typical molecular docking workflow.
B. Molecular Dynamics (MD) Simulations: Assessing Stability
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the docked pose.[24]
Workflow: MD Simulation of the Protein X-Ligand Complex
-
System Setup:
-
Minimization and Equilibration:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant pressure.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (e.g., tens to hundreds of nanoseconds) to observe the behavior of the ligand in the binding site.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the ligand's position (e.g., by calculating the root-mean-square deviation) and the persistence of key intermolecular interactions.
-
Conclusion
Confirming the binding mode of a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating biophysical techniques (SPR, ITC) to confirm direct binding and quantify the interaction, high-resolution structural methods (X-ray crystallography, Cryo-EM, NMR) to visualize the binding pose, and computational approaches (docking, MD simulations) to rationalize and validate the findings, researchers can build a comprehensive and high-confidence model of the protein-ligand interaction. This self-validating system of experiments provides the robust evidence necessary to drive informed decisions in any drug discovery pipeline.
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Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC - NIH. (2024-05-14). [Link]
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Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PubMed Central. (2025-10-21). [Link]
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SwissDock. [Link]
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Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
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Studying protein-ligand interactions using X-ray crystallography - PubMed. [Link]
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NMR-based analysis of protein-ligand interactions - PubMed. [Link]
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Cryo-electron microscopy-based drug design - Frontiers. [Link]
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Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PubMed. [Link]
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Principles and Experimental Methodologies on Protein-Ligand Binding. [Link]
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Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Link]
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Applications and prospects of cryo-EM in drug discovery - PubMed. [Link]
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A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. [Link]
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Isothermal titration calorimetry - Wikipedia. [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. [Link]
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Protein-Ligand Complex - MD Tutorials. [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed. [Link]
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Protein-ligand docking - Cresset Group. [Link]
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NMR for Studying Protein-Ligand Interactions - Creative Biostructure. [Link]
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Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]
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Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems - YouTube. (2022-10-06). [Link]
-
Cryo-EM in drug discovery | Biochemical Society Transactions - Portland Press. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohex-3-ene-1-carboximidamide Hydrochloride
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cyclohex-3-ene-1-carboximidamide hydrochloride. As a compound frequently utilized in pharmaceutical research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance that is both scientifically sound and practically applicable.
Understanding the Hazard Profile
Key anticipated hazards include:
-
Acute Oral Toxicity : Similar compounds are harmful if swallowed.
-
Serious Eye Damage : Causes serious eye damage or irritation.
-
Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.
The hydrochloride salt component indicates that the compound is acidic and may be corrosive. The cyclohexene moiety suggests potential flammability and volatility.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, the following PPE and engineering controls are mandatory when handling and disposing of this compound:
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3] | Protects against splashes and potential vapors that can cause serious eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves should be disposed of properly after use.[3] |
| Protective Clothing | A standard laboratory coat must be worn and fully buttoned. | Prevents contamination of personal clothing and direct skin contact. |
| Respiratory Protection | Required when dusts are generated or if working outside of a fume hood. Use a NIOSH-approved respirator. | Protects against the inhalation of harmful dusts or aerosols. |
| Engineering Controls | All handling and disposal procedures should be performed in a well-ventilated area, preferably a chemical fume hood.[3] | Minimizes the concentration of airborne contaminants and protects the user from inhalation hazards. |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste and local regulations. The following workflow provides a decision-making framework for its safe disposal.
Caption: Disposal decision workflow for this compound.
For small, manageable quantities, a neutralization protocol can be employed to render the waste non-hazardous. This process is based on the acidic nature of the hydrochloride salt.
Causality: The hydrochloride salt will react with a weak base to form a more neutral salt, water, and in the case of bicarbonate, carbon dioxide gas. This reaction mitigates the corrosivity and potential reactivity of the waste.[4]
Protocol:
-
Preparation: In a chemical fume hood, place the waste material in a suitably large, chemically resistant container (e.g., a glass beaker).
-
Dilution: Slowly add water to the waste to create a dilute solution. Always add the chemical to water, not the other way around, especially if the concentrated form is highly acidic.[4]
-
Neutralization: Gradually add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the diluted waste while stirring.[4]
-
Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. The reaction is complete when the fizzing (if using bicarbonate) ceases and the pH is between 6.0 and 8.0.[4]
-
Final Disposal: Once neutralized, check your local and institutional regulations. In some jurisdictions, the resulting neutralized solution can be safely poured down the drain with copious amounts of water.[4][5] If this is not permitted, the neutralized solution must be collected in a designated waste container for pickup by a licensed disposal company.
For larger quantities or when neutralization is not feasible, the primary method of disposal is through a licensed professional waste disposal service.[3]
Protocol:
-
Waste Segregation: Collect waste this compound in a designated, clearly labeled, and sealable waste container.[6] Do not mix it with other waste streams.
-
Container Management: Use a container compatible with the chemical (e.g., high-density polyethylene or glass). Ensure the container is tightly sealed to prevent leaks or the release of vapors.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").[7]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[8]
Spill Cleanup and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Protocol for Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] For solid spills, carefully sweep up the material to avoid generating dust.[9]
-
Collection: Place the absorbed or swept-up material into a labeled, sealable container for hazardous waste disposal.[9]
-
Decontamination: Decontaminate the spill area with a soap and water solution. Since related compounds can break down in a basic environment, a wash with a weak sodium bicarbonate solution can also be effective.[9]
-
Disposal of Cleanup Materials: All contaminated materials (absorbents, gloves, etc.) must be disposed of as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[9]
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., water, if the compound is soluble) to remove the bulk of the chemical. Collect the rinsate as hazardous waste.
-
Washing: Wash the equipment with a laboratory detergent and water. A final rinse with a weak base solution can help to neutralize any acidic residues.
-
Final Rinse: Thoroughly rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant local, state, and federal regulations.
References
- Sigma-Aldrich. (2025, August 9). Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohex-3-ene-1-carboximidamide Hydrochloride
Author's Note: As a Senior Application Scientist, my primary commitment is to ensure your safety and the integrity of your research. The following guide provides essential, immediate safety and logistical information for handling Cyclohex-3-ene-1-carboximidamide hydrochloride. This document is structured to provide procedural, step-by-step guidance based on a synthesis of available chemical safety data.
Postulated Hazard Profile
Based on analogous compounds, this compound should be handled as a substance with a significant hazard profile. The hydrochloride salt of an amidine introduces a high likelihood of corrosivity and irritation. The core cyclohexene structure is also associated with skin and eye damage in related molecules.
| Hazard Classification (Postulated) | GHS Code | Signal Word | Hazard Pictogram |
| Causes severe skin burns and eye damage | H314 | Danger | Corrosive |
| Causes serious eye damage | H318 | Danger | Corrosive |
| Harmful if swallowed | H302 | Warning | Exclamation Mark |
| May cause respiratory irritation | H335 | Warning | Exclamation Mark |
| May be corrosive to metals | H290 | Warning | Corrosive |
This table is a synthesis of data from related chemical structures and should be treated as a precautionary guideline.[1][2][3]
Core Directive: Mandatory Personal Protective Equipment (PPE)
Given the postulated risk of severe skin and eye damage, a comprehensive PPE protocol is required. Do not handle this compound without adhering to the following minimum standards. The causality behind each choice is to create a self-validating system of protection where each component mitigates a specific, identified risk.
Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The primary risk from a powdered solid is the generation of airborne particulates that can be inhaled, causing respiratory irritation, or settle on surfaces, leading to unintentional contact.[2] The fume hood provides a contained workspace that protects you from these exposures.
Eye and Face Protection: A Two-Layer System
Due to the high potential for severe and irreversible eye damage, standard safety glasses are insufficient.
-
Step 1: Chemical Splash Goggles: Wear tightly sealed chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. This is your primary defense against dust, splashes, and vapors reaching your eyes.
-
Step 2: Full-Face Shield: Wear a full-face shield over your chemical splash goggles. The rationale for this second layer is to protect the rest of your face from splashes and to provide an additional barrier for your eyes. In the event of an unexpected reaction or splash, the face shield will bear the brunt of the initial contact.[4]
Skin and Body Protection: No Exposed Skin
The data from analogous compounds indicates a strong potential for severe skin burns.[1] Your skin protection strategy must be robust.
-
Gloves: Use chemically resistant, powder-free nitrile gloves as a minimum. For prolonged handling, consider double-gloving. Gloves must be inspected for pinholes or tears before each use. The critical step in glove use is to remove and replace them immediately if you suspect any contamination. Do not touch surfaces like door handles, keyboards, or your face with gloved hands.[2]
-
Laboratory Coat/Gown: A standard cotton lab coat is not sufficient protection against a potentially corrosive chemical. Wear a polyethylene-coated or other chemically resistant, disposable gown over your flame-resistant lab coat.[1] Ensure the gown has long sleeves with tight-fitting cuffs.
Respiratory Protection: Secondary Safeguard
While the fume hood is your primary respiratory control, a secondary safeguard is prudent, particularly for spill response.
-
Availability: Have a NIOSH-approved N95 (or higher) particulate respirator readily available. This respirator should be fit-tested for your use.
-
Use Case: This is not for routine handling in a fume hood but should be used if there is a risk of aerosol generation outside of the hood, such as during the cleanup of a significant spill.[2]
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the lab, ensure the fume hood is operational and the sash is at the appropriate working height. Don all required PPE as described above. Prepare your workspace within the hood, covering the surface with absorbent, disposable bench paper.
-
Weighing and Handling: Weigh the solid chemical directly within the fume hood. Use a spatula to gently transfer the powder to avoid creating dust clouds. If preparing a solution, add the solid slowly to the solvent.
-
Post-Handling Decontamination: After use, decontaminate any equipment that came into contact with the chemical. Wipe down the surfaces inside the fume hood with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE slowly and deliberately in the correct order to avoid cross-contamination:
-
Remove the outer gown.
-
Remove gloves (turn them inside out as you remove them).
-
Remove the face shield and goggles.
-
Wash hands and forearms thoroughly with soap and water.[5]
-
Disposal Plan
-
Chemical Waste: All waste containing this compound, including excess solid and solutions, must be disposed of in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and gowns, must be placed in a dedicated solid hazardous waste container.[2] Treat these materials as contaminated and do not place them in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow for safely handling this compound, emphasizing the critical PPE and engineering control checkpoints.
Caption: Workflow for handling this compound.
References
- TCI Chemicals. (2025, May 27). Safety Data Sheet: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
- Angene Chemical. (2026, January 8). Safety Data Sheet: 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride.
- SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Chemsrc. (2025, August 22). Cyclohex-3-ene-1-carboxamide | CAS#:4771-81-7.
- productfilemanager.de. (2024, December 9). Safety Data Sheet.
- ChemicalBook. (2023, July 14). Cyclohex-3-ene-1-carboxamide | 4771-81-7.
- PubChem. (n.d.). 3-Cyclohexene-1-carboxamide.
- Chemius. (n.d.). Cyclohexane Safety Data Sheet.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
- TargetMol. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane.
- PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 3-Cyclohexene-1-carboxaldehyde, 1-ethenyl-, CAS Registry Number 1049017-63-1.
- PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
